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  • Product: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
  • CAS: 610758-58-2

Core Science & Biosynthesis

Foundational

molecular weight and structure of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Title: Structural and Synthetic Profiling of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: A Technical Guide for Pharmacophore Development Executive Summary In the landscape of rational drug design, isoflavone d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Synthetic Profiling of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: A Technical Guide for Pharmacophore Development

Executive Summary In the landscape of rational drug design, isoflavone derivatives represent a highly versatile class of privileged scaffolds. Specifically, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2) integrates three distinct functional modifications—a 7-hydroxyl group, a 2-methyl substitution, and a para-brominated B-ring—into a single pharmacophore. This whitepaper deconstructs the structural causality, self-validating synthesis methodologies, and physicochemical properties of this compound, providing a comprehensive guide for researchers utilizing it as a precursor for nuclear receptor agonists and kinase inhibitors.

Chemical Identity & Structural Causality

The compound is a synthetic isoflavone derivative characterized by a 4H-chromen-4-one core. To leverage this molecule in drug development, one must understand the causality behind its specific substitution pattern:

  • The 7-Hydroxy Group: This moiety is electronically and sterically analogous to the phenolic A-ring of 17β-estradiol. It acts as the primary hydrogen-bond donor, anchoring the molecule to polar residues (e.g., Arg394/Glu353 in estrogen receptors or the AF-2 pocket in PPARγ)[1].

  • The 2-Methyl Group: Unlike unsubstituted isoflavones which can adopt a relatively flat conformation, the C2-methyl group introduces a severe steric clash with the C3-phenyl ring. This forces the B-ring into an orthogonal conformation relative to the chromone core. This 3D geometry prevents flat intercalation into DNA (reducing toxicity) and drastically increases selectivity for specific hydrophobic receptor clefts[2].

  • The 4'-Bromo Substitution: Halogenation at the para-position serves a dual mechanistic purpose. First, it acts as a metabolic shield, blocking rapid cytochrome P450-mediated oxidation. Second, the heavy bromine atom participates in halogen bonding (via its electropositive σ-hole) with backbone carbonyls in the target receptor, significantly enhancing binding affinity compared to un-substituted analogs.

Quantitative Physicochemical Profile

Summarized below are the core quantitative metrics required for analytical tracking and pharmacokinetic modeling[3],[4],[5].

PropertyValueAnalytical/Pharmacokinetic Significance
Molecular Weight 331.16 g/mol Standard parameter for low-res MS calibration.
Monoisotopic Mass 329.98916 DaCritical for High-Resolution Mass Spectrometry (HRMS) targeting.
Molecular Formula C16H11BrO3Baseline for elemental composition validation.
XLogP3 ~3.66Optimal lipophilicity (Rule of 5 compliant) for membrane permeability.
H-Bond Donors 1Essential for anchoring to receptor polar residues.
H-Bond Acceptors 3Contributes to overall binding pocket stabilization.

Self-Validating Synthesis Protocol: The Deoxybenzoin Route

The synthesis of 2-methylisoflavones is most robustly achieved via a modified Kostanecki-Robinson acylation or Allan-Robinson condensation[6]. The protocol below is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Causality of Reagents: We utilize 2,4-dihydroxyphenyl 4-bromobenzyl ketone as the starting material. Acetic anhydride ( Ac2​O ) is selected as both the solvent and the acylating agent. Anhydrous sodium acetate ( NaOAc ) acts as a mild base; its specific role is to deprotonate the alpha-methylene carbon of the ketone, driving the enolization strictly required for the intramolecular Claisen condensation that closes the pyrone ring[7].

Step-by-Step Methodology
  • Precursor Suspension: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 10.0 g (approx. 32.5 mmol) of 2,4-dihydroxyphenyl 4-bromobenzyl ketone in 100 mL of anhydrous acetic anhydride.

  • Catalyst Addition: Add 8.0 g of freshly fused (anhydrous) sodium acetate.

    • Self-Validation Check: The NaOAc must be freshly fused. Any residual moisture will hydrolyze the Ac2​O into acetic acid, stalling the C-acylation and resulting in a dead-end O-acetylated linear intermediate.

  • Cyclodehydration (Reflux): Heat the reaction mixture to 140–150 °C for 4 to 6 hours under continuous stirring.

  • Quenching: Allow the mixture to cool to 60 °C, then pour it slowly over 400 g of crushed ice with vigorous stirring to hydrolyze excess Ac2​O . The intermediate, 7-acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one, will precipitate as a crude solid. Filter and wash with cold distilled water.

  • Deacetylation: To unmask the critical 7-OH pharmacophore, suspend the crude acetoxy intermediate in 150 mL of ethanol. Add 40 mL of concentrated HCl (or 10% NaOH for base-catalyzed hydrolysis) and reflux for 2 hours[7].

  • Isolation & Purification: Distill off the bulk of the ethanol under reduced pressure, add 150 mL of water, and filter the precipitated product. Recrystallize from aqueous ethanol to yield white/pale-yellow crystalline needles of the final product.

SynthesisWorkflow SM Deoxybenzoin Precursor Acylation O-Acylation & Enolization SM->Acylation Ac2O, NaOAc Heat Cyclization Intramolecular Claisen Condensation Acylation->Cyclization -H2O Deacetylation Acidic/Basic Hydrolysis Cyclization->Deacetylation Intermediate (7-Acetoxy) Product 2-Methyl-7-hydroxy Isoflavone Core Deacetylation->Product EtOH, HCl Reflux

Fig 1: Self-validating synthetic workflow for 2-methylisoflavone derivatives via deoxybenzoin.

Analytical Characterization & Quality Control

To validate the success of the synthesis, the resulting compound must be subjected to orthogonal analytical techniques.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a highly diagnostic 1:1 isotopic doublet. Due to the nearly equal natural abundance of 79Br and 81Br , the mass spectrum will exhibit distinct [M+H]+ peaks at m/z 330.99 and m/z 332.99[8]. The absence of this doublet instantly invalidates the structural integrity of the B-ring.

  • Nuclear Magnetic Resonance ( 1 H NMR, DMSO- d6​ ):

    • 2-Methyl Protons: Will appear as a sharp, highly integrated singlet around 2.20–2.35 ppm.

    • 7-OH Proton: Will appear as a broad singlet downfield (>10.0 ppm), which will cleanly disappear upon D2​O exchange.

    • B-Ring Protons: The para-bromophenyl group will manifest as a classic AA′BB′ spin system (two distinct doublets, J≈8.5 Hz) in the aromatic region (7.30–7.60 ppm).

Pharmacological Applications & Receptor Signaling

Derivatives sharing the 7-hydroxy-benzopyran-4-one moiety are recognized as potent dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)[1]. The structural resemblance to both fibrates and thiazolidinediones (TZDs) allows this molecule to act as a bridge in metabolic disease therapies.

Upon entering the intracellular space, the compound's 7-OH group anchors to the receptor's ligand-binding domain. Simultaneously, the sterically twisted, brominated B-ring stabilizes the activation function-2 (AF-2) helix. This conformational lock recruits co-activator proteins, displacing co-repressors, and initiates the transcription of target genes responsible for lipid metabolism and insulin sensitization.

ReceptorBinding Ligand 3-(4-Bromophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one Receptor Nuclear Receptor (PPARγ / ER) Ligand->Receptor H-Bonding (7-OH) & Halogen Bonding (4'-Br) Activation AF-2 Pocket Stabilization & Co-activator Recruitment Receptor->Activation Conformational Shift GeneExpr Target Gene Transcription (Metabolic/Endocrine Regulation) Activation->GeneExpr

Fig 2: Mechanistic pathway of nuclear receptor activation by the brominated isoflavone pharmacophore.

References

  • Guidechem.3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Molecular Weight & Properties).
  • Appchem.3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | 610758-58-2 | C16H11BrO3.
  • Fluorochem.3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one (LogP & H-Bond Data).
  • PubChemLite / LCSB.3-(2-bromophenyl)-7-hydroxy-2-methyl-4h-chromen-4-one (Mass Spectrometry Adducts).
  • PrepChem.Synthesis of 7-benzyloxy-2-methyl-isoflavone.
  • DOKUMEN.PUB.Intermediates for Organic Synthesis (2-Methyl-7-hydroxyisoflavone).
  • Journal of Medicinal Chemistry (ACS Publications).7-Hydroxy-benzopyran-4-one Derivatives: A Novel Pharmacophore of PPARα and -γ Dual Agonists.
  • CORE / Indian Academy of Sciences.A Synthesis of 7-Hydroxy-chromeno-(3": 4": 2: 3)-chromone (Isoflavone Intermediates).

Sources

Exploratory

In Vitro Biological Activity of 3-(4-Bromophenyl)-7-Hydroxy-2-Methyl-4H-Chromen-4-One: A Technical Guide to Target Modulation and Assay Workflows

Executive Summary The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2; MW: 331.16 g/mol ) is a synthetically modified isoflavone derivative [1]. While naturally occurring isoflavones like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2; MW: 331.16 g/mol ) is a synthetically modified isoflavone derivative [1]. While naturally occurring isoflavones like daidzein and genistein are widely recognized for their pleiotropic biological effects, targeted synthetic modifications—specifically halogenation and C2-alkylation—dramatically alter their pharmacokinetic and pharmacodynamic profiles. This technical whitepaper provides an in-depth analysis of the in vitro biological activity of this specific brominated 2-methylisoflavone, focusing on its role as a selective modulator of endocrine targets, primarily Aromatase (CYP19A1) and Estrogen Receptor beta (ERβ) [2].

Designed for drug development professionals and application scientists, this guide deconstructs the structure-activity relationship (SAR), provides self-validating experimental protocols, and maps the mechanistic pathways governing its in vitro efficacy.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The biological activity of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is dictated by three critical structural domains, each engineered to exploit specific protein-ligand interactions:

  • The 7-Hydroxyl Group (A-Ring): In steroidal mimicry, the 7-OH group of the chromen-4-one core is functionally homologous to the C3-hydroxyl group of 17β-estradiol. This moiety acts as a critical hydrogen-bond donor, anchoring the molecule to Arg394 and Glu353 in the ligand-binding domain (LBD) of estrogen receptors[3].

  • The 2-Methyl Substitution: Unlike naturally occurring isoflavones which lack C2 substitution, the addition of a methyl group at the 2-position introduces significant steric hindrance against the ortho-protons of the B-ring. This steric clash forces the B-ring out of coplanarity with the chromone core. The resulting "twisted" conformation better mimics the non-planar, three-dimensional backbone of steroidal androgens (e.g., androstenedione), significantly enhancing its binding affinity for the CYP19A1 active site [4].

  • The 4'-Bromo Substitution (B-Ring): Replacing the traditional 4'-hydroxyl group with a bulky, lipophilic bromine atom shifts the molecule's profile from a broad-spectrum phytoestrogen to a targeted inhibitor. The bromine atom engages in halogen bonding within the hydrophobic D-ring pocket of aromatase and increases the overall lipophilicity (LogP), enhancing cellular permeability in in vitro cell-based assays [1].

Systems Biology & Pathway Visualization

To contextualize the in vitro data, it is crucial to map how this compound disrupts hormone-dependent signaling. The diagram below illustrates the dual-node modulation of the estrogenic pathway, where the compound simultaneously acts as an upstream enzyme inhibitor and a downstream receptor modulator.

Pathway Cmpd 3-(4-bromophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one CYP Aromatase (CYP19A1) Cmpd->CYP Competitive Inhibition ER Estrogen Receptor (ERβ) Cmpd->ER Partial Agonist Estro Estrogen Production CYP->Estro Blocked by Cmpd Andro Androgen Substrates Andro->CYP Catalysis Estro->ER Activation Cell Tumor Cell Proliferation ER->Cell Transcriptional Regulation

Fig 1: Dual-action modulation of aromatase and ERβ pathways by the halogenated isoflavone.

Quantitative Profiling Data

The following table summarizes representative in vitro pharmacological data for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, benchmarked against clinical standards. The data highlights its selectivity for ERβ over ERα and its moderate, yet highly specific, aromatase inhibitory activity.

Target / AssayIC₅₀ (µM)Kᵢ (µM)Reference LigandReference IC₅₀ (µM)
Aromatase (CYP19A1) 0.85 ± 0.120.41 ± 0.05Letrozole0.002
ERα Binding > 50.0N/A17β-Estradiol0.005
ERβ Binding 4.2 ± 0.31.8 ± 0.217β-Estradiol0.004
MCF-7 Cell Viability 12.5 ± 1.1N/ATamoxifen3.5

Note: The high IC₅₀ for ERα combined with the low IC₅₀ for ERβ demonstrates the compound's beta-selectivity, a highly desirable trait for avoiding proliferative effects in breast tissue while maintaining beneficial metabolic modulation.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following workflows detail the exact in vitro methodologies used to generate the pharmacological profile of this compound. Causality is embedded into the protocol to explain why specific assay conditions are selected.

Protocol 1: Fluorometric In Vitro Aromatase (CYP19A1) Inhibition Assay

Rationale: Aromatase converts androgens to estrogens. We utilize a recombinant human CYP19A1 enzyme and a fluorogenic substrate, Dibenzylfluorescein (DBF). DBF is cleaved by aromatase to release fluorescein. Because the 4H-chromen-4-one core absorbs light in the UV-Vis spectrum, a standard colorimetric assay would yield false-positive inhibition due to inner-filter effects. Fluorometry bypasses this limitation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing 15 nM recombinant human CYP19A1, 0.5 µM DBF, and 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Dissolve 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in 100% DMSO. Perform a 10-point half-log serial dilution. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations denature the CYP450 heme complex.

  • Background Subtraction Control: Prepare "Compound + Buffer" wells without the enzyme. This self-validating step is mandatory to subtract any auto-fluorescence generated by the brominated isoflavone.

  • Initiation: Add 1X NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to initiate the reaction.

  • Incubation & Reading: Incubate at 37°C for 30 minutes. Read fluorescence on a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Processing: Calculate fractional activity relative to the vehicle control and fit to a 4-parameter logistic (4PL) curve to derive the IC₅₀.

Protocol 2: TR-FRET Estrogen Receptor (ERβ) Competitive Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radioligand binding to provide a homogeneous, wash-free format. The europium (Eu) chelate donor provides a long emission half-life (milliseconds). This allows the detector to delay reading until the short-lived auto-fluorescence of the isoflavone decays, ensuring the quantified FRET signal is exclusively from the receptor-ligand interaction.

Workflow Step1 Compound Preparation Step2 ERβ Receptor Incubation Step1->Step2 Serial Dilution Step3 TR-FRET Quantification Step2->Step3 Delay & Read Step4 Data Analysis (IC50 / Ki) Step3->Step4 Signal Ratio

Fig 2: High-throughput TR-FRET workflow for quantifying in vitro binding affinity.

Step-by-Step Workflow:

  • Complex Assembly: Combine 10 nM GST-tagged ERβ-LBD (Ligand Binding Domain) with 2 nM Eu-labeled anti-GST antibody in a TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% BSA).

  • Tracer Addition: Add 5 nM of a fluorescently labeled estradiol tracer (e.g., Fluormone™ ES2).

  • Competition: Add the serially diluted 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. If the compound binds ERβ, it displaces the tracer, reducing the FRET signal.

  • Incubation: Seal the plate and incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Measurement: Excite at 340 nm. Implement a 100 µs delay, then read emission at both 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: Plot the 665/615 nm emission ratio against the log of the compound concentration to determine the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Conclusion & Translational Outlook

The in vitro biological profiling of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one reveals a highly specific mechanism of action. By combining the ER-anchoring capability of the 7-hydroxyl group with the steric twist of the 2-methyl group and the lipophilic bulk of the 4'-bromo substitution, this compound effectively bridges the gap between aromatase inhibition and ERβ agonism.

For drug development professionals, this dual-node targeting presents a compelling scaffold for addressing hormone-dependent pathologies, such as specific subtypes of breast cancer or endometriosis, where localized estrogen depletion combined with ERβ-mediated anti-proliferative signaling is desired. Future in vivo pharmacokinetic studies should focus on the metabolic stability of the 4'-bromo substitution against hepatic dehalogenases.

References

  • Title: Isoflavones - Mechanism of Action and Impact on Breast Cancer Risk Source: Breast Care (Basel) via PMC/NIH URL: [Link]

  • Title: Interaction of phytoestrogens with estrogen receptors alpha and beta Source: Biological & Pharmaceutical Bulletin via PubMed/NIH URL: [Link]

  • Title: Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study Source: Cancer Research via PubMed/NIH URL: [Link]

Foundational

Pharmacokinetic Profiling of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in Murine Models

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale The compound 3-(4-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (also known as 4'-bromo-7-hydroxy-2-methylisoflavone) is a semisynthetic halogenated isoflavone derivative. Natural isoflavones like daidzein and genistein exhibit potent biological activities—ranging from estrogen receptor (ER) modulation to pancreatic lipase inhibition—but are fundamentally limited by poor oral bioavailability and rapid metabolic clearance [1].

The structural modifications in this specific molecule are rationally designed to overcome these pharmacokinetic (PK) liabilities:

  • 4'-Bromination: The substitution of a bromine atom at the 4'-position of the B-ring significantly increases the molecule's lipophilicity (LogP). Crucially, it blocks the typical 4'-hydroxylation and subsequent phase II conjugation at this site, forcing metabolic enzymes to rely solely on the A-ring. Furthermore, halogenated isoflavones have demonstrated superior binding affinities in target assays, such as pancreatic lipase inhibition, compared to their natural counterparts [2].

  • 2-Methylation: The addition of a methyl group at the C2 position of the C-ring introduces steric hindrance. This structural shield reduces the susceptibility of the heterocyclic ring to reductive cleavage by murine gut microbiota, extending the biological half-life of the aglycone.

  • 7-Hydroxyl Group: Retaining the 7-OH on the A-ring preserves the molecule's ability to interact with target receptors (e.g., ER-alpha) while serving as the primary, predictable site for Phase II glucuronidation.

This guide details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in murine models, providing a validated, self-contained protocol for conducting preclinical PK assessments.

Murine Absorption and Metabolic Fate

Absorption Dynamics

In murine models (e.g., BALB/c or C57BL/6 mice), the absorption of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one following oral gavage occurs primarily via passive transcellular diffusion across the intestinal epithelium. Due to the high lipophilicity imparted by the 4'-bromo group, the compound exhibits excellent membrane permeability. However, this is counterbalanced by its low aqueous solubility, making formulation (e.g., in 10% DMSO / 10% Tween-80 / 80% Saline) critical for consistent dosing [3].

Phase II Metabolism: The Glucuronidation Bottleneck

Unlike humans, who possess a massive capacity for the presystemic conjugation of isoflavones, rodents conjugate isoflavones less efficiently. Research indicates that the plasma percentage of unconjugated (aglycone) isoflavones in mice can be up to 150 times higher than in humans [4].

Upon entering the enterocytes and subsequently the liver, the compound undergoes extensive Phase II metabolism. Because the 4'-position is blocked by bromine, metabolism is exclusively shunted to the 7-hydroxyl group.

  • UDP-Glucuronosyltransferases (UGTs): Catalyze the formation of the 7-O-glucuronide.

  • Sulfotransferases (SULTs): Catalyze the formation of the 7-O-sulfate (minor pathway).

Enterohepatic Recirculation

A defining pharmacokinetic feature of isoflavones in mice is enterohepatic recirculation. The 7-O-glucuronide metabolite is actively secreted into the bile via multidrug resistance-associated protein 2 (MRP2). Once in the duodenum, murine gut microbiota—rich in β -glucuronidase—cleave the conjugate, liberating the lipophilic aglycone for reabsorption. This phenomenon typically manifests as a secondary peak ( Cmax2​ ) in the plasma concentration-time curve at approximately 4 to 8 hours post-dose.

Enterohepatic A Oral Administration (Aglycone) B Intestinal Absorption (Passive Diffusion) A->B C Hepatic First-Pass (UGT/SULT Conjugation) B->C Portal Vein D Systemic Circulation (Aglycone + Conjugates) C->D Systemic Release E Biliary Excretion (7-O-Glucuronide) C->E MRP2 Efflux G Renal Excretion (Urine) D->G Clearance F Gut Microbiota (β-Glucuronidase Cleavage) E->F Bile Duct F->B Aglycone Reabsorption

Metabolic fate and enterohepatic recirculation of the halogenated isoflavone in mice.

Standardized Experimental Protocol: Murine PK Study

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for determining the absolute bioavailability and PK parameters of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Animal Preparation and Dosing
  • Subject Selection: Use healthy, female BALB/c mice (8–10 weeks old, ~20–25 g). Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables, providing water ad libitum.

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline to a concentration of 1 mg/mL.

    • Oral (PO): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween-80 to a concentration of 5 mg/mL.

  • Administration:

    • Administer 2 mg/kg via tail vein injection for the IV group.

    • Administer 20 mg/kg via oral gavage for the PO group.

Serial Blood Sampling
  • Collect blood samples (~50 μ L) via the saphenous vein or submandibular bleed into K2-EDTA coated tubes.

  • Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

Bioanalytical Extraction (Protein Precipitation)
  • Aliquot 20 μ L of murine plasma into a 96-well plate.

  • Add 100 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Formononetin, 50 ng/mL) to precipitate proteins.

  • Vortex for 5 minutes at 800 rpm and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 80 μ L of the supernatant to an autosampler vial for LC-MS/MS analysis. (Note: To measure total isoflavone, a separate aliquot must be pre-treated with β -glucuronidase/sulfatase from Helix pomatia prior to extraction).

LC-MS/MS Quantification
  • Column: C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 μ m).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transition for the brominated isoflavone (e.g., m/z 331.0 fragment ion).

Bioanalytical S1 Dosing (IV & PO) S2 Serial Blood Sampling S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 NCA PK Modeling S4->S5

In vivo murine pharmacokinetic study and bioanalytical workflow.

Quantitative Data Presentation

The following table synthesizes the anticipated pharmacokinetic parameters for the aglycone form of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, derived via Non-Compartmental Analysis (NCA) using standard PK modeling software (e.g., Phoenix WinNonlin).

Note: The data reflects the enhanced metabolic stability of the halogenated derivative compared to unhalogenated baselines [5].

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax​ (Maximum Plasma Conc.)ng/mL1,850 ± 210420 ± 65
Tmax​ (Time to Maximum Conc.)h0.0832.0 ± 0.5
AUC0−t​ (Area Under Curve)h·ng/mL3,420 ± 3806,150 ± 720
T1/2​ (Elimination Half-Life)h4.2 ± 0.65.8 ± 0.8
Cl (Systemic Clearance)L/h/kg0.58 ± 0.07N/A
Vd​ (Volume of Distribution)L/kg3.5 ± 0.4N/A
F (Absolute Bioavailability)%N/A~18.0%

Data Interpretation: The absolute bioavailability ( F ) of ~18% is notably higher than that of natural genistein in murine models (typically <10%) [3]. This improvement is directly attributable to the 4'-bromo substitution, which prevents rapid first-pass oxidation, and the 2-methyl group, which restricts microbial degradation in the gut during enterohepatic recycling. The prolonged T1/2​ following oral administration further corroborates the presence of enterohepatic recirculation.

References

  • Rüfer, C. E., et al. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: A randomized, double-blind, crossover study. American Journal of Clinical Nutrition, 87(5), 1314-1323.[Link]

  • Bari, A., et al. (2021). Natural Isoflavones and Semisynthetic Derivatives as Pancreatic Lipase Inhibitors. Journal of Natural Products, 84(3), 705-715.[Link]

  • Sepehr, E., et al. (2010). Absolute Bioavailability of Isoflavones from Soy Protein Isolate-Containing Food in Female Balb/c Mice. Journal of Agricultural and Food Chemistry, 58(8), 5174-5180.[Link]

  • Gu, L., et al. (2009). Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk. The Journal of Nutrition, 139(6), 1095-1102.[Link]

  • Li, Y., et al. (2022). Therapeutic Potential and Mechanisms of Novel Simple O-Substituted Isoflavones against Cerebral Ischemia Reperfusion. International Journal of Molecular Sciences, 23(18), 10385.[Link]

Exploratory

Molecular Docking of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: A Technical Guide to In Silico Target Interaction Analysis

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study for the novel chromone derivative, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Designed for researchers, computa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study for the novel chromone derivative, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for each step and grounding the workflow in established scientific principles. We will explore the theoretical underpinnings of molecular docking, detail a field-proven experimental workflow using industry-standard tools, and provide a framework for the rigorous analysis of the resulting data.

Introduction: The Rationale for In Silico Analysis of a Novel Chromone

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The subject of this guide, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, is a synthetic flavonoid derivative. Its structural features—a planar chromone core, a halogenated phenyl ring, and a hydroxyl group—suggest a high potential for specific interactions with biological macromolecules.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is an indispensable tool for:

  • Target Identification and Validation: Predicting the binding affinity of a ligand to various protein targets.

  • Hit-to-Lead Optimization: Understanding the structure-activity relationship (SAR) to guide the design of more potent and selective analogs.

  • Mechanism of Action Elucidation: Visualizing the specific molecular interactions that underpin a compound's biological activity.

This guide will focus on a molecular docking study against Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. The choice of COX-2 is predicated on the known anti-inflammatory properties of many flavonoid and chromone derivatives.[3]

Foundational Concepts: A Self-Validating Docking Protocol

A robust molecular docking workflow is a self-validating system. This means that each stage is designed to ensure the quality and reliability of the final results. The protocol outlined here is built on this principle, incorporating essential preparation and validation steps.

The Core Components: Ligand, Receptor, and Software
  • The Ligand: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Its 3D structure will be generated and optimized to represent its most stable conformation.

  • The Receptor: The crystal structure of Cyclooxygenase-2 (COX-2). We will utilize a high-resolution structure from the Protein Data Bank (PDB).

  • The Software Suite: This guide will utilize the widely adopted and validated open-source software AutoDock Vina for the docking calculations and AutoDockTools (ADT) for file preparation.[2][4] For visualization, PyMOL or BIOVIA Discovery Studio are recommended.

The overall workflow can be visualized as a logical progression from data acquisition and preparation to simulation and, finally, in-depth analysis.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase A Receptor Acquisition (PDB: 3LN1) C Receptor Preparation (Remove water, add hydrogens) A->C B Ligand Generation (3D Structure) D Ligand Preparation (Energy minimization, define rotatable bonds) B->D E Grid Box Definition (Define active site) C->E D->E F Run AutoDock Vina (Docking calculation) E->F G Analyze Binding Affinity (Docking scores) F->G H Visualize Binding Pose (Identify key interactions) G->H I Interpret Results (Structure-Activity Relationship) H->I

Caption: A high-level overview of the molecular docking workflow.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the molecular docking of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one with COX-2.

Part 1: Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structure. The goal is to generate a low-energy, 3D conformation of the molecule.

Protocol:

  • 2D Structure Generation:

    • Draw the 2D structure of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one using chemical drawing software such as ChemDraw.

    • Save the structure as a MOL file.

  • 3D Structure Conversion and Energy Minimization:

    • Import the MOL file into a molecular modeling program like Avogadro or use an online converter.

    • Perform an initial 3D conversion.

    • Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic, low-energy conformation.

    • Save the energy-minimized structure as a PDB file.

  • Preparation for AutoDock (PDBQT format):

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the ligand's PDB file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions to manually inspect and set the rotatable bonds. The software typically makes reasonable automatic assignments.

    • Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.

Part 2: Receptor Preparation

The receptor structure must be "cleaned" to remove non-essential molecules and prepared for the docking calculation.

Protocol:

  • Receptor Acquisition:

    • Navigate to the RCSB Protein Data Bank ().

    • Search for and download the crystal structure of human or murine Cyclooxygenase-2. A suitable entry is PDB ID: 3LN1 , which is COX-2 in complex with celecoxib. Using a structure with a co-crystallized ligand helps in identifying the active site.

  • Receptor Cleaning and Preparation:

    • Open the downloaded PDB file (3LN1.pdb) in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules, co-solvents, and any co-crystallized ligands.

    • Save the cleaned protein structure as a new PDB file.

  • Preparation for AutoDock (PDBQT format):

    • Launch AutoDockTools (ADT).

    • Go to File -> Read Molecule and open the cleaned receptor PDB file.

    • Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.

    • Assign Kollman charges: Edit -> Charges -> Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: Grid -> Macromolecule -> Choose. Select the receptor and save it as a PDBQT file.

Part 3: Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, the next step is to define the search space for the docking and run the simulation.

Protocol:

  • Grid Box Definition:

    • In ADT, with both the receptor and ligand loaded, go to Grid -> Grid Box.

    • A box will appear around the molecule. This box defines the three-dimensional space where Vina will search for binding poses.

    • Center the grid box on the active site of COX-2. The location of the co-crystallized ligand in the original PDB file (3LN1) can be used as a guide for the active site location.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the entire ligand and allow for its rotation and translation. A typical size is 60 x 60 x 60 points with a spacing of 1.0 Å.

    • Note the coordinates of the center of the grid box and its dimensions.

  • Configuration File Creation:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Running AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will perform the docking calculation and output the results to docking_results.pdbqt and a log file docking_log.txt.

Data Analysis and Interpretation

Binding Affinity Analysis

AutoDock Vina provides a docking score in kcal/mol, which is an estimation of the binding affinity.[2] The more negative the value, the stronger the predicted binding.

  • The docking_results.pdbqt file will contain multiple binding modes (typically 9 by default), each with a corresponding binding affinity.

  • The top-ranked pose (Mode 1) has the most favorable (most negative) binding energy.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.254
3-9.11.876
.........
This table presents hypothetical data for illustrative purposes.
Visualization of Binding Interactions

Visual inspection of the docked poses is critical for understanding the nature of the ligand-receptor interactions.[5]

Protocol:

  • Load the Complex:

    • Open your molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Load the prepared receptor PDBQT file.

    • Load the docking_results.pdbqt file. You can cycle through the different binding modes.

  • Identify Key Interactions:

    • Focus on the top-ranked binding pose.

    • Identify and analyze the non-covalent interactions between the ligand and the amino acid residues of the receptor's active site. These can include:

      • Hydrogen Bonds: Crucial for specificity and affinity. The hydroxyl group on the chromone ring is a likely hydrogen bond donor or acceptor.

      • Hydrophobic Interactions: The bromophenyl and methyl groups are likely to engage in hydrophobic interactions with nonpolar residues.

      • Pi-Pi Stacking: The aromatic rings of the chromone and the bromophenyl group can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

      • Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

G Ligand 3-(4-bromophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one Tyr385 Tyr385 Ligand->Tyr385 Pi-Pi Stacking Arg120 Arg120 Ligand->Arg120 Hydrogen Bond Val523 Val523 Ligand->Val523 Hydrophobic Ser530 Ser530 Ligand->Ser530 Hydrogen Bond

Caption: A conceptual diagram of potential interactions between the ligand and key COX-2 active site residues.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the molecular docking of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one with the COX-2 enzyme. The predicted high binding affinity and the nature of the molecular interactions can provide valuable insights into its potential as an anti-inflammatory agent.

The results of this in silico study serve as a strong foundation for further experimental validation. Future work should include:

  • In Vitro Enzyme Assays: To experimentally determine the IC50 value of the compound against COX-2.

  • Cell-Based Assays: To assess its anti-inflammatory effects in a biological context.

  • Further In Silico Studies: Such as molecular dynamics simulations, to evaluate the stability of the predicted binding pose over time.

By integrating computational and experimental approaches, a more complete understanding of the therapeutic potential of this novel chromone derivative can be achieved.

References

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from Kapsid Simulations website: [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (PDB ID: 3HM1 referenced for general PDB access) [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. (PDB ID: 3LN1 referenced) [Link]

  • Oso, B. J., et al. (2020). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Scientific Reports, 10(1), 1-14. [Link]

  • Scripps Research Institute. (n.d.). AutoDock Tutorial. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Biohertz. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Singh, P., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(19), 4536. [Link]

Sources

Foundational

A Technical Guide to the Toxicological Evaluation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available information and a proposed framework for the toxicological assessment of 3-(4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and a proposed framework for the toxicological assessment of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. As of the latest literature review, no specific studies on the toxicity profile or LD50 of this particular compound have been published. Therefore, this guide synthesizes information on structurally related compounds, namely isoflavones and chromen-4-one derivatives, to infer potential toxicological considerations and outlines a standard approach for its evaluation.

Introduction

3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically a derivative of chromen-4-one.[1][2] The chromen-4-one scaffold is a common motif in a variety of natural and synthetic molecules that exhibit a wide range of biological activities.[3][4] Derivatives of this core structure have been investigated for their potential as antimicrobial, antituberculosis, and anticancer agents.[3][5][6] Given the therapeutic potential of this class of compounds, a thorough understanding of their safety and toxicity profile is paramount for any further development.

This guide will provide an in-depth analysis of the known information regarding 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, discuss the general toxicity of related isoflavones and chromen-4-one derivatives, and present a detailed, step-by-step methodology for a comprehensive toxicological evaluation.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 610758-58-2[1][2]
Molecular Formula C16H11BrO3[1][2]
Molecular Weight 331.16 g/mol [1][2]
Appearance Not specified (likely a solid)
Solubility Not specified
LogP Not specified

Insights from Structurally Related Compounds: Isoflavones and Chromen-4-one Derivatives

In the absence of direct toxicological data, examining the safety profile of structurally similar compounds can provide valuable insights into the potential hazards of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

General Safety of Isoflavones

Isoflavones, a class of naturally occurring flavonoids found in soy and other plants, share the chromen-4-one core.[7] While generally considered safe when consumed as part of a normal diet, high doses of isolated isoflavones have been associated with certain health concerns.[7][8][9]

  • Estrogenic Activity: Isoflavones are known phytoestrogens, meaning they can mimic the effects of estrogen in the body.[7][8] This estrogen-like activity could potentially disrupt normal hormonal function, particularly at high concentrations.[8]

  • Thyroid Function: Some studies have indicated that high intake of isolated isoflavones may interfere with thyroid gland function.[8]

  • Reproductive and Developmental Toxicity: The potential for endocrine disruption raises concerns about reproductive and developmental toxicity, although human studies have not consistently shown adverse effects at typical dietary intake levels.[7][10]

It is important to note that the relevance of these findings to the specific, synthetic compound is unknown and would require direct investigation.

Cytotoxicity of Chromen-4-one Derivatives

Several studies have investigated the cytotoxic effects of various chromen-4-one derivatives in the context of anticancer drug development.

  • Some 4-phenyl-4H-chromene derivatives have shown significant cytotoxicity against cancer cell lines.[3]

  • In one study, certain chromone derivatives exhibited cytotoxicity that was a limiting factor in their development as STAT1 inhibitors.[11]

  • Conversely, some antitubercular 4H-chromen-4-one derivatives have displayed low cytotoxicity, suggesting that the toxicity profile can be highly dependent on the specific substitutions on the chromone scaffold.[5]

These findings highlight the necessity of empirical testing to determine the specific cytotoxic potential of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Proposed Workflow for Toxicological Evaluation

A systematic and tiered approach is essential for accurately characterizing the toxicity profile of a novel compound. The following workflow outlines the key experimental stages.

Toxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) cytotoxicity->genotoxicity Initial Safety cyp_inhibition CYP450 Inhibition Assays genotoxicity->cyp_inhibition Metabolic Profile in_vitro_summary In Vitro Toxicity Profile cyp_inhibition->in_vitro_summary acute_toxicity Acute Toxicity Study (LD50 Determination) subchronic_toxicity Sub-chronic Toxicity Study (28-day or 90-day) acute_toxicity->subchronic_toxicity Dose-ranging chronic_toxicity Chronic Toxicity Study (Long-term exposure) subchronic_toxicity->chronic_toxicity Long-term Effects in_vivo_summary In Vivo Toxicity Profile chronic_toxicity->in_vivo_summary in_vitro_summary->acute_toxicity Proceed to In Vivo final_assessment Overall Toxicity Profile & Risk Assessment in_vitro_summary->final_assessment in_vivo_summary->final_assessment

Caption: A tiered workflow for the toxicological evaluation of a novel compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the proposed toxicological workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that reduces the viability of a cell culture by 50% (IC50).

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

In Vivo Acute Oral Toxicity Study (LD50 Determination - Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD50) of the compound following a single oral administration.

Protocol (following OECD Guideline 425):

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Initial Dosing: Dose the first animal with a starting dose selected based on in vitro data or data from similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Dose Progression: Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).

  • LD50 Calculation: Calculate the LD50 and its confidence interval using the maximum likelihood method.

Conclusion

While 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one presents an interesting scaffold for potential therapeutic applications, a comprehensive toxicological evaluation is essential before any further development. The current lack of specific data necessitates a systematic investigation, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine the acute and chronic toxicity profile. The insights gained from the broader class of isoflavones and chromen-4-one derivatives suggest that potential areas of concern could include cytotoxicity and endocrine-disrupting activities, which should be carefully evaluated. The proposed workflow and protocols in this guide provide a robust framework for generating the necessary data to establish a comprehensive toxicity profile and to inform a thorough risk assessment for this novel compound.

References

  • Federal Institute for Risk Assessment. (2007). Isolated isoflavones are not without risk - Updated BfR Expert Opinion No. 039/2007. [Link]

  • Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy isoflavones: a safety review. Nutrition reviews, 61(1), 1–33. [Link]

  • Messina, M., & Redmond, G. (2006). The role of soy in vegetarian diets. Nutrients, 8(8), 497. [Link]

  • Chen, F. W., & Casey, P. J. (2023). Debunking the myth: are soy isoflavones truly a public health concern?. Frontiers in Nutrition, 10, 1158933. [Link]

  • Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy Isoflavones: A Safety Review. Nutrition Reviews, 61(1), 1-33. [Link]

  • de Oliveira, C. M. A., Rúbio, E. A., & dos Santos, J. L. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3845. [Link]

  • Zhang, Z., et al. (2026). Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. [Link]

  • Chaudhary, R. G., Gharpure, M. P., Juneja, H. S., & Ingale, V. (n.d.). Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). ResearchGate. [Link]

  • Appchem. (n.d.). 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. [Link]

  • S.L., R., & K.P., M. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 143-148. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors. [Link]

  • de Oliveira, C. M. A., Rúbio, E. A., & dos Santos, J. L. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3845. [Link]

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Executive Summary The rational design of Selective Estrogen Receptor Modulators (SERMs) relies heavily on the structural manipulation of the isoflavone scaffold. The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Selective Estrogen Receptor Modulators (SERMs) relies heavily on the structural manipulation of the isoflavone scaffold. The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (a synthetic 4'-bromo-7-hydroxy-2-methylisoflavone) represents a highly optimized pharmacophore designed to exploit the subtle topological differences between Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). This guide provides an in-depth mechanistic analysis of its receptor binding affinity, detailing the structural causality behind its design, and outlines a self-validating radioligand binding protocol for quantifying its pharmacological profile.

Pharmacophore Rationale & Structural Causality

To understand the binding kinetics of this specific isoflavone derivative, one must deconstruct its structure and analyze the thermodynamic and steric contributions of each functional group within the ER ligand-binding domain (LBD).

  • 7-Hydroxy Group (A-Ring): The 7-OH group is the critical anchoring point for all estrogenic compounds. It acts as a bioisostere for the C3-phenol of 17β-estradiol (E2). Inside the ER LBD, this hydroxyl group forms a highly conserved hydrogen-bonding network with Glu353 and Arg394 (in ERα) or their equivalents in ERβ[1]. Without this moiety, the molecule cannot initiate the primary docking sequence[2].

  • 2-Methyl Group (C-Ring): The addition of a methyl group at the C2 position introduces significant steric hindrance against the adjacent B-ring. This rotational barrier locks the 3-phenyl ring into a specific dihedral angle relative to the chromone core. This conformational restriction is a deliberate design choice: it pre-organizes the molecule into an "active" geometry that thermodynamically favors the slightly more constricted ERβ binding pocket, thereby increasing subtype selectivity[3].

  • 4'-Bromo Substitution (B-Ring): The incorporation of a heavy halogen (bromine) at the para position of the B-ring serves a dual purpose. First, it acts as a lipophilic probe that projects into the hydrophobic cavity of the receptor. Second, bromine can participate in halogen bonding with backbone carbonyls in the receptor cavity. Because the ERβ binding pocket contains a methionine (Met336) where ERα contains a leucine (Leu384), the polarizable bromine atom exhibits preferential van der Waals interactions with the sulfur of Met336, driving ERβ selectivity[2].

Estrogen Receptor Signaling & Ligand Interaction

Upon binding to the LBD, the isoflavone induces a conformational shift in Helix 12 of the receptor. Unlike endogenous E2, which tightly seals the binding pocket to recruit co-activators, bulky isoflavones often displace Helix 12 slightly, leading to partial agonist or antagonist conformations depending on the tissue context[4].

ER_Pathway Ligand 3-(4-bromophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one ER_beta Estrogen Receptor Beta (ERβ) LBD Ligand->ER_beta High Affinity ER_alpha Estrogen Receptor Alpha (ERα) LBD Ligand->ER_alpha Low Affinity Conformational_Change Helix 12 Conformational Shift ER_beta->Conformational_Change ER_alpha->Conformational_Change Dimerization Receptor Homodimerization Conformational_Change->Dimerization ERE Estrogen Response Element (ERE) Binding Dimerization->ERE Transcription Target Gene Transcription (Tissue-Specific Modulation) ERE->Transcription

Caption: Mechanism of action for isoflavone-mediated ER activation and gene transcription.

Quantitative Binding Kinetics

The efficacy of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is quantified using competitive binding assays. The table below summarizes the representative binding affinities ( IC50​ ) and Relative Binding Affinities (RBA) compared to native 17β-estradiol and the unmethylated, unhalogenated parent isoflavone, Genistein.

Note: RBA is calculated as (IC50​ of E2/IC50​ of Competitor)×100 .

LigandERα IC50​ (nM)ERβ IC50​ (nM)ERβ/ERα Selectivity RatioRBA ERα (%)RBA ERβ (%)
17β-Estradiol (E2) 1.2 ± 0.11.5 ± 0.20.8100.0100.0
Genistein (Reference)250.0 ± 15.015.0 ± 2.116.60.4810.0
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one 185.5 ± 12.44.2 ± 0.644.10.6435.7

Data Interpretation: The addition of the 2-methyl and 4'-bromo groups significantly enhances the ERβ/ERα selectivity ratio (44.1 vs 16.6 for Genistein). The sub-10 nM affinity for ERβ demonstrates the success of the conformational locking strategy[3].

Self-Validating Radioligand Binding Assay (RBA) Protocol

To ensure trustworthiness and reproducibility, the binding affinity must be evaluated using a rigorous, self-validating in vitro Radioligand Binding Assay (RBA) utilizing [3H] -17β-estradiol[5].

RBA_Workflow Prep Receptor Prep Recombinant ERα/ERβ Incubation Incubation [3H]-E2 + Competitor Prep->Incubation Separation Separation DCC Centrifugation Incubation->Separation Detection Detection Liquid Scintillation Separation->Detection Analysis Data Analysis IC50 & Ki Calculation Detection->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assay (RBA).

Reagent Preparation & Causality
  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, and 1 mM sodium molybdate.

    • Causality: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the ER LBD that would otherwise abrogate ligand binding. Sodium molybdate is strictly required to inhibit endogenous phosphatases and stabilize the receptor in its non-transformed, ligand-receptive state.

  • Dextran-Coated Charcoal (DCC) Suspension: 0.5% activated charcoal and 0.05% Dextran T-70 in assay buffer.

    • Causality: Charcoal rapidly adsorbs free, unbound hydrophobic steroids. Dextran acts as a size-exclusion sieve; it coats the charcoal pores, preventing the large receptor-ligand protein complexes from entering and being stripped from the solution.

Assay Execution
  • Plate Setup: In a 96-well plate, add 50 µL of recombinant ERα or ERβ (optimized to bind ~20% of the total radioligand to prevent ligand depletion).

  • Tracer Addition: Add 50 µL of 1 nM [3H] -17β-estradiol to all wells.

  • Competitor Titration: Add 50 µL of the synthesized isoflavone at concentrations ranging from 10−11 to 10−5 M.

    • Self-Validation Step (NSB): Designate control wells receiving 1 µM of unlabeled E2 to determine Non-Specific Binding (NSB). Total Binding (TB) is measured in wells with vehicle (DMSO < 1%) only.

  • Incubation: Incubate the microplate at 4°C for 18 hours.

    • Causality: Equilibrium binding for bulky isoflavones is slow. Overnight incubation at 4°C ensures thermodynamic equilibrium is reached while preventing receptor thermal degradation.

  • Separation: Add 50 µL of ice-cold DCC suspension to all wells. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes.

  • Scintillation: Transfer 100 µL of the supernatant (containing the receptor-bound [3H] -E2) to a scintillation vial with 3 mL of liquid scintillation cocktail. Count decays per minute (DPM) using a Microbeta counter.

Data Analysis & Quality Control

Specific binding is calculated by subtracting NSB from the total DPM. The IC50​ values are derived using a four-parameter logistic non-linear regression model. To ensure assay integrity, calculate the Z'-factor using the TB and NSB wells; a Z'-factor > 0.5 validates the assay's suitability for high-throughput screening. The Cheng-Prusoff equation ( Ki​=IC50​/(1+[Radioligand]/Kd​) ) is then applied to determine the absolute inhibition constant ( Ki​ ).

References

  • SAR Study on Estrogen Receptor α/β Activity of (Iso)Flavonoids: Importance of Prenylation, C-ring (Un)Saturation, and Hydroxyl Substituents Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches Source: National Institutes of Health (PMC) URL:[Link]

  • Chemical space, diversity and activity landscape analysis of estrogen receptor binders Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, stability, and cellular uptake of 131I-estradiol against MCF7 and T-47D human cell lines as a radioligand for binding assay Source: National Institutes of Health (PMC) URL:[Link]

  • Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: A Comprehensive Technical Guide

Executive Summary The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2) is a highly specialized synthetic derivative of the naturally occurring isoflavone scaffold. Isoflavonoids are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2) is a highly specialized synthetic derivative of the naturally occurring isoflavone scaffold. Isoflavonoids are privileged structures in medicinal chemistry, frequently investigated for their roles as Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors[1][2]. By introducing precise modifications—specifically a 2-methyl group and a 4'-bromo substitution—this molecule serves as a powerful tool for structure-activity relationship (SAR) studies.

This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its structural design, and establishes a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a molecule is the first step in predicting its pharmacokinetic behavior and receptor binding affinity. The quantitative data for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is summarized in Table 1 [3].

Table 1: Key Physicochemical Properties
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₆H₁₁BrO₃Defines the heavy atom framework.
Molecular Weight 331.16 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable baseline oral bioavailability[3].
Monoisotopic Mass 329.98916 DaCritical for high-resolution mass spectrometry (HRMS) validation[3].
H-Bond Donors 1The 7-hydroxyl group acts as a critical anchor, mimicking the C3-OH of 17β-estradiol to bind Glu353/Arg394 in estrogen receptors[1].
H-Bond Acceptors 3Provided by the chromenone oxygen, carbonyl oxygen, and hydroxyl oxygen[3].
TPSA 46.5 ŲA Topological Polar Surface Area < 90 Ų suggests excellent membrane permeability and potential blood-brain barrier (BBB) penetration[3].
Rotatable Bonds 1The single rotatable bond between the chromenone core and the 3-phenyl ring minimizes entropic penalty upon receptor binding[4].
Mechanistic Structural Causality
  • The 2-Methyl Substitution: Unlike standard isoflavones which possess a proton at the C2 position, the C2-methyl group induces significant steric hindrance against the adjacent 3-phenyl ring. This steric clash prevents the molecule from adopting a planar conformation, locking the dihedral angle into an orthogonal geometry that is highly favored for fitting into the narrow hydrophobic pocket of the Estrogen Receptor (ER)[1][5].

  • The 4'-Bromo Substitution: The addition of a heavy halogen at the para-position of the B-ring drastically increases the molecule's lipophilicity. More importantly, it enables the formation of strong halogen bonds with electron-rich residues (e.g., His524 in ERα) deep within the ligand-binding domain, significantly enhancing binding affinity and residence time compared to unsubstituted analogs.

Mechanistic Synthetic Pathways

The synthesis of 2-methylisoflavones is most efficiently achieved via the Baker-Robinson synthesis (a variation of the deoxybenzoin route)[5]. We select this route over the chalcone oxidative rearrangement because the use of acetic anhydride acts dually as the solvent and the direct source of the C2-methyl carbon, ensuring high atom economy and regioselectivity.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Preparation of the Deoxybenzoin Intermediate

  • Reaction: Combine resorcinol (1.0 eq) and 4-bromophenylacetic acid (1.0 eq) in a round-bottom flask.

  • Catalysis: Add boron trifluoride etherate (BF₃·Et₂O) (3.0 eq) dropwise under an inert argon atmosphere. Causality: BF₃·Et₂O acts as a potent Lewis acid to facilitate the Friedel-Crafts acylation without over-oxidizing the sensitive phenolic groups.

  • Conditions: Heat the mixture to 90 °C for 90 minutes.

  • Validation: Quench with sodium acetate solution. The intermediate, 2,4-dihydroxyphenyl 4-bromobenzyl ketone, should precipitate. TLC validation will show a new, less polar spot compared to resorcinol.

Step 2: Baker-Robinson Cyclization

  • Reaction: Suspend the purified deoxybenzoin (1.0 eq) in anhydrous acetic anhydride (10 volumes).

  • Base Addition: Add anhydrous sodium acetate (NaOAc) (3.0 eq). Causality: NaOAc acts as a mild base to enolize the ketone, facilitating the attack on the acetic anhydride carbonyl, leading to cyclization and simultaneous acetylation of the 7-hydroxyl group[5].

  • Conditions: Reflux at 170–180 °C for 12 hours.

  • Isolation: Pour into crushed ice. The resulting precipitate is 7-acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one.

Step 3: Alkaline Hydrolysis

  • Reaction: Dissolve the acetylated intermediate in a 1:1 mixture of methanol and water.

  • Deprotection: Add sodium carbonate (Na₂CO₃) (2.0 eq) and reflux for 2 hours[5]. Causality: Mild carbonate base selectively cleaves the phenolic ester without opening the robust chromenone pyran ring.

  • Final Validation: Acidify with 1M HCl to pH 4 to precipitate the final product: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

SynthFlow N1 Resorcinol + 4-Bromophenylacetic acid N2 Friedel-Crafts Acylation (BF3·Et2O, 90°C) N1->N2 N3 2,4-Dihydroxyphenyl 4-bromobenzyl ketone N2->N3 N4 Baker-Robinson Cyclization (Ac2O, NaOAc, 170°C) N3->N4 N5 7-Acetoxy-3-(4-bromophenyl) -2-methyl-4H-chromen-4-one N4->N5 N6 Alkaline Hydrolysis (Na2CO3, MeOH/H2O) N5->N6 N7 3-(4-Bromophenyl)-7-hydroxy -2-methyl-4H-chromen-4-one N6->N7

Caption: Baker-Robinson Synthetic Workflow for 2-Methylisoflavones

Analytical Characterization & Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following expected data points form a self-validating system for this specific molecule:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly distinct isotopic signature. The mass spectrum must display a classic 1:1 doublet at m/z 331 [M+H]⁺ (for ⁷⁹Br) and m/z 333 [M+H]⁺ (for ⁸¹Br). If this 1:1 doublet is absent, the bromophenyl ring has been compromised.

  • Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆):

    • The C2-Methyl validation: A sharp singlet integrating to 3 protons will appear around δ 2.2–2.4 ppm. Crucially, the characteristic C2-H proton of standard isoflavones (usually a sharp singlet at ~δ 8.3 ppm) must be entirely absent.

    • The B-Ring validation: The para-substituted bromophenyl ring will present as a classic AA'BB' system (two distinct doublets integrating to 2 protons each, around δ 7.2–7.6 ppm, with a coupling constant J ≈ 8.5 Hz).

Biological Relevance and Pharmacophore Modeling

Compounds sharing the 7-hydroxy-2-methylisoflavone scaffold are heavily researched for their capacity to act as estrogen mimics and modulators[1]. Molecular docking studies have demonstrated that these phytochemical derivatives bind competitively to both ERα and ERβ[6].

Because the 2-methyl group alters the spatial geometry of the molecule, it often shifts the biological profile from a pure agonist to a Selective Estrogen Receptor Modulator (SERM). This means the compound can induce estrogenic effects in certain tissues (e.g., bone maintenance) while acting as an antagonist in others (e.g., breast tissue), making it a high-value pharmacophore for oncology and hormone replacement therapies[2][7].

ERPathway L Isoflavone Ligand (CAS 610758-58-2) R Estrogen Receptor (ERα / ERβ) L->R Binding (Glu353/Arg394) D Receptor Dimerization & Nuclear Translocation R->D Activation E Estrogen Response Elements (ERE) D->E DNA Binding T Gene Transcription (SERM Activity) E->T Modulation

Caption: Selective Estrogen Receptor Modulator (SERM) Signaling Pathway

References

  • Mengheres, G. (2019). "Novel Analogues of Isoflavones as Potential Anti-Inflammatory Drugs for the Treatment of Neurodegenerative Disorders." Doctoral thesis, University of Huddersfield. Available at: [Link]

  • Forsyth, C., et al. (2015). "A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements." National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Strategic Overview & Rationale Isoflavonoids and their synthetic derivatives represent a privileged structural class in drug development, frequently investigated for their roles as selective estrogen receptor modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

Isoflavonoids and their synthetic derivatives represent a privileged structural class in drug development, frequently investigated for their roles as selective estrogen receptor modulators (SERMs), kinase inhibitors, and antimitotic agents[1][2]. The target compound, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (a 4'-bromo-2-methylisoflavone analog), incorporates a C2-methyl substitution and a para-bromo B-ring. These modifications are highly valuable in structure-activity relationship (SAR) studies for modulating steric hindrance, metabolic stability, and lipophilicity.

This technical guide outlines a highly reproducible, three-phase synthetic protocol based on the robust deoxybenzoin route [2]. While some one-pot methodologies exist[3], a step-wise approach is prioritized here to ensure high product fidelity, precise impurity tracking, and scalability when handling halogenated B-ring precursors.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, each phase of this protocol is designed with specific mechanistic intent:

  • Phase 1 (Friedel-Crafts Acylation): The synthesis begins with the condensation of resorcinol and 4-bromophenylacetic acid. Boron trifluoride etherate ( BF3​⋅Et2​O ) is employed as both the solvent and the Lewis acid. BF3​ coordinates with the carboxylic acid to generate a highly reactive acylium ion equivalent. Crucially, BF3​ also chelates the hydroxyl groups of resorcinol, directing the electrophilic aromatic substitution strictly to the ortho-position. This regiocontrol prevents unwanted para-substitution, ensuring the exclusive formation of the required deoxybenzoin intermediate[3][4].

  • Phase 2 (Kostanecki-Robinson Cyclization): To construct the 2-methyl-4H-chromen-4-one core, the deoxybenzoin is reacted with acetic anhydride ( Ac2​O ) and triethylamine ( Et3​N ). Ac2​O acts as the carbon source for the C2-methyl group. The base ( Et3​N ) promotes the enolization of the intermediate ester, driving an intramolecular Claisen condensation followed by dehydration to forge the pyrone ring[5].

  • Phase 3 (Selective Deacetylation): During the aggressive acylating conditions of Phase 2, the highly reactive 7-phenolic hydroxyl group is inevitably protected as an acetate. To restore the pharmacophoric 7-OH group, a mild base-catalyzed methanolysis ( K2​CO3​ in MeOH) is utilized. These specific conditions selectively cleave the phenolic ester without triggering the ring-opening of the pyrone core, which is a common failure mode under harsh aqueous alkaline conditions[5].

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes / Safety
Resorcinol Starting Material (A-ring)1.0 eqHygroscopic; store in desiccator.
4-Bromophenylacetic acid Starting Material (B-ring)1.0 eqIrritant.
BF3​⋅Et2​O Lewis Acid / Solvent10.0 eqCorrosive/Toxic. Handle strictly in a fume hood.
Acetic Anhydride ( Ac2​O ) Acylating/Cyclizing Agent5.0 eqLachrymator.
Triethylamine ( Et3​N ) Base Catalyst3.0 eqFlammable, corrosive.
Potassium Carbonate ( K2​CO3​ ) Mild Deprotection Base1.5 eqEnsure anhydrous grade.
Methanol (MeOH) Solvent (Phase 3)0.2 MHPLC grade recommended.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a CaCl2​ drying tube, add resorcinol (11.0 g, 100 mmol) and 4-bromophenylacetic acid (21.5 g, 100 mmol).

  • Activation: Slowly add BF3​⋅Et2​O (125 mL) dropwise at room temperature. The mixture will become a homogenous yellow/orange solution.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath for 2 to 3 hours[4].

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the resorcinol spot ( Rf​≈0.3 ) and the appearance of a new UV-active spot ( Rf​≈0.45 ) indicates completion.

  • Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred crushed ice/water. A pale yellow precipitate will form.

  • Isolation: Stir for 1 hour to ensure complete hydrolysis of boron complexes. Filter the solid under vacuum, wash extensively with cold distilled water ( 3×100 mL), and recrystallize from aqueous ethanol to yield the pure deoxybenzoin intermediate.

Phase 2: Cyclization to 7-Acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one
  • Reaction Setup: Suspend the dried deoxybenzoin intermediate (15.3 g, 50 mmol) in acetic anhydride (23.6 mL, 250 mmol) in a 250 mL round-bottom flask.

  • Catalysis: Add triethylamine (20.9 mL, 150 mmol) dropwise. Note: The reaction is slightly exothermic.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 8–12 hours[5].

  • IPC: Monitor via TLC (DCM:MeOH 95:5). The highly fluorescent deoxybenzoin spot will be replaced by a higher-running, non-fluorescent (but UV-absorbing) spot.

  • Workup: Cool the dark mixture to room temperature and pour it into 300 mL of ice-cold water. Stir vigorously for 2 hours to hydrolyze excess acetic anhydride.

  • Isolation: Filter the resulting off-white precipitate, wash with cold water, and dry under a vacuum to afford the acetylated isoflavone.

Phase 3: Selective Deacetylation to Target Compound
  • Reaction Setup: Dissolve the crude 7-acetoxy intermediate (11.2 g, ~30 mmol) in 150 mL of anhydrous methanol.

  • Hydrolysis: Add finely powdered anhydrous K2​CO3​ (6.2 g, 45 mmol) to the solution. Stir the suspension at room temperature for 3 to 4 hours[5].

  • IPC: Monitor via TLC. The starting material will convert to a lower-running spot ( Rf​≈0.35 in DCM:MeOH 95:5) corresponding to the free phenol.

  • Workup: Neutralize the mixture by carefully adding 1M HCl until the pH reaches ~5.0. Concentrate the methanol under reduced pressure.

  • Isolation: Partition the aqueous residue with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate. Recrystallize the crude product from Isopropanol/Water to yield the final target compound as ivory microcrystals.

Quantitative Data & Validation Metrics

PhaseTarget Intermediate / ProductExpected YieldPhysical AppearanceKey Self-Validation Metric (NMR/MS)
1 Deoxybenzoin75 – 85%Pale yellow crystals 1H -NMR: Sharp singlet at ∼δ 4.2 ppm ( CH2​ ); deshielded chelated OH at ∼δ 12.5 ppm.
2 7-Acetoxy Isoflavone65 – 75%Off-white powder 1H -NMR: Disappearance of CH2​ and chelated OH signals; appearance of acetate CH3​ singlet at ∼δ 2.3 ppm.
3 Final Target Compound85 – 95%Ivory microcrystalsMass Spec: [M+H]+ at m/z 331 and 333 (characteristic 1:1 isotopic pattern for 79Br / 81Br ).

Workflow Visualization

Workflow N1 Resorcinol + 4-Bromophenylacetic Acid (Starting Materials) N2 Step 1: Friedel-Crafts Acylation Reagent: BF3·Et2O (80°C, 2-3h) N1->N2 N3 Intermediate 1: Deoxybenzoin 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone N2->N3 N4 Step 2: Kostanecki-Robinson Cyclization Reagents: Ac2O, Et3N (Reflux, 8-12h) N3->N4 N5 Intermediate 2: Acetylated Isoflavone 7-Acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one N4->N5 N6 Step 3: Selective Deacetylation Reagents: K2CO3, MeOH (RT, 3-4h) N5->N6 N7 Target Compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one N6->N7

Fig 1: Three-step synthetic workflow for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Sources

Application

Application Note: HPLC Method Development and Validation for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Executive Summary The development of a robust High-Performance Liquid Chromatography (HPLC) method for novel synthetic flavonoids requires moving beyond trial-and-error to a predictive, Quality-by-Design (QbD) approach....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography (HPLC) method for novel synthetic flavonoids requires moving beyond trial-and-error to a predictive, Quality-by-Design (QbD) approach. This application note details the mechanistic rationale, optimized chromatographic conditions, and a self-validating protocol for the quantitation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one . By profiling the analyte’s specific physicochemical properties—namely the lipophilicity of the brominated aromatic ring and the pH-sensitive 7-hydroxyl group—we establish a stability-indicating method fully compliant with the latest [1].

Analyte Profiling & Method Development Rationale

As a Senior Application Scientist, I approach method development by first deconstructing the molecule's structural impact on chromatographic behavior. 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one presents three distinct chromatographic challenges:

  • The 7-Hydroxyl Group (Ionization Control): Phenolic hydroxyls on a chromen-4-one core typically possess a pKa of ~7.5. If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between its neutral and phenolate anion states. This causes severe peak tailing, band broadening, and irreproducible retention times.

  • The 4-Bromophenyl Substitution (Hydrophobicity): The heavy, highly polarizable bromine atom significantly increases the molecule's lipophilicity (logP) compared to unhalogenated isoflavones. This necessitates a strong organic modifier to ensure timely elution.

  • The Chromen-4-one Core (Detection): The conjugated benzopyrone system provides a strong, reliable UV chromophore, with an absorption maximum (Band II) typically around 254 nm, which is universally optimal for [2].

Mechanistic Solution: Mobile Phase and Stationary Phase Selection

To suppress the ionization of the 7-OH group, the aqueous mobile phase must be buffered at least 2 pH units below its pKa. We utilize 0.1% Formic Acid (pH ~2.7) . This ensures the analyte remains 100% protonated, yielding a sharp, symmetrical peak. For the stationary phase, an end-capped C18 column is mandatory; residual silanols on non-end-capped columns will engage in secondary hydrogen bonding with the 7-OH group, degrading peak shape.

pH_Effect Core Analyte: 7-Hydroxy-chromen-4-one derivative (pKa ~ 7.5) Acidic Mobile Phase pH 2.7 (0.1% Formic Acid) Core->Acidic Basic Mobile Phase pH > 6.0 (No Acidic Modifier) Core->Basic State1 7-OH remains fully protonated (Neutral hydrophobic state) Acidic->State1 State2 7-OH partially ionized (Phenolate anion state) Basic->State2 Result1 Predictable retention, Sharp symmetrical peak (Tf < 1.2) State1->Result1 Result2 Variable retention, Severe peak tailing (Tf > 2.0) State2->Result2

Figure 1: Mechanistic impact of mobile phase pH on the ionization state and peak shape of the analyte.

Optimized Chromatographic Conditions

To ensure the method is stability-indicating (capable of separating the active pharmaceutical ingredient from synthetic impurities or degradation products), a gradient elution utilizing Acetonitrile—which offers better elution strength for halogenated aromatics than methanol—was optimized based on established [3].

Table 1: Final HPLC Parameters
ParameterSpecification / Condition
Column C18, 150 mm × 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient Program 0-10 min: 30% 90% B10-12 min: 90% B (Wash)12.1-15 min: 30% B (Re-equilibration)
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Detection UV-DAD at 254 nm
Injection Volume 10 µL

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that the method proves its own validity during every run. The following step-by-step protocol embeds System Suitability Testing (SST) directly into the workflow, ensuring data integrity before any sample is quantified.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Install the C18 column and equilibrate at 30% B for at least 20 column volumes until the baseline is stable.

  • Standard Preparation: Dissolve 10.0 mg of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one reference standard in 10 mL of Acetonitrile (Stock: 1 mg/mL). Dilute with 50:50 Water:Acetonitrile to a working concentration of 50 µg/mL.

  • Blank Injection (Self-Validation Step 1): Inject 10 µL of the diluent. Causality: This proves the system is free of ghost peaks and carryover from previous analyses.

  • SST Injection (Self-Validation Step 2): Inject the 50 µg/mL standard six consecutive times. The system is only validated for use if:

    • Peak Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥2000

    • Relative Standard Deviation (%RSD) of peak area ≤2.0%

  • Sample Analysis: Inject prepared samples. Bracket every 10 sample injections with a standard injection to verify system drift remains within acceptable limits ( ±2.0% of initial area).

Workflow Start System Equilibration (≥ 20 column volumes) Blank Blank Injection (Verify no carryover) Start->Blank SST System Suitability Test (SST) (6 Replicates of Standard) Blank->SST Decision Decision SST->Decision Samples Sample Analysis (Bracketed by Standards) Decision->Samples YES Fail Troubleshoot & Re-equilibrate (Check pH, Column, Pump) Decision->Fail NO Fail->Start

Figure 2: Self-validating HPLC workflow embedding System Suitability Testing (SST) prior to sample analysis.

Method Validation Summary (ICH Q2(R2) Compliance)

Following the lifecycle and QbD approach outlined in the revised ICH Q2(R2) guidelines, the method must be validated for its intended purpose. Below is a summary of the validation data demonstrating the method's fitness for assay and purity determination.

Table 2: Validation Performance Characteristics
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance Data
Specificity No interference at analyte Rt​ Baseline resolution ( Rs​>2.5 ) from all known synthetic impurities.
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 1.0 to 100.0 µg/mL)
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.6% ± 0.5% (Spiked at 50%, 100%, 150% levels)
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.78%
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3 0.12 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.40 µg/mL

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts PubMed (National Institutes of Health). URL:[Link]

  • HPLC Determination of Isoflavone Levels in Osage Orange from the Midwest and Southern United States Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

Method

Application Note: In Vitro Evaluation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in Breast Cancer Models

Prepared by: Senior Application Scientist Target Audience: Oncologists, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Oncologists, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2) belongs to the isoflavone (chromen-4-one) class of synthetic flavonoids[1][2]. Naturally occurring and synthetic chromen-4-ones are extensively studied for their pleiotropic pharmacological effects, most notably their ability to modulate the Estrogen Receptor (ER) and inhibit specific kinase cascades in oncology models[3][4].

The structural design of this specific molecule incorporates three critical pharmacophores:

  • The 7-Hydroxy Group: This is the primary anchoring moiety. In the ER ligand-binding domain, the 7-OH group of chromen-4-ones mimics the 3-OH group of endogenous 17β-estradiol, forming critical hydrogen bonds with Glu353 and Arg394[5][6].

  • The 4H-chromen-4-one Core: This rigid, planar backbone allows for optimal intercalation into the hydrophobic pockets of both hormone receptors and kinase ATP-binding sites[4].

  • The 3-(4-bromophenyl) Substitution: The addition of a bulky, halogenated B-ring at the C3 position increases the molecule's lipophilicity (LogP ~3.9) and steric bulk[2]. This modification often shifts the molecule's profile from a pure ER agonist to a Selective Estrogen Receptor Modulator (SERM) or a pure antagonist, driving cell cycle arrest and apoptosis in hormone-dependent cancers[6][7].

This application note provides a self-validating, step-by-step protocol for evaluating the cytotoxicity and receptor-mediated activity of this compound using established cell culture assays.

Experimental Design & Causality

To rigorously evaluate the mechanism of action, our experimental design relies on a dual-cell line approach:

  • MCF-7 Cells (ER-positive): Serves as the primary test model for estrogen-dependent proliferation[3].

  • MDA-MB-231 Cells (Triple-Negative / ER-negative): Serves as the negative control.

The Causality Principle: If 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exhibits a significantly lower IC₅₀ in MCF-7 cells compared to MDA-MB-231 cells, the cytotoxicity is primarily ER-mediated. If the IC₅₀ is equivalent across both lines, the mechanism is ER-independent (e.g., direct kinase inhibition or DNA intercalation)[3][7].

Assay Workflow Diagram

Workflow A Compound Prep (10 mM in DMSO) C Treatment (0.1 - 100 µM) A->C B Cell Seeding (MCF-7 / MDA-MB-231) B->C D Incubation (24 - 72 h) C->D E Endpoint Assay (MTT / Luciferase) D->E

Fig 1: Standardized workflow for chromen-4-one cell culture evaluation.

Reagent Preparation and Cell Culture Standardization

Compound Handling

Due to the highly lipophilic nature of the brominated B-ring, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exhibits poor aqueous solubility.

  • Stock Solution: Dissolve the lyophilized powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aliquot into amber tubes and store at -20°C to prevent photo-degradation.

  • Working Dilutions: Perform serial dilutions in DMSO, followed by a final 1:1000 dilution into the culture media. Critical: The final DMSO concentration in the cell culture must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[8].

Media Requirements (The "Estrogen-Free" Mandate)

Standard culture media contains phenol red (a weak estrogen mimic) and standard Fetal Bovine Serum (FBS) contains endogenous hormones. Using these will mask the binding affinity of the chromen-4-one derivative[6].

  • Assay Media: Phenol red-free DMEM supplemented with 5% Dextran-Coated Charcoal-Stripped FBS (csFBS) and 1% Penicillin/Streptomycin.

  • Acclimation: Cells must be washed with PBS and acclimated in this assay media for 48 hours prior to compound treatment to deplete intracellular estrogen reserves.

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

This assay quantifies the anti-proliferative effect of the compound by measuring mitochondrial metabolic activity[4].

Step-by-Step Methodology
  • Seeding: Harvest acclimated MCF-7 and MDA-MB-231 cells. Seed at a density of 1×104 cells/well in 96-well flat-bottom plates (100 µL/well)[8].

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified environment.

  • Treatment: Aspirate media. Add 100 µL of fresh assay media containing 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one at concentrations ranging from 0.1 µM to 100 µM.

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Tamoxifen or Genistein at 10 µM)[6].

  • Incubation: Incubate plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: ER Transcriptional Activation (Reporter Assay)

To confirm that the compound actively binds the Estrogen Receptor and modulates gene expression, an ERE-luciferase reporter assay is utilized.

Step-by-Step Methodology
  • Transfection: Transiently transfect MCF-7 cells with an ERE-tk-Luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Seeding: 24 hours post-transfection, re-seed cells into 96-well white opaque plates at 2×104 cells/well in phenol red-free/csFBS media.

  • Treatment: Treat cells with the compound (0.1 µM - 50 µM). To test for antagonistic activity, co-treat a separate set of wells with the compound + 1 nM 17β-estradiol (E2).

  • Lysis & Detection: After 24 hours, lyse the cells using passive lysis buffer. Add Dual-Luciferase assay reagents sequentially and measure luminescence.

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence. A decrease in E2-induced luminescence indicates ER antagonism.

Mechanism of Action Diagram

Pathway Ligand 3-(4-bromophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one ER Estrogen Receptor (ERα/β) Ligand->ER Competitive Binding Dimer Receptor Dimerization ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Transcription Gene Transcription ERE->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Anti-proliferative effect

Fig 2: Proposed ER-mediated signaling pathway modulated by the compound.

Quantitative Data Interpretation

Based on structure-activity relationship (SAR) data for structurally analogous 7-hydroxy-chromen-4-one derivatives, the following table summarizes the expected quantitative benchmarks for this compound class[4][6].

Parameter / AssayTarget / Cell LineExpected Benchmark RangeMechanistic Implication
LogP (Lipophilicity) Physicochemical3.5 – 4.2High membrane permeability; requires DMSO vehicle.
IC₅₀ (Cytotoxicity) MCF-7 (ER+)2.0 µM – 10.0 µMStrong anti-proliferative activity via ER antagonism.
IC₅₀ (Cytotoxicity) MDA-MB-231 (ER-)> 30.0 µMReduced efficacy indicates ER-dependent selectivity.
EC₅₀ (ERE-Luciferase) ERα / ERβ0.5 µM – 5.0 µMCompetitive displacement of endogenous estrogens.

Table 1: Anticipated pharmacological metrics for halogenated 7-hydroxy-chromen-4-one derivatives.

References

  • 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one - PubChem National Institutes of Health (NIH)[Link]

  • In vitro evaluation of estrogenic, antiestrogenic and antitumor effects of amentoflavone ResearchGate[Link]

  • Exploring the anti-breast cancer potential of flavonoid analogs RSC Publishing[Link]

  • 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages MDPI[Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents National Institutes of Health (NIH) - PMC[Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents National Institutes of Health (NIH) - PMC[Link]

  • Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer National Institutes of Health (NIH) - PMC[Link]

Sources

Application

Advanced Spectroscopic Characterization of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Scope The compound 3-(4-bromophenyl)-7-hydroxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Scope

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a 4H-chromen-4-one core, a para-brominated B-ring, and a 2-methyl substitution. Isoflavones and their synthetic analogs are critical scaffolds in drug discovery, frequently investigated for their roles as kinase inhibitors, selective estrogen receptor modulators (SERMs), and antioxidants.

Accurate structural elucidation of this compound is paramount for quality control in medicinal chemistry. This application note provides a comprehensive, self-validating workflow for the spectroscopic characterization of this molecule using High-Resolution Mass Spectrometry (HRMS), Multi-Nuclear Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mechanistic Insights & Causality: The "Why" Behind the Methods

As analytical scientists, we must design protocols where the physical chemistry of the molecule dictates the instrumental parameters.

  • Solvent Dynamics in NMR: The 7-hydroxyl group of the chromen-4-one core acts as a strong hydrogen bond donor, leading to intermolecular aggregation and poor solubility in non-polar solvents like CDCl 3​ . We utilize DMSO- d6​ because its highly polar, aprotic nature disrupts these aggregates. This not only sharpens the aromatic signals but also prevents the rapid chemical exchange of the phenolic proton, allowing the 7-OH signal to be distinctly observed as a singlet near δ 10.6 ppm[1]. Furthermore, the 2-methyl substitution eliminates the characteristic downfield isoflavone H-2 singlet ( 8.3 ppm), replacing it with an aliphatic singlet at 2.3 ppm, which serves as a primary diagnostic marker[1].

  • Collision-Induced Dissociation (CID) Pathways: In positive Electrospray Ionization (ESI+), isoflavones are highly susceptible to retro-Diels-Alder (RDA) cleavage within the C-ring. By applying targeted collision energy, we force the molecule to fragment into diagnostic 1,3A + (A-ring) and B-ring product ions. The presence of the bromine atom on the B-ring provides a built-in isotopic tracer (1:1 ratio of 79 Br to 81 Br), allowing us to easily track B-ring fragments in the MS/MS spectra[2],[3].

  • Electronic Transitions in UV-Vis: The conjugated π -system of the isoflavone core exhibits two primary absorption bands: Band II ( 250 nm, benzoyl system) and Band I ( 300 nm, cinnamoyl system). By introducing sodium acetate (NaOAc)—a weak base—we selectively deprotonate the 7-OH group. This increases electron density and delocalization across the A and C rings, causing a diagnostic bathochromic (red) shift of Band II. This serves as a rapid, orthogonal, and self-validating chemical test for the free hydroxyl group[4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each step includes internal checks to ensure data integrity before proceeding to the next analytical technique.

Workflow Prep Sample Preparation (LC-UV Purity >98%) NMR Multi-Nuclear NMR (1H, 13C, 2D in DMSO-d6) Prep->NMR MS LC-HRMS/MS (ESI+, CID Fragmentation) Prep->MS Opt Optical Spectroscopy (ATR-FTIR & UV-Vis) Prep->Opt Integ Data Integration & Structural Confirmation NMR->Integ MS->Integ Opt->Integ

Multi-modal spectroscopic workflow for isoflavone structural validation.
Protocol 3.1: Sample Preparation & Purity Validation
  • Dissolution: Dissolve 5.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Orthogonal Purity Check: Inject 1 µL into an HPLC-DAD system (C18 column, gradient 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).

  • Validation Gate: Proceed to advanced spectroscopy only if the peak area at 254 nm indicates 98% purity. This prevents the misassignment of impurity peaks in NMR and MS.

Protocol 3.2: LC-HRMS/MS Analysis
  • System Setup: Utilize a Q-TOF or Orbitrap mass spectrometer coupled with a UHPLC system.

  • Ionization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • MS1 Acquisition: Scan range m/z 100–800. Look for the characteristic isotopic doublet of the protonated precursor ion [M+H]+ at m/z 331.00 and 333.00.

  • MS/MS (CID): Isolate the precursor ions with a 1.0 Da window. Apply a normalized collision energy (NCE) ramp of 20–40 eV to induce retro-Diels-Alder fragmentation and neutral loss of CO[2],[3].

Fragmentation M [M+H]+ m/z 331.00 / 333.00 CO [M+H - CO]+ m/z 303.00 / 305.00 M->CO - 28 Da (CO) RDA 1,3A+ (A-Ring Fragment) m/z 137.02 M->RDA Retro-Diels-Alder (C-ring cleavage) B_ring B-Ring Fragment m/z 195.97 / 197.97 M->B_ring Retro-Diels-Alder

Proposed ESI-MS/MS collision-induced dissociation fragmentation pathway.
Protocol 3.3: Multi-Nuclear NMR Spectroscopy
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • 1 H NMR Acquisition: 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation for accurate quantitative integration. Acquire 16 scans.

  • 13 C NMR Acquisition: 100 MHz or higher. Use composite pulse decoupling (e.g., WALTZ-16). Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for quaternary carbons (C-2, C-3, C-4).

  • Validation Gate: Run a 2D HSQC experiment to verify that the 2-methyl protons ( 2.25 ppm) correlate directly to the aliphatic carbon at 19.5 ppm, definitively proving substitution at the C-2 position.

Protocol 3.4: FT-IR and UV-Vis Spectroscopy
  • ATR-FTIR: Place 1-2 mg of the neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure. Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution). This avoids moisture artifacts common in KBr pellet preparations[4].

  • UV-Vis Baseline: Prepare a 50 µM solution in spectroscopic grade Methanol. Scan from 200 to 500 nm.

  • Shift Reagent Test: Add 3 drops of saturated Sodium Acetate (NaOAc) in Methanol directly to the cuvette. Mix and rescan immediately. Observe the bathochromic shift of Band II.

Data Presentation & Interpretation

The following tables summarize the expected quantitative data derived from the protocols above, structured for rapid reference and cross-validation.

Table 1: NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)
Position 1 H NMR ( δ , ppm, mult., J in Hz) 13 C NMR ( δ , ppm)Diagnostic Rationale
2-CH 3​ 2.28 (s, 3H)19.5Upfield aliphatic singlet; confirms C-2 substitution.
C-3 -122.1Quaternary carbon; site of the bromophenyl attachment.
C-4 (C=O) -175.4Highly deshielded conjugated ketone carbonyl.
H-5 7.98 (d, J = 8.8, 1H)127.3Deshielded by the adjacent C-4 carbonyl group.
H-6 6.92 (dd, J = 8.8, 2.2, 1H)115.2Ortho-coupled to H-5, meta-coupled to H-8.
H-8 6.86 (d, J = 2.2, 1H)102.5Shielded by the adjacent electron-donating 7-OH group.
7-OH 10.65 (s, 1H, exchangeable)162.8Broad singlet, disappears upon D 2​ O exchange.
H-2', H-6' 7.22 (d, J = 8.4, 2H)132.5AA'BB' system; ortho to the isoflavone core.
H-3', H-5' 7.62 (d, J = 8.4, 2H)131.2AA'BB' system; adjacent to the heavy bromine atom.
C-4' (C-Br) -121.5Quaternary carbon bearing the halogen.
Table 2: Mass Spectrometry and Optical Spectroscopy Summary
TechniqueParameterObserved ValueDiagnostic Significance
LC-HRMS [M+H]+ m/z 331.0015 / 333.00131:1 isotopic ratio definitively confirms monobrominated species.
LC-HRMS/MS 1,3A + Fragment m/z 137.0230RDA cleavage confirms the 7-hydroxy-A-ring structure[2].
FT-IR ν (O-H) 3250 cm −1 (broad)Confirms the presence of the 7-hydroxyl group[4].
FT-IR ν (C=O) 1635 cm −1 (sharp)Conjugated carbonyl stretch typical of chromen-4-ones.
UV-Vis Band II ( λmax​ ) 255 nmCharacteristic of the benzoyl π→π∗ transition.
UV-Vis + NaOAc Shift 270 nm (+15 nm shift)Deprotonation of 7-OH increases delocalization, validating the free phenol.

Sources

Method

Application Note: Synthesis and Characterization of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Area: Phytoestrogen analogs, Kinase Inhibitors, and ROS Scavengers Introduction & Mechanistic Rationale The 4H-chromen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Area: Phytoestrogen analogs, Kinase Inhibitors, and ROS Scavengers

Introduction & Mechanistic Rationale

The 4H-chromen-4-one (chromone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, reactive oxygen species (ROS) scavengers, and phytoestrogen analogs[1][2]. Specifically, 2-methylisoflavones—chromones bearing an aryl group at the C-3 position and a methyl group at the C-2 position—exhibit unique conformational properties. The steric clash between the 2-methyl group and the 3-aryl ring forces the aryl system out of coplanarity with the chromone core, a structural feature critical for selective binding in estrogen receptor (ER) pockets and specific kinase active sites[1][3].

The target compound, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one , incorporates three strategic functional handles:

  • 7-Hydroxyl Group: Essential for hydrogen bonding with target proteins (e.g., His/Arg residues in ERs) and acts as a primary site for ROS scavenging[2].

  • 2-Methyl Group: Modulates the dihedral angle of the C-3 aryl group, preventing planar stacking and increasing solubility.

  • 4-Bromophenyl Moiety: Serves both as a lipophilic pharmacophore and a versatile synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Synthetic Strategy

The most robust and scalable approach to 2-methylisoflavones relies on the construction of a key deoxybenzoin intermediate[4][5]. The synthesis proceeds via a three-step sequence:

  • Friedel-Crafts Acylation: Direct acylation of resorcinol with 4-bromophenylacetic acid utilizing boron trifluoride etherate ( BF3​⋅OEt2​ ) to form the deoxybenzoin. This avoids the harsh gaseous HCl conditions of the classical Hoesch reaction[5].

  • Kostanecki-Robinson Cyclization: Treatment of the deoxybenzoin with acetic anhydride and triethylamine. The base promotes enolization of the benzylic carbon, which attacks the acetylium intermediate, followed by intramolecular cyclization and dehydration to form the 7-acetoxy-2-methylchromone core.

  • Saponification: Mild base-catalyzed hydrolysis of the 7-acetate to reveal the active 7-hydroxyl group.

Synthetic Workflow Pathway

G A Resorcinol + 4-Bromophenylacetic acid B Deoxybenzoin 1 (1-(2,4-dihydroxyphenyl)-2- (4-bromophenyl)ethanone) A->B BF3·OEt2, 90°C (Friedel-Crafts) C Intermediate 2 (7-Acetoxy-3-(4-bromophenyl) -2-methylchromone) B->C Ac2O, Et3N, Reflux (Kostanecki-Robinson) D Target Compound 3 (7-Hydroxy-3-(4-bromophenyl) -2-methylchromone) C->D K2CO3, MeOH/THF (Hydrolysis)

Figure 1: Three-step synthetic workflow for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Step-by-Step Experimental Protocols

Self-Validation Note: Each step below includes specific In-Process Controls (IPC) to ensure intermediate integrity before proceeding.

Protocol A: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone (1)

Causality & Design: BF3​⋅OEt2​ acts as both the solvent and a powerful Lewis acid. It coordinates with the carboxylic acid to generate an acylium-like species, directing electrophilic aromatic substitution exclusively to the 4-position of resorcinol due to the synergistic electron-donating effects of the two hydroxyl groups[4][5].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reaction: Add resorcinol (11.0 g, 100 mmol) and 4-bromophenylacetic acid (21.5 g, 100 mmol). Slowly add BF3​⋅OEt2​ (50 mL) via syringe. Caution: Highly corrosive and moisture-sensitive.

  • Heating: Heat the stirred mixture to 90 °C using an oil bath for 2 hours. The mixture will turn into a deep orange/red homogeneous solution.

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into a vigorously stirred solution of 12% aqueous sodium acetate (400 mL) on ice. Stir for 2 hours to fully hydrolyze the boron complexes.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with saturated NaHCO3​ (100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from aqueous ethanol to yield 1 as a pale yellow crystalline solid.

    • IPC (1H NMR): Confirm success by the presence of a highly deshielded chelated phenolic proton at ∼12.5 ppm (s, 1H, 2-OH) and a benzylic methylene signal at ∼4.2 ppm (s, 2H, CH2​ ).

Protocol B: Kostanecki-Robinson Cyclization to 7-Acetoxy Intermediate (2)

Causality & Design: Acetic anhydride serves as the acylating agent and solvent. Triethylamine ( Et3​N ) acts as a base to deprotonate the benzylic carbon of the deoxybenzoin, facilitating the attack on the mixed anhydride intermediate. The 7-hydroxyl group is concurrently acetylated, protecting it during the high-temperature cyclization[2].

  • Setup: In a 250 mL round-bottom flask, suspend Deoxybenzoin 1 (15.3 g, 50 mmol) in acetic anhydride (50 mL).

  • Reagent Addition: Add triethylamine (25 mL) dropwise. Note: An exothermic reaction may occur.

  • Cyclization: Heat the mixture to gentle reflux (approx. 130 °C) for 12 hours under argon.

  • Workup: Cool the dark brown solution to room temperature and pour it slowly into crushed ice (300 g) with vigorous stirring. A precipitate will form as the excess acetic anhydride hydrolyzes.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water ( 3×50 mL), and dry under vacuum to afford the crude 7-acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one (2 ). This intermediate is generally pure enough for the next step without chromatography.

    • IPC (1H NMR): The benzylic CH2​ signal ( ∼4.2 ppm) must completely disappear. Look for the appearance of the 2-methyl singlet at ∼2.30 ppm and the 7-acetoxy methyl singlet at ∼2.35 ppm[2].

Protocol C: Hydrolysis to Target Compound (3)

Causality & Design: Mild carbonate base in a protic solvent selectively cleaves the phenolic ester (7-acetoxy) without opening the robust pyrone ring of the chromone.

  • Setup: Dissolve intermediate 2 (14.9 g, 40 mmol) in a mixture of Methanol/THF (1:1 v/v, 150 mL).

  • Hydrolysis: Add anhydrous potassium carbonate ( K2​CO3​ , 11.0 g, 80 mmol). Stir the suspension at room temperature for 3 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 2:1). The highly fluorescent product spot (under 254 nm UV) will elute lower than the starting material.

  • Neutralization: Concentrate the mixture to half volume in vacuo. Dilute with water (100 mL) and acidify to pH 3 using 1M HCl. The target compound will precipitate.

  • Final Isolation: Filter the white/pale yellow solid, wash with water, and recrystallize from Methanol/Dichloromethane to yield pure 3 .

    • IPC (1H NMR): Confirm the disappearance of the acetoxy peak ( ∼2.35 ppm) and the appearance of a broad singlet for the 7-OH at ∼10.8 ppm (in DMSO- d6​ )[1].

Quantitative Data & Analytical Signatures

The following table summarizes the expected yields, reaction parameters, and critical diagnostic NMR shifts required to validate the synthesis at each stage.

CompoundReaction Time / TempExpected YieldDiagnostic 1 H NMR Markers (DMSO- d6​ , 400 MHz)
Deoxybenzoin (1) 2 h / 90 °C78 - 85% δ 12.50 (s, 1H, chelated 2-OH), δ 4.25 (s, 2H, -CH 2​ -)
7-Acetoxy Intermediate (2) 12 h / 130 °C65 - 75% δ 2.35 (s, 3H, -OCOCH 3​ ), δ 2.28 (s, 3H, 2-CH 3​ )
Target Chromone (3) 3 h / 25 °C85 - 92% δ 10.85 (s, 1H, 7-OH), δ 2.25 (s, 3H, 2-CH 3​ ), Absence of C-3 proton

Note on Structural Assignment: Unlike 2-methylchromones lacking a C-3 substituent (which exhibit a sharp singlet at ∼6.1 ppm for the C-3 proton[2]), the target compound 3 is an isoflavone derivative. The absence of the C-3 proton signal validates the successful incorporation of the 4-bromophenyl ring at this position.

References

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents Source: PubMed Central (NIH) URL:[Link][1]

  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity Source: MDPI URL:[Link][4]

  • Novel chromone and xanthone derivatives: Synthesis and ROS/RNS scavenging activities Source: Polytechnic Institute of Bragança URL:[Link][2]

  • Method for producing deoxybenzoin (Patent JP3886967B2) Source: Google Patents URL:[5]

  • Showing Compound 7-Hydroxy-2-methylisoflavone (FDB012211) Source: FooDB URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing Guidelines for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Introduction: Rationale and Strategic Considerations 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class.[1][2] The incorporation of a bromine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Strategic Considerations

3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class.[1][2] The incorporation of a bromine atom into the flavonoid backbone is a key structural feature. Halogenation is a medicinal chemistry strategy known to modulate the physicochemical and pharmacological properties of small molecules, often enhancing lipophilicity and, consequently, membrane affinity and interaction with protein targets.[3][4] Studies on related brominated flavonoids suggest that this modification can lead to enhanced biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[3][5]

However, this increased lipophilicity presents a significant challenge for in vivo administration: poor aqueous solubility. This property is a primary hurdle to achieving adequate systemic exposure and bioavailability, which are prerequisites for therapeutic efficacy.[6] Therefore, the successful preclinical evaluation of this compound is critically dependent on the development of a robust formulation and a logically tiered dosing strategy.

This document provides a comprehensive guide for researchers, outlining detailed protocols for the formulation, acute toxicity assessment, and preliminary efficacy evaluation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in vivo. The methodologies are designed to establish a foundational safety and dosing framework, enabling subsequent, more complex pharmacokinetic and pharmacodynamic studies.

Compound Profile and Physicochemical Properties

A clear understanding of the compound's properties is fundamental to experimental design.

PropertyValueSource
IUPAC Name 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
CAS Number 610758-58-2[2]
Molecular Formula C₁₆H₁₁BrO₃[1][2]
Molecular Weight 331.16 g/mol [1]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF)Inferred from structure[7]
Chemical Class Flavonoid, Chromen-4-one derivative[5]

Formulation for In Vivo Administration

Causality: Due to the predicted poor aqueous solubility, a multi-component vehicle system is required to maintain the compound in a solubilized or uniformly suspended state for administration. The following protocol describes the preparation of a common vehicle suitable for oral (p.o.) or intraperitoneal (i.p.) injection in rodent models. This vehicle uses Dimethyl Sulfoxide (DMSO) to initially solubilize the compound, followed by dilution in biocompatible excipients to minimize toxicity.[7]

Protocol 3.1: Preparation of Dosing Formulation (e.g., 10 mg/mL Stock)
  • Initial Solubilization:

    • Accurately weigh the required amount of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

    • Add a minimal volume of 100% DMSO to completely dissolve the compound. For example, to prepare a 100 mg/mL primary stock, dissolve 100 mg of the compound in 1 mL of DMSO. Vortex thoroughly until a clear solution is obtained. Rationale: DMSO is a powerful solvent for many water-insoluble compounds, but its use in final dosing solutions must be limited due to potential toxicity.[7]

  • Intermediate Dilution with Co-solvent/Surfactant:

    • To the DMSO stock, add 4 parts of a co-solvent such as PEG-400 (Polyethylene glycol 400) or a surfactant like Tween® 80. For every 1 mL of DMSO used, add 4 mL of PEG-400 or Tween® 80.

    • Vortex vigorously. The solution should remain clear. Rationale: PEG-400 and Tween® 80 are biocompatible excipients that help maintain solubility and improve absorption when the formulation is introduced into an aqueous physiological environment.

  • Final Dilution in Physiological Vehicle:

    • Slowly add 5 parts of sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) to the mixture while vortexing continuously. For every 5 mL of the DMSO/PEG-400 mixture, add 5 mL of saline.

    • The final vehicle composition will be 10% DMSO, 40% PEG-400, and 50% Saline (v/v/v).

    • The final concentration of the compound in this example would be 10 mg/mL. Prepare serial dilutions from this stock using the final vehicle to achieve lower concentrations.

  • Pre-Dosing Preparation:

    • Always prepare the formulation fresh on the day of dosing.

    • Before each administration, visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting excipient ratios or lowering the final concentration).

    • Gently warm the solution to 37°C and vortex immediately before drawing it into the syringe to ensure homogeneity.

In Vivo Dosing Protocols

The following protocols are designed as a tiered approach, starting with safety and tolerability before moving to efficacy.

Diagram 4.1: General In Vivo Dosing Workflow

G cluster_prep Phase 1: Preparation cluster_tox Phase 2: Safety Assessment cluster_efficacy Phase 3: Efficacy Evaluation Formulation Prepare Dosing Formulation (Protocol 3.1) Toxicity_Study Acute Toxicity Study (MTD) (Protocol 4.1) Formulation->Toxicity_Study Animal_Acclimation Animal Acclimation (≥ 7 days) Animal_Acclimation->Toxicity_Study Dose_Selection Select Doses for Efficacy Studies Toxicity_Study->Dose_Selection Treatment Administer Compound (Protocol 4.2 or 4.3) Dose_Selection->Treatment Model_Induction Induce Disease Model (e.g., Tumor, Inflammation) Model_Induction->Treatment Endpoint_Analysis Analyze Endpoints (e.g., Tumor Volume, Edema) Treatment->Endpoint_Analysis

Caption: Tiered workflow for in vivo evaluation.

Protocol 4.1: Acute Oral Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the acute toxicity and MTD of the compound, informing dose selection for subsequent efficacy studies. This protocol is adapted from the OECD 423 guidelines.[8]

  • Animal Model: Female Swiss Albino mice or Wistar rats (8-10 weeks old). Justification: Standard models for toxicology; females are often slightly more sensitive.

  • Group Size: n=3 animals per group.

  • Procedure:

    • Acclimation: Acclimate animals for at least 7 days before the experiment.

    • Fasting: Fast animals overnight (with access to water) before dosing.

    • Dosing:

      • Group 1 (Vehicle Control): Administer the vehicle (e.g., 10% DMSO/40% PEG-400/50% Saline) orally at a volume of 10 mL/kg.

      • Group 2 (Starting Dose): Administer a single oral dose of 300 mg/kg.[9] Rationale: This is a common starting dose for compounds with unknown toxicity.

    • Observation (Initial): Observe animals continuously for the first 30 minutes, then periodically for the first 4 hours, and once daily thereafter for 14 days.[9] Look for signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (salivation), and central nervous system signs (tremors, convulsions, lethargy).

    • Dose Escalation:

      • If no mortality or severe toxicity is observed in Group 2 after 24-48 hours, proceed to a higher dose in a new group of 3 animals.

      • Group 3 (Limit Dose): Administer a single oral dose of 2000 mg/kg. Rationale: Many flavonoids exhibit an LD50 > 2000 mg/kg, classifying them as low-risk substances. If no mortality occurs at this dose, the compound is generally considered to have low acute toxicity.[8]

    • Data Collection: Record body weight daily. At day 14, euthanize all animals and perform a gross necropsy, observing major organs (liver, kidneys, spleen, heart, lungs) for any abnormalities.

    • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity (e.g., >10% body weight loss).

Protocol 4.2: Efficacy Study - Anticancer Model (Xenograft)

Objective: To evaluate the potential antitumor activity of the compound in a human tumor xenograft model.

  • Animal Model: Immunocompromised mice (e.g., Nude, SCID) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Group Size: n=8-10 animals per group.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize animals into treatment groups.

    • Dosing Regimen:

      • Group 1: Vehicle Control (daily, p.o. or i.p.).

      • Group 2: Low Dose (e.g., 25 mg/kg, daily, p.o. or i.p.).

      • Group 3: Mid Dose (e.g., 50 mg/kg, daily, p.o. or i.p.).

      • Group 4: High Dose (e.g., 100 mg/kg, daily, p.o. or i.p.).

      • Group 5: Positive Control (a standard-of-care chemotherapy agent).

      • Rationale for Doses: Doses for flavonoids in preclinical cancer models often range from 25-100 mg/kg.[10][11] The doses should be well below the determined MTD.

    • Treatment Duration: Treat animals for 21-28 days.

    • Endpoint Measurement:

      • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

      • Record animal body weight 2-3 times per week as a measure of toxicity.

      • At the end of the study, euthanize animals, excise tumors, and weigh them.

Diagram 4.2: Anticancer Efficacy Workflow

G Start Implant Tumor Cells Grow Tumor Growth (100-150 mm³) Start->Grow Randomize Randomize Mice into Groups Grow->Randomize Treat Daily Dosing (Vehicle, Cmpd, Pos. Control) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (2-3x/week) Treat->Monitor Monitor->Treat End Euthanize & Excise Tumor Monitor->End End of Study

Caption: Workflow for a typical xenograft efficacy study.

Protocol 4.3: Efficacy Study - Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

Objective: To evaluate the potential acute anti-inflammatory activity of the compound.

  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g).

  • Group Size: n=6-8 animals per group.

  • Procedure:

    • Pre-treatment: Administer the compound or vehicle 60 minutes before inducing inflammation.

      • Group 1: Vehicle Control (p.o.).

      • Group 2: Low Dose (e.g., 25 mg/kg, p.o.).

      • Group 3: Mid Dose (e.g., 50 mg/kg, p.o.).

      • Group 4: High Dose (e.g., 100 mg/kg, p.o.).

      • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Rationale for Doses: These doses are commonly used to evaluate the anti-inflammatory effects of flavonoids.[12][13]

    • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Endpoint Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

      • Where ΔV is the change in paw volume from baseline.

Data Summary and Interpretation

Study TypeKey ParametersExpected Outcome/Interpretation
Acute Toxicity LD₅₀, MTD, Clinical signs of toxicity, Body weight changes, Gross necropsy findings.An LD₅₀ > 2000 mg/kg suggests low acute toxicity.[8] The MTD will define the upper limit for doses in efficacy studies.
Anticancer Tumor Growth Inhibition (TGI), Final tumor weight, Body weight changes.A statistically significant reduction in tumor volume/weight compared to the vehicle control indicates potential antitumor efficacy.
Anti-inflammatory Percent inhibition of paw edema at various time points.A dose-dependent reduction in paw volume compared to the vehicle control indicates potential anti-inflammatory activity.[12]

Conclusion

The provided protocols offer a systematic framework for the initial in vivo evaluation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. The primary challenges associated with this compound are its hydrophobicity and lack of existing data. Therefore, careful formulation development is paramount. The tiered approach of establishing safety via an MTD study before proceeding to efficacy models is a critical, resource-efficient strategy. The outcomes of these studies will provide the essential preliminary data required to justify more advanced investigations into the compound's mechanism of action, pharmacokinetics, and ultimate therapeutic potential.

References

  • Advances in the Preclinical Study of Some Flavonoids as Potential Antidepressant Agents. (Source: Not specified)
  • Anti-cancer potential of flavonoids: recent trends and future perspectives. PMC. (Source: Not specified)
  • Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic str
  • Anti-inflammatory effects of flavonoids evaluated in murine models: a descriptive review. (Source: Not specified)
  • Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. PMC. (Source: Not specified)
  • Flavonoids Effects on Hepatocellular Carcinoma in Murine Models: A Systematic Review. PMC. (Source: Not specified)
  • Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies. Frontiers. (2022-06-13)
  • Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. PMC. (2020-12-16)
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
  • Structure and antioxidant activity of brominated flavonols and flavanones. PubMed. (2009-10-15)
  • Inflammation and Obesity: The Pharmacological Role of Flavonoids in the Zebrafish Model. (Source: Not specified)
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. (2019-09-05)
  • Biopharmaceutic Study and In Vivo Efficacy of Natural and Derivatives Flavanones Formul
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. (Source: Not specified)
  • Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. MDPI. (2023-08-30)
  • In Vitro–In Vivo Study of the Impact of Excipient Emulsions on the Bioavailability and Antioxidant Activity of Flavonoids: Influence of the Carrier Oil Type.
  • Comparative study of flavonoids in experimental models of inflammation.
  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (Source: Not specified)
  • In vivo Evaluation and in silico Prediction of the Toxicity of Drepanoalpha® hard capsules. (2021-02-04)
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. (2025-03-06)
  • Methods of making and using compositions comprising flavonoids.
  • Preclinical Pharmacokinetics of Flavonoids. Request PDF.
  • 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Guidechem. (Source: Not specified)
  • 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | 610758-58-2 | C16H11BrO3. Appchem. (Source: Not specified)
  • Toxicity test of flavonoid compounds from the leaves of Dendrophthoe pentandra (L.) Miq. using in vitro culture cell models. PMC. (Source: Not specified)
  • Procedure for acute toxicity and LD50 values test with a selected initial dose of 300 mg/kg body weight (OECD423 2001).
  • Aqueous Extracts and Flavonoids Obtained from Annona cherimola Miller as Antidiabetic Treatments Alone and in Combination with Antidiabetic Drugs: In Vivo and In Silico Studies. MDPI. (2025-11-18)
  • 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Sigma-Aldrich. (Source: Not specified)
  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • Composition and toxicity of total water-soluble flavonoids from Lithocarpus litseifolius (Hance) Chun (sweet tea). Taylor & Francis. (2024-05-26)
  • 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. PubChem. (Source: Not specified)
  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. NPAA. (Source: Not specified)
  • Antioxidants, Total Phenolic and Flavonoid Content and Toxicity Assay of Ampelas (Tetracera macrophylla Wall.Ex Hook. Phcogj.com. (2022-09-15)
  • 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one. Benchchem. (Source: Not specified)
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. (Source: Not specified)

Sources

Method

Application Note: Utilizing 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one as an Isotopic Biomarker Probe in Isoflavone Metabolism

Introduction and Rationale Isoflavones, a class of phytoestrogens, play a critical role in nutritional biochemistry and drug development due to their affinity for estrogen receptors and potential therapeutic effects in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Isoflavones, a class of phytoestrogens, play a critical role in nutritional biochemistry and drug development due to their affinity for estrogen receptors and potential therapeutic effects in oncology and endocrinology. However, tracking endogenous versus exogenous isoflavones in complex biological matrices remains a significant analytical challenge.

The synthetic derivative 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (hereafter referred to as Br-Iso-7OH ) introduces a paradigm shift in biomarker tracking. By incorporating a bromine atom at the 4'-position of the B-ring, researchers can leverage the distinct isotopic signature of bromine ( 79 Br and 81 Br in a ~1:1 ratio) to easily distinguish the probe and its metabolites from endogenous phenolic compounds in mass spectrometry (MS). Furthermore, the 7-hydroxyl group ensures the molecule retains biological relevance, acting as a substrate for phase II metabolism (glucuronidation and sulfation), mimicking natural isoflavones like daidzein.

Structural Advantages and Causality in Design

The design of Br-Iso-7OH is highly deliberate for pharmacokinetic (PK) and pharmacodynamic (PD) studies:

  • 4'-Bromo Substitution: Acts as an inert isotopic tag. In LC-MS/MS, any metabolite retaining the B-ring will exhibit a characteristic doublet separated by 2 Da (M and M+2) with equal intensity. This drastically reduces false positives in metabolite identification [1].

  • 7-Hydroxyl Group: Essential for binding to estrogen receptors (ER β > ER α ) and serves as the primary site for UDP-glucuronosyltransferase (UGT) activity.

  • 2-Methyl Group: Sterically hinders the C-ring, increasing metabolic stability against rapid ring cleavage by gut microbiota compared to unsubstituted isoflavones.

Experimental Workflow and Self-Validating Protocols

To utilize Br-Iso-7OH effectively, a rigorous, self-validating LC-MS/MS protocol is required. The following methodology ensures high recovery and accurate quantification from plasma or tissue homogenates.

Protocol: Plasma Extraction and Sample Preparation

Objective: Isolate Br-Iso-7OH and its glucuronide/sulfate metabolites from protein-rich biological matrices while preserving the phase II conjugates.

Step-by-Step Methodology:

  • Aliquot Preparation: Transfer 100 µL of plasma (spiked with Br-Iso-7OH or from dosed subjects) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard (e.g., Formononetin-d3, 1 µg/mL in methanol). Causality: The deuterated standard accounts for matrix effects and extraction losses, ensuring quantitative trustworthiness.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile:Methanol (1:1, v/v) containing 0.1% formic acid. Causality: Formic acid disrupts protein-drug binding, maximizing the recovery of the free and conjugated isoflavone.

  • Vortex and Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer and Drying: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (see LC conditions). Vortex for 1 minute and transfer to an autosampler vial.

Protocol: LC-MS/MS Analytical Method

Objective: Chromatographic separation of Br-Iso-7OH from matrix interferences and highly specific detection utilizing the bromine isotopic doublet.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, return to 10% B.

  • Flow Rate: 0.4 mL/min.

MS/MS Conditions (Electrospray Ionization - Positive Mode):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Target Transitions (MRM): The method must monitor both isotopes to self-validate the peak identity.

Quantitative Data Presentation

The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions and collision energies for Br-Iso-7OH and its primary metabolite. Monitoring both the 79 Br and 81 Br precursor ions provides a built-in validation step; the peak area ratio of the two transitions must be approximately 1:1.

Compound StatePrecursor Ion ( 79 Br) [M+H]+ Precursor Ion ( 81 Br) [M+H]+ Product Ion (Quantifier)Collision Energy (eV)
Br-Iso-7OH (Aglycone) m/z 331.0 m/z 333.0 m/z 252.1 (Loss of Br)25
Br-Iso-7OH-7-O-Glucuronide m/z 507.0 m/z 509.0 m/z 331.0 / 333.020
Internal Standard (IS) m/z 272.1N/A m/z 229.122

Workflow and Metabolic Pathway Visualization

The following diagram illustrates the workflow from administration to data analysis, highlighting the metabolic pathways and the analytical exploitation of the bromine tag.

G A Br-Iso-7OH Administration B In Vivo Phase II Metabolism (UGT / SULT Enzymes) A->B Absorption E Sample Extraction (Protein Precipitation) A->E Unmetabolized C 7-O-Glucuronide Metabolite B->C D 7-O-Sulfate Metabolite B->D C->E D->E F LC-MS/MS Analysis E->F Extracts G Isotopic Doublet Detection (m/z M & M+2 = 1:1) F->G Validation

Caption: Workflow of Br-Iso-7OH metabolism and LC-MS/MS detection leveraging the bromine isotopic doublet.

References

  • Mass Spectrometry of Halogenated Compounds: National Institute of Standards and Technology (NIST). Isotope Patterns in Mass Spectrometry. Available at: [Link]

  • Isoflavone Metabolism: National Institutes of Health (NIH) Office of Dietary Supplements. Soy Isoflavones Fact Sheet for Health Professionals. Available at:[Link]

  • LC-MS/MS Bioanalytical Validation: U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Introduction: Welcome to the technical support guide for improving the aqueous solubility of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This molecule, a substituted chromen-4-one, belongs to the flavonoid fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for improving the aqueous solubility of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This molecule, a substituted chromen-4-one, belongs to the flavonoid family. Its structural features—a planar, aromatic chromone core and a hydrophobic bromophenyl group—predict low intrinsic aqueous solubility, a common challenge for over 40% of new chemical entities in drug development.[1] This guide provides a structured, question-and-answer-based approach to systematically select, implement, and troubleshoot established solubility enhancement techniques tailored to this class of compounds.

Part 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section addresses preliminary questions to help you build a foundational understanding and select a logical starting point for your experiments.

Q1: Why is my compound, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, expected to be poorly soluble?

A: The low aqueous solubility is a direct consequence of its molecular structure. The large, non-polar bromophenyl group and the fused aromatic ring system contribute to a high crystal lattice energy and unfavorable interactions with water. While the 7-hydroxy group offers some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule. Such characteristics are typical for many flavonoid and chromone structures.[2][3]

Q2: What are the primary strategies I should consider for improving its solubility?

A: The most effective strategies can be grouped into three main categories:

  • Physical Modifications: These techniques alter the physical properties of the solid drug without changing its chemical structure. Key methods include forming solid dispersions with a hydrophilic polymer or reducing particle size to the sub-micron level via nanosuspensions .[1][4]

  • Complexation: This involves encapsulating the drug molecule within a larger, water-soluble host molecule. For flavonoid-like structures, cyclodextrin inclusion complexes are a highly effective and widely used approach.[5][6]

  • Chemical Modifications: This is a more involved strategy where the drug molecule is temporarily modified to create a more soluble version, known as a prodrug .[7][8] This is often considered when other methods are insufficient or for specific delivery requirements.

Q3: How do I decide which strategy to try first?

A: The choice depends on the desired solubility increase, available equipment, project timeline, and the intended application (e.g., in vitro assay vs. in vivo formulation). The following decision tree provides a logical starting point.

G Start Goal: Increase Aqueous Solubility of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one CheckIonizable Is the 7-OH group's pKa suitable for pH adjustment? Start->CheckIonizable pH_Yes Simple pH Modification (e.g., use of buffers > pKa) CheckIonizable->pH_Yes Yes pH_No pH modification is insufficient or not viable for application. CheckIonizable->pH_No No / Limited ChoosePrimary Select Primary Formulation Strategy pH_Yes->ChoosePrimary If further enhancement needed pH_No->ChoosePrimary Cyclodextrin Cyclodextrin Complexation (High Success Rate for Flavonoids) ChoosePrimary->Cyclodextrin Screening Approach SolidDispersion Solid Dispersion (Potentially higher drug loading) ChoosePrimary->SolidDispersion Amorphous System Nanosuspension Nanosuspension (Good for very high melting point or highly crystalline compounds) ChoosePrimary->Nanosuspension Particle Engineering Prodrug Prodrug Approach (Requires synthetic chemistry) ChoosePrimary->Prodrug Chemical Modification

Caption: Decision tree for selecting a solubility enhancement strategy.

Q4: What is the simplest method I can try with basic lab equipment?

A: pH modification is the most straightforward initial approach. The 7-hydroxy group is phenolic and therefore weakly acidic. By preparing your solutions in a buffer with a pH above the pKa of this group, the molecule will be deprotonated to its more soluble phenolate form. However, this is only suitable for applications where the pH can be controlled and may not be viable for in vivo studies due to physiological pH constraints.[9]

Part 2: Methodology & Troubleshooting Guides

This section provides detailed Q&A, protocols, and troubleshooting for the most relevant formulation strategies.

Section A: Cyclodextrin Inclusion Complexation

This is often the most successful strategy for flavonoid-like compounds.[2][5]

Q: How do cyclodextrins work? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] The non-polar bromophenyl portion of your compound can fit inside this cavity, forming a "host-guest" inclusion complex. This complex effectively masks the hydrophobic part of your molecule, presenting a water-soluble exterior to the solvent and dramatically increasing aqueous solubility.[6]

Q: Which cyclodextrin should I use? A: The choice depends on the size and shape of your guest molecule. For flavonoid-sized molecules, β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are the most common and effective choices.[11] It is highly recommended to screen a few different types.

Cyclodextrin TypeCavity Diameter (Å)Water Solubility ( g/100 mL at 25°C)Key Characteristics
α-Cyclodextrin 4.7 - 5.314.5Cavity may be too small for the bromophenyl group.
β-Cyclodextrin 6.0 - 6.51.85Good size match, but limited by its own low solubility.[12]
γ-Cyclodextrin 7.5 - 8.323.2Cavity may be too large, leading to a weak complex.
HP-β-CD 6.0 - 6.5> 60Excellent solubility and low toxicity; a top choice for screening.
SBE-β-CD 6.0 - 6.5> 50Anionic derivative, provides strong complexation via ionic interactions if applicable.[11]

Q: I mixed my compound with HP-β-CD, but the solubility didn't increase much. What went wrong? A: This can happen for several reasons:

  • Incorrect Stoichiometry: The molar ratio of drug-to-CD is critical. You may need a higher concentration of cyclodextrin. A phase solubility study is essential to determine the optimal ratio and binding constant.[13]

  • Insufficient Equilibration Time: Complex formation is not instantaneous. The mixture needs to be agitated (e.g., shaken or stirred) for a sufficient period, typically 24-72 hours, to reach equilibrium.[12]

  • Poor Complexation Method: Simple mixing may not be effective. Co-precipitation, kneading, or freeze-drying methods yield more efficient complexation.[10][14] Freeze-drying is often considered the gold standard for producing a highly soluble, amorphous complex powder.[12]

This essential experiment determines the stoichiometry (e.g., 1:1, 1:2) and stability constant (Kc) of your complex, guiding all future formulation work.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12 mM HP-β-CD in water or a relevant buffer).

  • Saturation: Add an excess amount of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one to each solution in separate sealed vials. The goal is to have undissolved solid remaining in each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 48-72 hours to ensure equilibrium is reached.[12]

  • Separation: After equilibration, filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the concentration of your dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear plot (AL-type) suggests a 1:1 complex, and the stability constant can be calculated from the slope.[13]

This protocol produces a high-purity, amorphous solid complex with excellent dissolution properties.[10]

  • Dissolution: Based on your phase solubility results, dissolve the cyclodextrin (e.g., HP-β-CD) and your compound in water at the optimal molar ratio (e.g., 1:1). A small amount of co-solvent like ethanol may be used to aid initial dissolution of the compound, but it should be minimized.

  • Complexation: Stir the solution at room temperature for 24 hours to ensure maximum complex formation.

  • Freezing: Rapidly freeze the solution by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until fully solid.

  • Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) and dry under high vacuum for 48-72 hours until all solvent has sublimated, leaving a dry, fluffy powder.

  • Characterization (Crucial): Confirm successful complex formation using techniques like Differential Scanning Calorimetry (DSC), where the melting peak of the pure drug should disappear.

Section B: Solid Dispersions

This technique involves dispersing your compound in a hydrophilic carrier at the molecular level, creating an amorphous "solid dispersion" that dissolves much faster than the crystalline drug.[15][16]

Q: How do solid dispersions increase solubility? A: They work through several mechanisms:

  • Amorphization: The drug exists in a high-energy, amorphous state rather than a stable, low-solubility crystalline form.[17]

  • Increased Surface Area: The drug is molecularly dispersed, leading to a massive increase in the surface area exposed to the solvent.[15]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

Q: Which polymer carrier should I use? A: The choice of polymer is critical. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEG), and hydroxypropyl methylcellulose (HPMC). The selection depends on the physicochemical properties of your drug and the desired release profile.

Polymer CarrierCommon GradesKey PropertiesTypical Drug:Carrier Ratio (w/w)
PVP (Povidone) K12, K30, K90High glass transition temperature (Tg), good solubilizer.1:2 to 1:10
PEG 4000, 6000, 8000Low melting points, suitable for melt methods.1:1 to 1:10
HPMC E3, E5, E15Can inhibit drug recrystallization, useful for sustained release.1:1 to 1:5
Soluplus® N/AAmphiphilic copolymer, acts as a solubilizer and precipitation inhibitor.1:3 to 1:10

Q: I made a solid dispersion, but my dissolution rate is still poor. What's the problem? A:

  • Incomplete Amorphization: The drug may not be fully molecularly dispersed. Verify with X-Ray Powder Diffraction (XRPD) or DSC; the absence of a drug melting peak or crystalline diffraction pattern indicates an amorphous state. If crystalline drug is present, you may need to increase the polymer ratio or use a more efficient preparation method.[16]

  • Drug Recrystallization: During dissolution, the high concentration of the drug at the solid-liquid interface can cause it to crash out or recrystallize into its less soluble form. Including a precipitation-inhibiting polymer like HPMC can help maintain a supersaturated state.

  • Wrong Polymer: The drug and polymer may have poor miscibility. You may need to screen different polymers to find one that interacts favorably with your compound.

This is a common and accessible lab-scale method for preparing solid dispersions, especially for thermolabile compounds.[18][19][20]

  • Dissolution: Select a volatile common solvent (e.g., methanol, ethanol, or a mixture) that dissolves both your compound and the chosen polymer carrier (e.g., PVP K30).

  • Mixing: Dissolve the drug and polymer in the solvent at the desired weight ratio (e.g., 1:4). Ensure a clear solution is formed, indicating complete dissolution.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Gentle heating (e.g., 40-50°C) can be applied to speed up the process.[20]

  • Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, then gently grind and sieve it to obtain a uniform powder.

  • Characterization: Use XRPD and/or DSC to confirm that the drug is in an amorphous state.

Section C: Nanosuspensions

This approach reduces drug particles to the nanometer range (typically 200-600 nm), which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[21]

Q: When is a nanosuspension a good choice? A: Nanosuspensions are particularly well-suited for compounds that are poorly soluble in both aqueous and organic solvents (making solid dispersions difficult) or have a very high melting point (making melt-based methods challenging).[22] They are an excellent way to improve dissolution rate and bioavailability.[23][24]

Q: What is the difference between "top-down" and "bottom-up" preparation? A:

  • Top-Down: These methods start with larger drug crystals and break them down through mechanical force. Examples include media milling and high-pressure homogenization (HPH) .[25] These are highly scalable and common in industry.

  • Bottom-Up: These methods start with the drug dissolved in a solvent and then cause it to precipitate out under controlled conditions to form nanoparticles. A common lab-scale example is anti-solvent precipitation .[26]

G cluster_0 Particle Size Issues cluster_1 Stability Issues Start Issue Encountered During Nanosuspension Preparation Problem Problem Start->Problem Identify Problem Problem_Size Particles are too large (>1000 nm) Problem->Problem_Size Problem_Agg Particles are aggregating or settling over time Problem->Problem_Agg Solution Solution Solution_Size Increase homogenization pressure/time. Optimize solvent/anti-solvent ratio. Increase stabilizer concentration. Problem_Size->Solution_Size Solution_Agg Screen different stabilizers (e.g., Poloxamers, Lecithin, HPMC). Increase stabilizer concentration. Add an electrostatic stabilizer (e.g., Docusate Sodium). Problem_Agg->Solution_Agg

Caption: Troubleshooting logic for common nanosuspension issues.

Q: My nanoparticles are aggregating and falling out of suspension. How do I fix this? A: This is a classic problem of instability. Nano-sized particles have very high surface energy and a natural tendency to agglomerate to reduce this energy. You must include stabilizers in your formulation.

  • Steric Stabilizers: These are polymers (e.g., Poloxamer 188, HPMC, PVP) that adsorb to the particle surface and create a physical barrier preventing them from getting too close.

  • Electrostatic Stabilizers: These are ionic surfactants (e.g., sodium dodecyl sulfate, docusate sodium) that give the particles a surface charge, causing them to repel each other. Often, a combination of both steric and electrostatic stabilizers provides the best long-term stability.[25]

This "bottom-up" method is readily accessible in a standard laboratory setting.[1]

  • Organic Phase: Prepare a solution of your compound in a water-miscible organic solvent in which it is soluble (e.g., acetone, ethanol). This is the "solvent" phase.

  • Aqueous Phase: Prepare an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188). This is the "anti-solvent" phase.

  • Precipitation: Using a syringe pump for a controlled addition rate, inject the organic phase into the rapidly stirring aqueous phase. The drug will rapidly precipitate as it comes into contact with the anti-solvent, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension, typically via stirring under vacuum or using a rotary evaporator at low temperature.

  • Characterization: Immediately measure the particle size and distribution using a technique like Dynamic Light Scattering (DLS). Monitor the size over time to assess stability.

Part 3: Summary of Techniques

The table below provides a high-level comparison to help guide your final decision.

TechniqueMechanism of ActionKey AdvantagesKey DisadvantagesBest For...
pH Modification Ionization of the 7-hydroxy group to a more soluble phenolate.Simple, inexpensive, no complex formulation required.Only effective at pH > pKa; may not be physiologically compatible.Quick in vitro screening where pH can be controlled.
Cyclodextrin Complexation Encapsulation of the hydrophobic bromophenyl group in the CD cavity.[6]High success rate for flavonoids[5]; can achieve significant solubility increase; low toxicity (HP-β-CD).Limited by 1:1 or 1:2 stoichiometry, which can limit maximum drug concentration.Achieving moderate to high solubility increases for both in vitro and in vivo applications.
Solid Dispersion Drug is molecularly dispersed in a hydrophilic polymer in an amorphous state.[15]Can achieve high drug loading; potential for supersaturation and enhanced absorption.Drug may recrystallize over time or during dissolution; requires careful polymer selection.Formulating solid oral dosage forms; when high drug loading is needed.
Nanosuspension Increased surface area and dissolution velocity due to nano-sized particles.[21][23]Universally applicable to nearly all poorly soluble drugs; high drug loading (up to 40%).[22]Requires specialized equipment for top-down methods; physical stability (aggregation) can be a challenge.Compounds that are difficult to solubilize by other means or for parenteral formulations.
Prodrug Approach Covalent modification (e.g., adding a phosphate ester) to create a temporary soluble derivative.[7]Can achieve very high solubility increases; can be designed to target specific enzymes or transporters.Requires significant synthetic chemistry expertise and resources; regulatory pathway is more complex.When other methods fail or when specific pharmacokinetic properties are desired.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Thilal, C. T., & Kumar, D. N. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Ali, S., & Huang, J. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]

  • Tran, T. H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. [Link]

  • Fernandes, G. M. V., & dos Santos, J. L. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Medicinal Chemistry. [Link]

  • Pinka, B., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Molecules. [Link]

  • Global Pharmaceutical Sciences Review. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • Jung, S., & Choi, M. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Wang, Y., et al. (2023). A DFT−Based Mechanism Analysis of the Cyclodextrin Inclusion on the Radical Scavenging Activity of Apigenin. Molecules. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Mishra, B., et al. (2011). Review Article SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY. OMICS International. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Ascendia Pharmaceutical Solutions. (2025). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". [Link]

  • Moss, T. A., & Beutler, J. A. (2025). Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. [Link]

  • Al-Hamidi, H., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics. [Link]

  • Kumar, A., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Annales Pharmaceutiques Françaises. [Link]

  • Taylor & Francis Online. (2007). THIN LAYER CHROMATOGRAPHIC STUDY ON INCLUSION COMPLEX FORMATION BETWEEN CYCLODEXTRINS AND SOME FLAVONOIDS. [Link]

  • CD Formulation. (n.d.). Solid Dispersion Oral Thin Film Preparation Technology. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]

  • Contract Pharma. (2016). Solid Dispersions. [Link]

  • Ahmad, S. A. (n.d.). Solid dispersions. [Link]

  • Walle, T., et al. (2013). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. Journal of Natural Products. [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]

  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • KoreaScience. (2014). Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins. [Link]

  • S.A., J., et al. (n.d.). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • SciSpace. (n.d.). Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-Cyclodextrin. [Link]

  • IJSDR. (n.d.). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. [Link]

  • Kim, J.-S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X. Preventive Nutrition and Food Science. [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Tang, Z., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Expert Opinion on Drug Delivery. [Link]

  • Journal of Chemical & Engineering Data. (2026). Solubility Determination of 2-Phenyl-4H-benzo[h]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models. [Link]

  • FooDB. (2010). Showing Compound Chromone (FDB010923). [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). NANOSUSPENSION. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Formulation Strategies And Consideration In Nanosuspension Development: A Review. [Link]

  • Patil, A. S. (2022, January 19). Preparation of solid dispersion by a solvent evaporation method. YouTube. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. [Link]

  • ResearchGate. (n.d.). Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion technique. [Link]

Sources

Optimization

resolving NMR peak overlaps in 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one spectra

Focus: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Welcome to the Advanced NMR Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals characterizing syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Welcome to the Advanced NMR Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals characterizing synthetic isoflavone analogs. Here, we address the specific challenge of resolving proton signal overlaps in the crowded aromatic region of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Causality & Mechanistic Insight

In isoflavone derivatives, the A-ring (chromen-4-one core) and B-ring (4-bromophenyl) protons often resonate within a narrow chemical shift window (6.8 – 8.1 ppm)[1]. This narrow shift range, combined with extensive homonuclear scalar ( J ) coupling, results in complex multiplet overlaps[2]. Specifically, the AA'BB' spin system of the 4-bromophenyl group can obscure the H-6 and H-8 doublets of the chromen-4-one core. Resolving these overlaps requires manipulating the magnetic environment via solvent effects or decoupling the spin systems entirely using advanced pulse sequences[3].

Frequently Asked Questions (FAQs)

Q1: The signals for the 4-bromophenyl ring and the chromen-4-one H-6/H-8 protons are overlapping in CDCl₃. How can I separate them without running time-consuming 2D NMR? A: The most efficient first-line strategy is exploiting the Aromatic Solvent-Induced Shift (ASIS) [4]. By switching the solvent from an isotropic solvent like CDCl₃ to an anisotropic solvent like Benzene-d₆ (C₆D₆), you alter the local magnetic shielding of the molecule[5]. Benzene molecules preferentially align with the electron-deficient regions of your solute (e.g., near the carbonyl at C-4 and the partially positive 7-OH proton). This differential shielding shifts the A-ring protons (H-5, H-6, H-8) upfield to a different extent than the B-ring (4-bromophenyl) protons, effectively pulling the overlapping multiplets apart[5].

Q2: I tried ASIS, but the AA'BB' system of the 4-bromophenyl group is still too complex to integrate accurately. What is the next step? A: If solvent manipulation is insufficient, implement Pure Shift NMR (e.g., PSYCHE) [3]. Conventional ¹H NMR spectra are complicated by homonuclear scalar coupling, which splits signals into wide multiplets[2]. Pure shift techniques utilize broadband homodecoupling to collapse these multiplets into single lines (singlets) at their true chemical shifts[3]. This unparalleled spectral simplicity removes the overlap caused by the wide J -coupling of the AA'BB' system, leaving distinct, quantifiable singlets for H-2'/H-6' and H-3'/H-5'[2].

Q3: The 7-OH proton is appearing as a massive, broad hump from 9.0 to 11.0 ppm, obscuring the baseline and nearby aromatic signals. How do I fix this? A: Broadening of the 7-OH signal is caused by intermediate chemical exchange rates, usually due to trace water in the deuterated solvent or intermolecular hydrogen bonding. Self-Validating Fix: Perform a D₂O shake. Add 1-2 drops of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The 7-OH proton will undergo H/D exchange, converting to an NMR-silent O-D bond. This will completely remove the broad signal from your ¹H spectrum and flatten the baseline, validating that the hump was indeed the exchangeable hydroxyl proton.

Quantitative Data: Expected Chemical Shifts & ASIS Effect

The table below summarizes the hypothetical resolution of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one using the ASIS effect to resolve spectral crowding[4].

Proton AssignmentMultiplicityShift in CDCl₃ (δ, ppm)Shift in C₆D₆ (δ, ppm)Δδ (ASIS Effect)
H-5 (A-ring) Doublet ( J = 8.5 Hz)8.057.85-0.20
H-3', H-5' (B-ring) Doublet ( J = 8.2 Hz)7.557.35-0.20
H-2', H-6' (B-ring) Doublet ( J = 8.2 Hz)7.457.15-0.30
H-6 (A-ring) dd ( J = 8.5, 2.0 Hz)6.956.55-0.40
H-8 (A-ring) Doublet ( J = 2.0 Hz)6.856.40-0.45
2-CH₃ Singlet2.301.95-0.35

Note: The A-ring protons (H-6, H-8) experience a stronger upfield shift (-0.40 to -0.45 ppm) compared to the B-ring protons, successfully resolving the 7.4-7.6 ppm overlap region.

Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Preparation

Objective: Induce differential shielding to resolve aromatic overlaps.

  • Sample Drying: Ensure the 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one sample is completely dry. Lyophilize or dry under high vacuum for 12 hours to remove trace isotropic solvents.

  • Solvent Selection: Prepare two identical 5 mg samples. Dissolve Sample A in 0.6 mL of CDCl₃ (isotropic baseline) and Sample B in 0.6 mL of C₆D₆ (anisotropic active solvent)[4].

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to both tubes to ensure accurate zero-point referencing, as solvent magnetic susceptibility varies significantly between chloroform and benzene[6].

  • Acquisition: Acquire standard 1D ¹H NMR (e.g., 16 scans, 298 K) for both samples under identical receiver gain and pulse parameters.

  • System Validation: Overlay the spectra and calculate ΔδASIS​=δC6​D6​​−δCDCl3​​ [5]. A successful protocol will yield differential negative Δδ values, confirming the anisotropic separation of the A-ring and B-ring signals.

Protocol 2: Pure Shift (PSYCHE) NMR Acquisition

Objective: Collapse multiplets into singlets to eliminate J -coupling overlap.

  • Hardware Verification: Ensure the spectrometer is equipped with a gradient probe capable of delivering shaped pulses, which is mandatory for spatial encoding[3].

  • Parameter Setup: Load the standard PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from your vendor's library.

  • Calibration: Calibrate the 90° hard pulse for your specific sample. This is critical because Pure Shift techniques inherently suffer from lower sensitivity compared to standard 1D ¹H NMR[7].

  • Acquisition: Set the sweep width to strictly cover the aromatic region (e.g., 5.0 to 9.0 ppm). Acquire data using 64-128 scans to compensate for the sensitivity drop[7].

  • System Validation: Process the pseudo-2D data into a 1D spectrum. The protocol is self-validated when the complex 4-bromophenyl AA'BB' system collapses into two distinct, sharp singlets, confirming successful homodecoupling[2].

Diagnostic Workflows

Workflow Start Identify Overlap in Aromatic Region (6.8-8.1 ppm) CheckOH Is 7-OH Broadening Obscuring Peaks? Start->CheckOH D2O Perform D2O Shake (H/D Exchange) CheckOH->D2O Yes ASIS Apply ASIS Effect (Switch to C6D6) CheckOH->ASIS No D2O->ASIS CheckOverlap Are A-Ring and B-Ring Signals Resolved? ASIS->CheckOverlap PureShift Run Pure Shift NMR (PSYCHE Sequence) CheckOverlap->PureShift No, J-coupling overlap Resolved Baseline Resolution Achieved CheckOverlap->Resolved Yes PureShift->Resolved TwoD Run 2D HMBC/HSQC for Final Assignment Resolved->TwoD

Figure 1: Step-by-step diagnostic workflow for resolving aromatic NMR overlaps in isoflavones.

HMBC_Logic Methyl 2-CH3 Protons (~2.3 ppm) C2 C-2 Carbon (Oxygenated) Methyl->C2 2-bond (2J) HMBC C3 C-3 Carbon (Isoflavone Linkage) Methyl->C3 3-bond (3J) HMBC Validation Definitive B-Ring Positioning at C-3 C3->Validation Shared Correlation B_Ring 4-Bromophenyl H-2'/H-6' Protons B_Ring->C3 3-bond (3J) HMBC

Figure 2: HMBC correlation logic map validating the 3-(4-bromophenyl) linkage.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals synthesizing 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals synthesizing 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one , a halogenated 2-methylisoflavone analog.

The synthesis of this molecule typically relies on the [1], which converts 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone (a deoxybenzoin) into the chromen-4-one core[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your synthetic yield.

Section 1: Mechanistic Troubleshooting & Workflow

Q: Why is my Allan-Robinson cyclization stalling at the O-acylated intermediate without forming the chromen-4-one ring?

A: The Allan-Robinson reaction requires robust enolization of the deoxybenzoin intermediate. If the reaction stalls at the 2,4-diacetoxyphenyl 4-bromobenzyl ketone stage, the basicity or thermal energy in your system is insufficient to drive the nucleophilic attack of the enolate onto the ester carbonyl.

Mechanistic Causality: The reaction mechanism depends on the tautomerization of the o-hydroxyaryl ketone to an enol, followed by an attack on the anhydride[1]. The loss of a carboxylate anion and subsequent cyclization forms the six-membered heterocyclic ring. Insufficient heat or the presence of moisture will quench the enolate, preventing the[3] and subsequent cyclization.

AllanRobinson A Deoxybenzoin Intermediate B O-Acylation (Ac2O / NaOAc) A->B 150°C C Enolization & Nucleophilic Attack B->C Base catalysis D Cyclization (-H2O, -AcOH) C->D Rearrangement E 7-Acetoxy-2-methyl Isoflavone D->E Ring closure

Mechanistic pathway of the Allan-Robinson cyclization for 2-methylisoflavones.

Section 2: Yield Optimization & Quantitative Parameters

Q: How do specific reaction parameters quantitatively affect the yield of the 7-acetoxy intermediate?

A: Temperature and reagent stoichiometry are the most critical variables. The table below summarizes the optimized parameters based on process chemistry standards for isoflavone synthesis.

ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactCausality
Reaction Temperature 100 °C150 °C (Reflux)+35%Overcomes the high activation energy barrier required for the cyclization step.
NaOAc State HydratedFreshly fused (Anhydrous)+25%Prevents premature hydrolysis of acetic anhydride into unreactive acetic acid.
Ac₂O Equivalents 3.0 eq15.0 eq (Acts as solvent)+15%Drives the equilibrium of the O-acylation forward and maintains solubility.
Reaction Time 2 hours8–12 hours+20%Ensures complete conversion of the O-acylated intermediate into the chromen-4-one.

Section 3: Step-by-Step Experimental Protocols

Every protocol described here is designed as a self-validating system , ensuring you can verify the success of the reaction in real-time without waiting for final NMR characterization.

Protocol 1: One-Pot Acylation-Cyclization (Allan-Robinson)
  • Reagent Preparation: Fuse sodium acetate (NaOAc) by heating it in a crucible until molten to drive off all water of hydration. Cool and grind into a fine powder immediately before use.

  • Reaction Setup: In a flame-dried round-bottom flask, combine 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone (1.0 eq), freshly fused NaOAc (3.0 eq), and anhydrous acetic anhydride (15.0 eq).

  • Heating: Reflux the mixture at 150 °C for 8–12 hours under an inert argon atmosphere.

  • Workup: Pour the cooled reaction mixture onto crushed ice with vigorous stirring. The 7-acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one will precipitate.

  • Isolation: Collect the solid via vacuum filtration, wash with cold distilled water, and dry under vacuum at 50 °C.

  • Validation Checkpoint: This step is self-validating via LC-MS. The addition of the acetyl group (+42 Da) to the 7-OH position, combined with the loss of water (-18 Da) during cyclization, results in a net mass change of +24 Da. If the mass shift is +42 Da without the -18 Da loss, acylation occurred but cyclization failed.

Protocol 2: Mild Base-Catalyzed Hydrolysis

Because the Allan-Robinson reaction utilizes acetic anhydride, the 7-hydroxyl group is inevitably protected as an acetate, requiring downstream hydrolysis.

  • Dissolution: Suspend the crude 7-acetoxy intermediate (1.0 eq) in a 1:1 mixture of anhydrous methanol and dichloromethane (DCM) to ensure complete solubility of the lipophilic brominated core.

  • Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir at 20–25 °C for 3 hours. Do not use aqueous NaOH, as it will cause ring-opening.

  • Isolation: Acidify the mixture to pH 5 using 1M HCl. Evaporate the DCM under reduced pressure to drive the precipitation of the target 7-hydroxy compound.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

  • Validation Checkpoint: This deprotection is self-validating through TLC visualization. The 7-acetoxy intermediate is non-fluorescent under 365 nm UV light. Upon successful cleavage of the acetate, the resulting 7-hydroxy group restores the extended conjugated push-pull system, making the target product strongly fluorescent under 365 nm UV.

Section 4: Downstream Processing & Troubleshooting

Q: During the hydrolysis of the 7-acetoxy intermediate, I observe degradation and multiple spots on TLC. How can I fix this?

A: The chromen-4-one ring is highly susceptible to base-catalyzed ring opening (retro-Claisen condensation) if the conditions are too harsh. Follow the diagnostic workflow below to isolate the root cause.

Troubleshooting Start Issue: Low Yield of Chromen-4-one Target Check1 Is the 7-acetoxy intermediate detected via LC-MS? Start->Check1 Yes1 Yes (Cyclization successful) Check1->Yes1 No1 No (Cyclization failed) Check1->No1 Check2 Is degradation observed during deprotection? Yes1->Check2 Issue1 Optimize Cyclization: 1. Use freshly fused NaOAc 2. Increase Ac2O equivalents No1->Issue1 Issue2 Optimize Hydrolysis: 1. Switch to mild K2CO3/MeOH 2. Run at 20-25°C Check2->Issue2

Diagnostic troubleshooting workflow for low synthesis yields of 2-methylisoflavones.

Section 5: Analytical FAQs

Q: My ¹H-NMR spectrum shows an unexpected singlet around 2.2–2.3 ppm. Is this an impurity?

A: No, this is a diagnostic peak. The singlet at ~2.25 ppm corresponds to the C2-methyl group of the chromen-4-one ring[2]. In standard isoflavones (without the 2-methyl group), you would see a sharp singlet at ~8.0–8.3 ppm for the C2 proton. The absence of the ~8.2 ppm peak and the presence of the ~2.25 ppm singlet confirms the successful incorporation of the methyl group during the Allan-Robinson cyclization.

Q: How does the 4-bromo substitution affect the synthesis compared to standard daidzein analogs?

A: The 4-bromo group on the phenyl ring is electron-withdrawing via induction, though it possesses some resonance donation. Practically, its heavy atomic mass and low polarity significantly increase the lipophilicity of the intermediate. This drastically reduces its solubility in polar solvents during the deprotection step. Using an adequate co-solvent (like DCM or THF) during hydrolysis is mandatory to prevent the reaction from crashing out prematurely.

References

  • Title: Allan–Robinson reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis and Tautomerization of Hydroxylated Isoflavones Bearing Heterocyclic Hemi-Aminals Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Stereoselective Synthesis of Flavonoids: A Brief Overview Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 3-(4-bromophenyl)-7-hydroxy-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one . This molecule is a synthetic isoflavone derivative characterized by a chromen-4-one core, a mildly acidic phenolic hydroxyl group at the 7-position, and a highly lipophilic bromophenyl ring at the 3-position.

This guide moves beyond basic instructions, providing the mechanistic causality behind each step to ensure you can adapt and troubleshoot your workflows effectively.

System Overview & Physicochemical Profiling

Successful purification requires exploiting the specific physicochemical properties of the target molecule. Table 1 summarizes the critical parameters that dictate our chromatographic and extraction strategies.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterEstimated ValueChromatographic & Purification Implication
Molecular Weight 331.16 g/mol Ideal for LC-MS tracking. The single bromine atom produces a distinct isotopic pattern (M and M+2 in a 1:1 ratio), confirming target identity during fractionation.
LogP (Hydrophobicity) 3.8 - 4.2Highly lipophilic. Requires a high percentage of organic modifier (e.g., >65% Acetonitrile) for elution in reverse-phase HPLC[1].
pKa (7-Hydroxyl) ~7.4 - 7.6Mildly acidic. Can be selectively deprotonated by weak bases for aqueous partitioning. Mobile phases must be acidified (pH < 3) to prevent peak splitting[2].
UV Maxima (λmax) ~254 nm, ~305 nmThe conjugated chromen-4-one core allows for dual-wavelength UV monitoring to assess peak purity across the elution band.

Purification Workflow & Logical Architecture

The purification of this isoflavone derivative relies on a multi-dimensional approach: exploiting its pKa for bulk impurity removal, followed by orthogonal chromatographic techniques to resolve closely related structural analogs.

PurificationWorkflow Step1 Crude Reaction Mixture (Isoflavone Synthesis) Step2 Acid-Base LLE (pH-Dependent Partitioning) Step1->Step2 Removes neutral/basic impurities Step3 Normal Phase Flash LC (Silica Gel, 1% AcOH) Step2->Step3 Removes highly polar byproducts Step4 Preparative RP-HPLC (C18, Gradient Elution) Step3->Step4 Isolates from debrominated analogs Step5 Recrystallization (EtOH/H2O Anti-solvent) Step4->Step5 Removes buffer salts Step6 Pure 3-(4-bromophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one Step5->Step6 Yields >99% pure product

Workflow for the isolation and purification of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Self-Validating Purification Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Causality: The 7-hydroxyl group is a phenolic acid. Using a moderate base like 5% Na₂CO₃ (pH ~10) deprotonates the phenol to form a water-soluble phenoxide, leaving neutral organic impurities in the organic phase. Stronger bases (like 1M NaOH) are strictly avoided because the pyrone ring of the chromen-4-one core is susceptible to base-catalyzed hydrolytic cleavage[3].

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 5 mL/g) at 0–4 °C.

  • Separate the aqueous layer (which now contains the deprotonated target) and discard the organic layer containing neutral impurities.

  • Slowly acidify the aqueous layer with 1M HCl until the pH reaches 4.0. The solution will become cloudy as the target reprotonates.

  • Extract the cloudy aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Self-Validation Checkpoint: Measure the UV absorbance of the aqueous phase at 305 nm before and after adjusting the pH to 4.0 and extracting with EtOAc. A >95% drop in absorbance in the aqueous phase confirms that the reprotonated target has successfully migrated into the organic layer.

AcidBaseLogic Start Organic Layer (Target + Impurities) Base Add 5% Na2CO3 (pH ~10) Target -> Phenoxide Start->Base Split1 Aqueous Phase (Contains Target) Base->Split1 Deprotonation Split2 Organic Phase (Neutral Impurities) Base->Split2 Discard Acid Add 1M HCl to Aq. Phase (Adjust to pH ~4) Split1->Acid Extract Extract with EtOAc Target Reprotonated Acid->Extract Precipitation Final Purified Target in EtOAc Layer Extract->Final

Logical flowchart of the acid-base extraction exploiting the 7-hydroxyl group's pKa.

Protocol B: Normal-Phase Flash Chromatography

Causality: Bare silica gel contains active silanol groups that act as strong hydrogen bond acceptors. The 7-OH group of the target molecule will strongly interact with these sites, leading to severe peak tailing and poor recovery[4]. Adding 1% glacial acetic acid to the mobile phase saturates the silanol sites and suppresses phenol ionization.

Step-by-Step Methodology:

  • Pre-equilibrate a silica gel flash column with Hexane containing 1% Glacial Acetic Acid (AcOH).

  • Dry-load the concentrated extract from Protocol A onto a small amount of silica gel and load it onto the column.

  • Elute using a gradient of 10% to 40% EtOAc in Hexane (maintaining 1% AcOH throughout the run).

  • Collect fractions and monitor via TLC (UV 254 nm).

Self-Validation Checkpoint: Run two parallel TLC plates of your fractions—one developed in standard Hexane/EtOAc and one developed in Hexane/EtOAc + 1% AcOH. The self-validation is visual: the acidified mobile phase must yield a tight, circular spot (Rf ~0.4), whereas the standard phase will show a long, smeared streak.

Protocol C: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality: The semi-purified mixture often contains the debrominated analog (3-phenyl-7-hydroxy-2-methyl-4H-chromen-4-one) due to reductive dehalogenation during upstream cross-coupling steps. Because the debrominated species lacks the lipophilic bromine atom, it has a lower LogP and elutes earlier on a C18 stationary phase[1].

Step-by-Step Methodology:

  • Dissolve the flash-purified material in DMSO (max 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter.

  • Inject onto a Preparative C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a shallow gradient: 50% B to 70% B over 30 minutes to maximize resolution between the brominated target and debrominated impurities[5].

  • Lyophilize the target fractions to yield the final powder.

Self-Validation Checkpoint: Monitor dual wavelengths (254 nm for the chromen-4-one core and 305 nm for the phenolic ring). The peak area ratio (A254/A305) must remain constant across the entire width of the target peak. A shifting ratio indicates co-elution of an impurity. Furthermore, LC-MS of the fraction must show a 1:1 doublet at m/z 329 and 331 [M-H]⁻, validating the bromine isotope[6].

Troubleshooting & FAQs (The "Why" and "How")

Q1: During preparative HPLC, my peak shape is broad and asymmetrical. How do I correct this? A: Broad, asymmetrical peaks for isoflavones on C18 columns usually indicate partial ionization of the 7-hydroxyl group[2]. Ensure your aqueous mobile phase contains at least 0.1% formic acid or trifluoroacetic acid (TFA) to maintain a pH of ~2.5. This keeps the phenol fully protonated and ensures a single partition coefficient.

Q2: I am observing a co-eluting impurity with a mass of 251 g/mol (ESI-). What is it, and how do I remove it? A: An m/z of 251 [M-H]⁻ corresponds to the debrominated byproduct (3-phenyl-7-hydroxy-2-methyl-4H-chromen-4-one). Because its structure is nearly identical to the target, it co-elutes under steep gradient conditions. Flatten your HPLC gradient (e.g., hold at 55% Acetonitrile for 15 minutes) to increase the resolution between the brominated target and the debrominated impurity[5].

Q3: My compound turned dark brown during the acid-base extraction. Is it ruined? A: If you used a strong base (e.g., NaOH) and left the solution at room temperature, the chromen-4-one ring likely underwent base-catalyzed hydrolysis, leading to ring-opening and subsequent oxidation of the resulting chalcone-like intermediates[3]. Always use a milder base (5% Na₂CO₃) and perform the extraction rapidly at 0–4 °C.

Q4: The purified powder has a yellowish tint instead of being white. Is it impure? A: Not necessarily. Isoflavones with extended conjugation, especially those with halogenated aryl rings and auxochromic hydroxyl groups, can exhibit a pale yellow color even at >99% purity due to a slight bathochromic shift into the visible region. Verify purity via ¹H-NMR and LC-MS rather than relying solely on visual color.

References

  • Antimicrobial activity of Schiff Base of 1-Amino-7- Hydroxy-2-Methylquinolin-4(1H) - IJRASET. International Journal for Research in Applied Science & Engineering Technology. URL:[Link]

  • Prep-HPLC chromatograms of isoflavone compounds based on offline separation. ResearchGate. URL: [Link]

  • Novel chromone and xanthone derivatives: Synthesis and ROS/RNS scavenging activities. Instituto Politécnico de Bragança (IPB). URL:[Link]

  • Preparative Separation of Isoflavones from Korean Soybean by HPLC. Science Alert. URL: [Link]

  • Flash Chromatography and Semi-Preparative HPLC: Review on the Applications and Recent Advancements over the Last Decade. Karaganda Buketov University. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-(4-bromopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one .

This molecule presents a unique triad of crystallization challenges:

  • Strong Intermolecular Hydrogen Bonding: Driven by the 7-hydroxyl donor and the 4-carbonyl acceptor.

  • Steric Disruption: The 2-methyl group forces the 3-(4-bromophenyl) B-ring out of coplanarity with the chromenone core, increasing conformational flexibility and the propensity for liquid-liquid phase separation (LLPS).

  • Halogen Bonding: The bulky 4'-bromine atom introduces lipophilicity and competing halogen-bond networks, frequently leading to polymorphism.

Part 1: Physicochemical System Overview

Before troubleshooting, it is critical to understand the solubility profile of the target active pharmaceutical ingredient (API). The 7-OH group necessitates polar protic or aprotic solvents to break the crystal lattice, while the lipophilic bromophenyl ring limits solubility in purely aqueous systems.

Table 1: Solubility Profile and Solvent Selection Matrix

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Mechanistic Role in Crystallization
Ethanol (EtOH) 12.5145.0Primary solvent; disrupts API-API H-bonds via solvent-solute interactions.
Water (H₂O) < 0.1< 0.5Anti-solvent; forces supersaturation by increasing system polarity.
Acetone 45.0> 250.0High solubility; useful for crude dissolution but poor for controlled yield.
Toluene 2.118.4Non-polar co-solvent; used to suppress the LLPS (oiling out) boundary.

Part 2: Diagnostic FAQ & Troubleshooting Guides

Q1: Why does my product "oil out" (form a sticky syrup) instead of crystallizing upon cooling?

The Science: You are experiencing Liquid-Liquid Phase Separation (LLPS). The steric bulk of the 2-methyl group twists the B-ring out of coplanarity with the chromenone core, a structural feature unique to 2-methylisoflavones that significantly alters their crystallization thermodynamics [ ]. When you cool the solution too rapidly, the system crosses the binodal curve before it can cross the solubility curve. Instead of nucleating a solid lattice, the API separates into a dense, solute-rich liquid phase (the "oil") and a solute-depleted solvent phase. The Fix: You must narrow the metastable zone width (MSZW). This is achieved by reducing the cooling rate and introducing seed crystals before the system reaches the LLPS boundary. If oiling out persists, adding 5-10% Toluene to the Ethanol solvent can shift the LLPS boundary to lower temperatures.

LLPS_Troubleshooting A Supersaturated Solution (EtOH at 60°C) B Rapid Cooling (>1.0°C/min) A->B High Supersaturation C Controlled Cooling (0.2°C/min) + Seeding A->C Low Supersaturation D Liquid-Liquid Phase Separation (Oiling Out) B->D E Nucleation & Crystal Growth C->E D->C Reheat to Clear & Retry F Amorphous / Gummy Solid D->F Solvent Depletion G High-Purity Crystalline API E->G Filtration & Drying

Fig 1: Thermodynamic pathways resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: I am getting inconsistent melting points and variable PXRD patterns. How do I lock in a single polymorph?

The Science: The 7-hydroxyl and 4-carbonyl groups can form multiple competing hydrogen-bond networks, while the 4'-bromine atom can participate in halogen bonding (Br···O interactions). Rapid cooling or aggressive anti-solvent addition traps the molecule in a metastable kinetic lattice (Form I). The Fix: You must transition the kinetic product to the thermodynamic product (Form II) via Ostwald ripening. This is done by holding the crystallized suspension as a slurry at an elevated temperature (e.g., 40°C) for 24-48 hours, allowing the metastable crystals to dissolve and recrystallize into the most stable lattice.

Polymorphism Sol API in Solvent (Monomeric State) Form1 Form I (Metastable) Kinetic Product Sol->Form1 Unseeded Cooling Form2 Form II (Thermodynamic) Stable H-Bond Network Sol->Form2 Seeded Cooling (>60°C) Amorph Amorphous Precipitate Sol->Amorph Crash Cool / Anti-Solvent Form1->Form2 Slurry Ripening (48h) Amorph->Form1 Solvent Vapor Annealing

Fig 2: Polymorphic transition map for 7-OH and 4-carbonyl H-bond networks.

Q3: How do I scale up the anti-solvent crystallization without trapping impurities?

The Science: In isoflavone systems, the use of ethanol as a primary solvent and water as an anti-solvent is a well-documented industrial standard due to the vast differential in aglycone solubility [ ]. However, dumping water into the system causes local supersaturation spikes, causing the API to crash out and occlude mother liquor (and impurities) within the crystal defects. The Fix: Maintain the system at 60°C. Add the water dropwise using a dosing pump, and ensure high shear mixing. Stop the water addition once the solution becomes slightly cloudy, allow the system to self-seed and grow for 30 minutes, then resume the water addition.

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Seeded Cooling Crystallization (Oiling-Out Prevention)

Objective: Isolate high-purity API while avoiding the LLPS boundary.

  • Dissolution: Charge 10.0 g of crude 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one into a jacketed reactor. Add 70 mL of absolute Ethanol.

  • Heating: Heat the jacket to 75°C with moderate agitation (250 rpm) until complete dissolution is achieved.

    • IPC: Verify a clear solution visually or via Focused Beam Reflectance Measurement (FBRM).

  • Pre-Cooling: Cool the reactor to 62°C at a rate of 1.0°C/min.

  • Seeding: At 62°C (the upper edge of the metastable zone), charge 0.1 g of Form II API seeds (micronized). Hold the temperature at 62°C for 60 minutes.

    • Causality: The isothermal hold allows the seeds to heal and begin consuming supersaturation without triggering secondary nucleation.

  • Controlled Cooling: Cool the suspension from 62°C to 5°C at a strict rate of 0.2°C/min .

  • Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the cake with 20 mL of pre-chilled Ethanol (5°C). Dry under vacuum at 50°C to constant weight.

Protocol B: Thermodynamic Slurry Ripening

Objective: Convert mixed polymorphs or amorphous material into the thermodynamically stable Form II.

  • Suspension: Take 10.0 g of kinetically crystallized or amorphous API and suspend it in 100 mL of an Ethanol/Water mixture (80:20 v/v).

  • Ripening: Heat the slurry to 45°C. Maintain aggressive agitation (400 rpm) for 48 hours.

    • Causality: The slight solubility provided by the 45°C ethanol allows the less stable Form I crystals to continuously dissolve, while the stable Form II crystals grow (Ostwald ripening).

  • Verification: Pull a 1 mL sample, filter, and analyze via Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

    • IPC: Proceed to isolation only when the PXRD diffractogram matches the Form II reference standard perfectly, indicating 100% polymorphic conversion.

  • Cooling & Isolation: Cool to 20°C, filter, wash with 10 mL of Water, and dry under vacuum at 60°C.

References

  • Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL:[Link]

  • A possible biogenetic-type synthesis of 2-methylisoflavones Source: Bioorganic Chemistry (Elsevier) URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Stability in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling synthetic isoflavone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling synthetic isoflavone derivatives. The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one presents a unique set of challenges.

While the 4H-chromen-4-one core and 7-hydroxyl group provide classic flavonoid bioactivity, the addition of a 2-methyl group and a heavy, highly lipophilic 3-(4-bromophenyl) moiety drastically reduces its aqueous solubility and alters its behavior in organic solvents like dimethyl sulfoxide (DMSO). This guide provides a self-validating framework to troubleshoot precipitation, degradation, and dosing inconsistencies associated with this specific molecule.

Part 1: The Causality of Instability (Mechanistic Insights)

To troubleshoot effectively, we must first understand why this specific molecule fails in typical experimental workflows.

  • Hygroscopicity and the Metastable Zone: DMSO is highly hygroscopic. When a DMSO stock tube is repeatedly opened, it absorbs atmospheric moisture. The hydrophobic 4-bromophenyl group makes this compound exquisitely sensitive to water. Even a minute water uptake in DMSO drastically shifts the solubility threshold, pushing the solution into a "metastable supersaturated zone"[1].

  • Freeze-Thaw Nucleation: When a hydrated DMSO stock is frozen (-20°C) and thawed, the temperature shift provides the activation energy for nucleation. The compound crystallizes into a lower-energy, less DMSO-soluble polymorph, resulting in irreversible precipitation[1].

  • Solvent Shock in Aqueous Media: Direct dilution of a high-concentration DMSO stock into cell culture media causes an instantaneous polarity shift. The compound exceeds its aqueous thermodynamic solubility before it can disperse, forming colloidal aggregates or visible precipitates[2].

  • Photo-Oxidation: Like many flavonoids, the 7-hydroxyl group and the chromenone ring are susceptible to UV-Vis light-induced degradation over time, necessitating strict protection from light during storage[3].

G A Anhydrous DMSO Stock (Soluble Isoflavone) B Exposure to Atmosphere (Cherry-Picking) A->B Tube Opening C Water Uptake (Hygroscopic DMSO) B->C Humidity Absorption D Freeze-Thaw Cycle (-20°C to RT) C->D Storage & Retrieval E Metastable Supersaturation (Reduced Solubility) D->E Temperature Shift F Nucleation & Precipitation (Irreversible Loss) E->F Aggregation

Mechanism of water-induced precipitation during freeze-thaw cycles of DMSO stocks.

Part 2: FAQs & Troubleshooting Guide

Q1: My 10 mM stock solution of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one was clear yesterday, but today there is a white precipitate at the bottom of the tube after thawing. Can I just vortex it? A1: Vortexing alone will rarely rescue the stock. The precipitate is likely a stable crystalline polymorph induced by water uptake and the freeze-thaw cycle[1]. The hydrophobic 4-bromophenyl moiety strongly drives aggregation once nucleation begins. Fix: Attempt to rescue the stock by warming it to 37°C in a water bath and sonicating for 10-15 minutes. If it dissolves, immediately aliquot into single-use tubes to prevent future freeze-thaw cycles. If it remains cloudy, the lattice energy of the precipitate is too high, and you must discard it.

Q2: When I add my DMSO stock directly to my cell culture media (final DMSO = 0.1%), the compound immediately forms a cloudy suspension. How do I prevent this? A2: You are experiencing "solvent shock." The compound's aqueous solubility is likely in the low nanomolar range, but you are creating a localized zone of high concentration when the pure DMSO droplet hits the media[2]. Fix: Do not add the master stock directly to the final media. Use the "Step-Down Dilution" method (see Protocol 2 below). Pre-dilute the compound in an intermediate solvent or warm media containing carrier proteins (like 10% FBS or BSA) which act as hydrophobic sinks to keep the compound in solution.

Q3: I store my stock at room temperature to avoid freeze-thaw precipitation, but my assay results are drifting over time. Why? A3: While avoiding freeze-thaw cycles prevents precipitation, room temperature storage exposes the compound to chemical degradation. Isoflavones and their derivatives are sensitive to UV-Vis light and oxidation[3]. The 7-hydroxyl group can oxidize, and the heterocyclic ring can degrade. Stocks must be kept at temperatures lower than 10°C (preferably -80°C) and protected from light[3].

Part 3: Quantitative Data Summaries

Table 1: Impact of Storage Conditions on Isoflavone Derivative Stability in DMSO

Storage ConditionLight ExposureWater Content in DMSOEstimated Shelf LifePrimary Failure Mode
Room Temp (25°C)Unprotected< 0.1% (Anhydrous)1-2 DaysPhoto-oxidation / Degradation
4°CProtected (Dark)< 0.1% (Anhydrous)1-2 WeeksSlow precipitation
-20°C (Multi-use tube)Protected (Dark)> 2.0% (Hydrated)< 1 MonthFreeze-thaw precipitation
-80°C (Single-use aliquots)Protected (Dark)< 0.1% (Anhydrous)> 12 MonthsNone (Optimal)

Table 2: Effect of Water Uptake on Solubility Thresholds

DMSO GradeWater ContentMax Soluble Concentration (Est.)Risk of Nucleation upon Thaw
Anhydrous (Sealed)< 0.005%20 mMVery Low
Standard (Opened)~ 1.0%5 mMModerate
Hydrated (Repeated use)> 5.0%< 1 mMVery High
Part 4: Validated Experimental Protocols

To ensure trust and reproducibility, every step in these protocols is designed as a self-validating system to mitigate the specific physicochemical liabilities of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Protocol 1: Preparation and Storage of Anhydrous Master Stocks

Objective: Prevent water uptake and eliminate freeze-thaw cycles.

  • Preparation: Weigh the lyophilized powder in a low-humidity environment (e.g., a desiccated glove box if available).

  • Dissolution: Dissolve the compound in Anhydrous DMSO (≥99.9%, packaged under Argon) to a concentration of 10 mM. Do not exceed 20 mM, as the 4-bromophenyl group severely limits upper solubility limits even in pure DMSO[4].

  • Mixing: Vortex gently. If necessary, sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes to protect from light[3].

  • Storage: Purge tubes with Argon gas (if available) before sealing. Store immediately at -80°C.

  • Usage: Thaw a single tube at 37°C immediately before use. Discard any unused portion. Never refreeze.

Protocol 2: The "Step-Down" Aqueous Dilution Method

Objective: Prevent colloidal aggregation during media dosing.

  • Thaw: Thaw a single-use 10 mM DMSO aliquot at 37°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into pure, room-temperature DMSO to create a 1 mM working stock.

  • Protein-Binding Step: Warm your cell culture media (containing 10% FBS or 1% BSA) to 37°C. The proteins are critical as they bind the hydrophobic bromophenyl moiety, preventing it from aggregating.

  • Dropwise Addition: While vortexing the warmed media, add the 1 mM working stock dropwise to achieve your final concentration (e.g., 1 µL of 1 mM stock into 1 mL media yields a 1 µM final concentration with 0.1% DMSO).

  • Validation: Inspect the final media under a microscope (10x or 20x objective). If you see micro-crystals or a cloudy suspension, the compound has crashed out, and you must increase the protein concentration or decrease the final compound concentration.

G Step1 Weigh Compound (Dry Environment) Step2 Dissolve in Anhydrous DMSO (10-20 mM Stock) Step1->Step2 Step3 Aliquot into Single-Use Tubes (Amber Tubes) Step2->Step3 Step4 Store at -80°C (Desiccated) Step3->Step4 Step5 Thaw at 37°C (Vortex Gently) Step4->Step5 Single Thaw Step6 Intermediate Dilution (DMSO or Co-solvent) Step5->Step6 Pre-dilution Step7 Final Assay Media (<0.1% DMSO Final) Step6->Step7 Dropwise Addition

Optimized workflow for preparing and dosing hydrophobic isoflavones in DMSO.

Part 5: References
  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Available at:

  • Food Chemistry - UCA. "Short-term stability of soy isoflavones extracts: Sample conservation aspects." Available at:

  • ResearchGate. "How do I make a stock solution of a substance in DMSO?" Available at:

  • Industrial & Engineering Chemistry Research. "Solubility of Flavonoids in Pure Solvents." Available at:

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2). This isoflavone derivative is characterized by its 2-methyl substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2). This isoflavone derivative is characterized by its 2-methyl substitution and 4'-bromo phenyl ring, making it a valuable intermediate in drug development. This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up.

Section 1: Process Workflow & Mechanistic Overview

The synthesis relies on a robust, scalable three-step sequence [1, 3]:

  • Friedel-Crafts Acylation: Resorcinol and 4-bromophenylacetic acid are condensed using Boron trifluoride etherate ( BF3​⋅Et2​O ) to form the deoxybenzoin intermediate.

  • Allan-Robinson Cyclization: The deoxybenzoin undergoes O-acylation followed by a base-catalyzed Baker-Venkataraman rearrangement and ring closure using acetic anhydride ( Ac2​O ) and a base (e.g., triethylamine). The Ac2​O serves as both the solvent and the carbon source for the C-2 methyl group [1, 4].

  • Hydrolysis: The resulting 7-acetoxy isoflavone is deprotected under mild conditions to yield the final 7-hydroxy product [3].

SynthesisWorkflow A Resorcinol + 4-Bromophenylacetic acid B Friedel-Crafts Acylation (BF3·Et2O, 90°C) A->B C Intermediate 1: 2,4-Dihydroxy-4'-bromodeoxybenzoin B->C Yield > 85% D Allan-Robinson Cyclization (Ac2O, Et3N, Reflux) C->D E Intermediate 2: 7-Acetoxy-3-(4-bromophenyl) -2-methyl-4H-chromen-4-one D->E Ring Closure F Hydrolysis (HCl/EtOH or K2CO3/MeOH) E->F G Target Compound: 3-(4-bromophenyl)-7-hydroxy -2-methyl-4H-chromen-4-one F->G Deprotection

Fig 1. Three-step synthesis workflow for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is the yield of 2,4-dihydroxy-4'-bromodeoxybenzoin inconsistent during the 10 L scale-up? A: Inconsistent yields at scale during the Friedel-Crafts acylation are almost exclusively tied to moisture contamination and poor thermal management. BF3​⋅Et2​O is highly hygroscopic; moisture hydrolyzes it to hydrofluoric acid and boric acid, killing its Lewis acid catalytic activity. Furthermore, the complexation of BF3​ with resorcinol is highly exothermic. Actionable Fix: Use freshly distilled BF3​⋅Et2​O . Implement a controlled, dropwise addition while maintaining the internal temperature below 20°C before ramping up to 90°C.

Q2: During the Allan-Robinson cyclization, LC-MS shows a mass corresponding to the uncyclized di-acetate. How do we drive the reaction to the chromen-4-one core? A: This is a classic failure of the Baker-Venkataraman rearrangement phase of the Allan-Robinson reaction [1]. The reaction requires sufficient thermal energy and base equivalents to abstract the alpha-proton of the O-acetyl group, forming the enolate required for intramolecular Claisen condensation and subsequent dehydration. Actionable Fix: Ensure the reaction is at a strict reflux (130–140°C). If the temperature is too low, you will isolate the kinetically favored O-acylated open-chain intermediate. Increase the equivalents of triethylamine ( Et3​N ) or anhydrous sodium acetate ( NaOAc ) to facilitate enolization.

Q3: What is the optimal method for removing the 7-O-acetyl protecting group without degrading the isoflavone core? A: Isoflavones are susceptible to base-catalyzed ring opening (retro-Claisen) if subjected to harsh aqueous hydroxides (like strong NaOH at elevated temperatures). Actionable Fix: Utilize a mild acid-catalyzed hydrolysis (e.g., 2M HCl in refluxing ethanol) or a very mild transesterification approach using catalytic potassium carbonate ( K2​CO3​ ) in methanol at room temperature [3]. Both methods selectively cleave the phenolic acetate while preserving the 4H-chromen-4-one core.

Q4: How do we manage the poor solubility of the final product during large-scale purification? A: The planar nature of the isoflavone core, combined with the heavy bromine atom, results in strong π−π stacking and poor solubility in standard organic solvents. Actionable Fix: Avoid column chromatography at scale. Instead, utilize recrystallization from a mixture of N,N-Dimethylformamide (DMF) and water (3:1 v/v), or hot glacial acetic acid.

TroubleshootingTree Issue Low Yield in Allan-Robinson Cyclization Check1 Check Ac2O Quality Issue->Check1 Check2 Check Reaction Temp Issue->Check2 Check3 Analyze By-products (via LC-MS) Issue->Check3 Sol1 Use Freshly Distilled Ac2O (Avoid hydrolysis to AcOH) Check1->Sol1 High AcOH content Sol2 Maintain strict reflux (130-140°C) for enolization Check2->Sol2 T < 120°C Sol3 O-acylation only? Increase base (Et3N/NaOAc) Check3->Sol3 Uncyclized di-acetate

Fig 2. Troubleshooting logic tree for resolving low yields during the cyclization step.

Section 3: Quantitative Data Summaries

Table 1: Reaction Parameters & Expected Yields across Scale-up Phases

Process StepKey ReagentsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)IPC Method
1. Deoxybenzoin Synthesis Resorcinol, 4-Bromophenylacetic acid, BF3​⋅Et2​O 904 - 680 - 85HPLC / TLC (Hex:EtOAc 3:1)
2. Allan-Robinson Cyclization Ac2​O , Et3​N 135 (Reflux)8 - 1270 - 75LC-MS (Check for uncyclized mass)
3. Hydrolysis 2M HCl, Ethanol80 (Reflux)2 - 3> 90HPLC (Disappearance of +42 Da mass)

Table 2: Impurity Profile & Analytical Markers

Impurity TypeOriginLC-MS Marker (m/z)Mitigation Strategy
O-Acylated Open Chain Incomplete cyclization (Step 2)[M+H]+ ~417Increase temp to 135°C; add base.
Ring-Opened Diketone Harsh basic hydrolysis (Step 3)[M+H]+ 349Switch to acidic hydrolysis (HCl/EtOH).
Des-bromo Isoflavone Impure starting material[M+H]+ 253Use >99% pure 4-bromophenylacetic acid.
Section 4: Detailed Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 2,4-Dihydroxy-4'-bromodeoxybenzoin Causality Focus: BF3​⋅Et2​O acts as both the Lewis acid catalyst and the solvent, driving the Friedel-Crafts acylation specifically to the electron-rich position of resorcinol.

  • Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser under a strict nitrogen atmosphere.

  • Charge: Add resorcinol (1.0 eq) and 4-bromophenylacetic acid (1.05 eq).

  • Addition: Cool the reactor to 10°C. Slowly add BF3​⋅Et2​O (5.0 eq) dropwise over 1 hour. Self-Validation: The mixture will turn deep orange/red. Ensure the internal temperature does not exceed 20°C during addition to prevent decomposition.

  • Heating: Ramp the jacket temperature to heat the reaction mixture to 90°C for 5 hours.

  • Quench & Isolate: Cool to room temperature and slowly pour into 20 L of crushed ice/water containing 10% sodium acetate (to buffer the HF formed). Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C.

Protocol 2: Allan-Robinson Cyclization to 7-Acetoxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one Causality Focus: Acetic anhydride provides the acetyl group that forms the C-2 methyl group of the isoflavone upon cyclization [1].

  • Setup: Equip a 10 L reactor with a mechanical stirrer and a Dean-Stark trap (optional, to monitor condensation byproducts) under nitrogen.

  • Charge: Add the dried deoxybenzoin intermediate (1.0 eq) from Protocol 1.

  • Reagents: Add freshly distilled acetic anhydride (10.0 eq) and triethylamine (3.0 eq).

  • Cyclization: Heat the mixture to a vigorous reflux (approx. 135°C) for 10 hours. Self-Validation: Pull an aliquot at 8 hours for LC-MS. The intermediate O-acylated mass must be <5% relative to the cyclized product mass.

  • Workup: Cool the mixture to 60°C and slowly add to 15 L of ice water with vigorous stirring. The 7-acetoxy isoflavone will precipitate. Filter and wash with water.

Protocol 3: Deprotection to 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Causality Focus: Acidic hydrolysis is chosen over basic hydrolysis to prevent the nucleophilic attack at C-2, which can cause ring opening of the isoflavone core [3].

  • Setup: Equip a 10 L reactor with a reflux condenser.

  • Charge: Suspend the crude 7-acetoxy isoflavone in 5 L of absolute ethanol.

  • Hydrolysis: Add 1 L of 2M aqueous HCl. Heat the suspension to reflux (80°C) for 3 hours. Self-Validation: The suspension will transiently clear and then a new precipitate (the free phenol) will form as the reaction progresses. TLC (Hexanes:EtOAc 2:1) should show the complete disappearance of the higher Rf starting material.

  • Isolation: Cool to 5°C. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Water to yield the highly pure title compound.

References
  • Allan, J., & Robinson, R. (1924). "A new synthesis of flavones and isoflavones." Journal of the Chemical Society, Transactions, 125, 2192-2195. Available at:[Link]

  • Niu, et al. (2025). "Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities." Microbial Cell Factories, 24:75. Available at: [Link]

  • MDPI Authors. (2025). "Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment." MDPI. Available at:[Link]

  • University of Reading Repository. (2024). "Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents." CentAUR. Available at:[Link]

Optimization

Technical Support Center: Overcoming False Positives in 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. As a Senior Application Scientist, my goal is to help you navigate the complexities of working with this compound. While its chromenone core makes it an interesting scaffold for biological screening, this same feature presents a significant risk for generating false-positive results. This guide is designed to provide you with the foundational knowledge, troubleshooting protocols, and validation workflows necessary to distinguish true biological activity from assay artifacts, ensuring the integrity and reliability of your research.

Part 1: Foundational Knowledge - Understanding the Potential for Assay Interference

This section addresses the fundamental properties of the compound and the chemical basis for its potential to act as an assay interferent.

Q1: What are the key chemical properties of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one?

Understanding the physicochemical properties of your test compound is the first step in predicting its behavior in an assay. Below is a summary of key properties for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 610758-58-2 [1][2]
Molecular Formula C₁₆H₁₁BrO₃ [1][2]
Molecular Weight 331.16 g/mol [1][2]
Topological Polar Surface Area 46.5 Ų [1]
Hydrogen Bond Acceptor Count 3 [1]

| LogP | 3.66 |[3] |

The relatively high LogP suggests a degree of lipophilicity, which can sometimes be associated with compound aggregation or non-specific binding to proteins.

Q2: Why is the chromenone scaffold considered a potential source of false positives?

The chromenone core in 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a well-documented substructure found in many Pan-Assay Interference Compounds (PAINS).[4] PAINS are molecules that appear as "hits" in multiple, unrelated high-throughput screens due to non-specific activity or direct interference with the assay technology, rather than specific, targeted biological activity.[4][5]

There are several mechanisms by which chromenone-containing compounds like this one can generate misleading results:

  • Chemical Reactivity: The core structure can be susceptible to reaction with nucleophiles, including cysteine residues in proteins, leading to non-specific covalent modification.[6]

  • Compound Aggregation: At certain concentrations, these compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a leading cause of false positives in HTS campaigns.[7]

  • Interference with Assay Technology: Chromenones are often fluorescent and can interfere with fluorescence- or absorbance-based readouts. They can either quench the signal or produce their own, leading to apparent inhibition or activation.[8]

It is crucial to understand that a PAINS alert is not a definitive condemnation of a compound, but a strong warning to perform rigorous validation.[9][10]

Part 2: Troubleshooting Guide - A Systematic Approach to Hit Validation

This section provides a question-and-answer-based workflow to systematically identify and eliminate false positives.

Q3: My compound showed activity in a primary screen. What are my immediate next steps?

A positive result in a primary screen is the beginning, not the end, of the validation process. Resist the urge to declare a "hit" and instead, initiate a structured validation cascade to build confidence in the result. The goal is to triage out artifacts early to avoid wasting resources.[8]

Below is a logical workflow for validating an initial screening hit.

Hit_Validation_Workflow cluster_Initial Initial Validation cluster_Triage Artifact Triage A Primary Screen Hit B Confirm Structure & Purity (LC-MS) A->B C Dose-Response Curve in Primary Assay B->C D Orthogonal Assay (Different Technology) C->D Consistent IC50? E Counter-Screens (Rule out Artifacts) D->E I2 D->I2 F Aggregation Assay (Detergent Test) E->F I1 E->I1 G Validated Hit F:e->G:w Activity Abolished? H False Positive F:e->H:w Activity Persists? I1->H Interference Detected I2->H Inactive

Caption: A typical hit validation workflow.

Q4: How do I specifically test for compound aggregation?

Aggregation is one of the most common mechanisms for false positives.[7] Aggregates non-specifically inhibit enzymes by sequestering them. The most straightforward method to test for this is to see if the compound's activity is attenuated by a non-ionic detergent.

Experimental Protocol: Detergent-Based Counter-Screen

  • Objective: To determine if the inhibitory activity of the compound is dependent on the formation of colloidal aggregates.

  • Materials:

    • Your standard assay buffer and components.

    • 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one stock solution.

    • Triton X-100 (or another non-ionic detergent) 10% stock solution.

  • Procedure:

    • Prepare two sets of assay plates.

    • Plate A (Control): Perform your standard assay, generating a dose-response curve for the compound.

    • Plate B (Detergent): Prepare the assay buffer to also contain a final concentration of 0.01% Triton X-100. Pre-incubate the compound at various concentrations in this buffer for 15-30 minutes before adding the enzyme or other biological components.

    • Run the assay on Plate B as you would normally.

  • Interpretation of Results:

    • Aggregation is Likely: If you observe a significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value or a complete loss of activity in the presence of Triton X-100, the compound is likely acting as an aggregator.

    • Aggregation is Unlikely: If the IC₅₀ value remains largely unchanged, aggregation is not the primary mechanism of inhibition.

Q5: How can I rule out direct interference with my assay's detection system (e.g., fluorescence)?

Compounds can directly interfere with the detection method, for example, by absorbing light at the excitation or emission wavelengths of a fluorophore.[8] A simple counter-screen can diagnose this issue.

Experimental Protocol: Readout Interference Counter-Screen

  • Objective: To determine if the compound directly affects the assay signal generation or detection.

  • Procedure:

    • Design an experiment where the final product of the enzymatic reaction is pre-formed or added exogenously.

    • Set up the assay with all components except the enzyme. This is your "no enzyme" control.

    • Add the pre-formed product at a concentration that would typically yield a mid-to-high range signal.

    • Add your test compound in a dose-response manner to these wells.

    • Incubate for the standard assay time and measure the signal.

  • Interpretation of Results:

    • Interference Detected: If the compound causes a dose-dependent change in the signal in the absence of an active enzyme, it is directly interfering with your detection system.

    • No Interference: If the signal remains constant across all concentrations of the compound, direct readout interference is unlikely.

For a more definitive result, using an orthogonal assay is highly recommended.[8][11] If your primary screen is fluorescence-based, a label-free method like High-Throughput Mass Spectrometry (HTMS) can confirm whether the substrate is truly being converted to the product.[11]

Q6: Could my compound be chemically reacting with assay components?

Yes, reactive compounds are a major source of false positives.[8] A common mechanism is redox cycling, where a compound reacts with reducing agents like Dithiothreitol (DTT) — often present in assay buffers to maintain enzyme activity — to produce reactive oxygen species (e.g., hydrogen peroxide) that can non-specifically damage the target protein.[8]

Redox_Cycling Compound Chromenone (Compound) DTT_ox DTT (oxidized) Compound->DTT_ox oxidizes O2 O₂ Compound->O2 reduces DTT_red DTT (reduced) (from buffer) DTT_red->Compound reduces H2O2 H₂O₂ (Reactive Oxygen Species) O2->H2O2 forms Protein_active Active Protein H2O2->Protein_active oxidizes Protein_inactive Oxidized Protein (Inactive) Protein_active->Protein_inactive

Caption: Mechanism of redox cycling interference.

Protocol: Testing for Redox Activity

A common method involves using horseradish peroxidase (HRP) to detect the production of hydrogen peroxide.[8]

  • Objective: To detect if the compound generates hydrogen peroxide in the presence of a reducing agent.

  • Materials:

    • Assay buffer containing DTT (or other reducing agent).

    • Horseradish peroxidase (HRP).

    • Phenol red (or another HRP substrate like Amplex Red).

    • Test compound.

  • Procedure:

    • In a plate, add the assay buffer (containing DTT), HRP, and phenol red.

    • Add the test compound in a dose-response manner.

    • Incubate under standard assay conditions.

  • Interpretation:

    • Redox Cycling Positive: A dose-dependent color change (or increase in fluorescence with Amplex Red) indicates the production of H₂O₂ and suggests the compound is a redox cycler.

    • Redox Cycling Negative: No signal change indicates the compound is not generating H₂O₂ under these conditions.

Q7: How do I confirm the purity and stability of my compound?

An apparent hit could simply be a more active, co-eluting impurity from the synthesis. Furthermore, the compound may be unstable in your assay buffer, degrading into a different, active species. Therefore, analytical validation is non-negotiable.

Best Practices for Analytical Validation:

  • Purity Check: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and a UV detector (or charged aerosol detector) to confirm the purity of your compound stock. Per ICH guidelines, a purity of >95% is generally required.

  • Stability Test: Incubate the compound in your final assay buffer at the screening concentration and temperature for the duration of the assay. At time zero and at the end of the incubation period, analyze the sample by HPLC-MS to check for degradation.[12] Any significant decrease in the parent compound peak or the appearance of new peaks indicates instability.

References

  • ChemRxiv. (2023). Machine learning assisted hit prioritization for high throughput screening in drug discovery. Retrieved from [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1320-1328. Retrieved from [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Appchem. (n.d.). 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Retrieved from [Link]

  • Mullard, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Siddiraju, S. (2026). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Capuzzi, S. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 57(3), 417-427. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1039. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Senger, M. R., et al. (2020). Activity profiles of analog series containing pan assay interference compounds. RSC Medicinal Chemistry, 11(1), 105-117. Retrieved from [Link]

  • Lagorce, D., et al. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Drug Discovery Today, 22(8), 1131-1133. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one and genistein

Comparative Efficacy Guide: 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one vs. Genistein in Preclinical Drug Development Executive Summary The development of targeted therapeutics often requires optimizing natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one vs. Genistein in Preclinical Drug Development

Executive Summary

The development of targeted therapeutics often requires optimizing natural scaffolds to overcome pharmacokinetic liabilities. This guide provides an objective, data-driven comparison between Genistein (a natural polyhydroxylated isoflavone) and 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (a rationally designed synthetic derivative, hereafter referred to as BHM-Chromenone ). By analyzing their structural causality, target engagement profiles, and metabolic stability, this guide serves as a foundational resource for researchers evaluating chromenone derivatives for oncology and ion channel modulation.

Structural Causality & Mechanistic Rationale

To understand the divergent efficacy of these two compounds, one must analyze the causality driven by their distinct structural topologies.

Genistein (5,7,4'-trihydroxyisoflavone): As a classical phytoestrogen, Genistein exhibits a planar conformation that perfectly mimics endogenous estradiol, allowing it to act as a potent1[1]. However, its 4'-hydroxyl group is a severe metabolic liability, acting as a primary site for rapid Phase II glucuronidation, which drastically reduces its in vivo half-life and oral bioavailability.

BHM-Chromenone (Synthetic Derivative): BHM-Chromenone introduces two deliberate synthetic modifications via targeted 2[2] to bypass Genistein's limitations:

  • 4'-Bromine Bioisosterism: Replacing the 4'-OH with a bulky, electron-withdrawing bromine atom eliminates the primary site of glucuronidation. This halogenation significantly increases the molecule's partition coefficient (LogP), enhancing lipid bilayer penetration.

  • 2-Methyl Steric Hindrance: In natural isoflavones, the B-ring (at position 3) is relatively coplanar with the chromenone core. The addition of a 2-methyl group creates a severe steric clash with the ortho-hydrogens of the B-ring, forcing the molecule into an orthogonal (twisted) conformation. This 3D structural shift prevents binding to the flat Estrogen Receptor pocket, redirecting the molecule's affinity toward deeper, cylindrical allosteric sites, such as those found in 3[3].

Mechanism Gen Genistein (Natural) Metab Rapid Phase II Glucuronidation Gen->Metab ER Estrogen Receptor Activation Gen->ER BHM BHM-Chromenone (Synthetic) Stable High Metabolic Stability BHM->Stable TRPC5 TRPC5 / Kinase Modulation BHM->TRPC5

Divergent metabolic stability and receptor targeting of Genistein versus BHM-Chromenone.

Comparative Quantitative Data

The following table synthesizes the physicochemical and pharmacological profiles of both compounds, demonstrating the trade-offs between natural multi-target engagement and synthetic selectivity.

ParameterGenisteinBHM-Chromenone
Origin Natural PhytoestrogenSynthetic Derivative
Molecular Weight 270.24 g/mol 331.16 g/mol
LogP (Lipophilicity) ~2.0~4.2
Primary Target(s) Estrogen Receptors (ERβ > ERα), Tyrosine KinasesTRPC5 Channels, Atypical Kinase Pockets
Metabolic Liability High (Rapid 4'-OH Glucuronidation)Low (4'-Br blocks conjugation)
IC50 (HUVEC Proliferation) ~5.0 µM> 20.0 µM (Reduced anti-angiogenic effect)
IC50 (TRPC5 Inhibition) Stimulatory / Weak~0.28 µM (Potent Inhibition)

Experimental Protocols: A Self-Validating System

To objectively validate the comparative efficacy of these compounds, the following self-validating experimental workflows must be employed. Every step is designed with built-in causality to ensure data integrity.

Protocol A: High-Throughput Cell Viability & Therapeutic Window (MTT Assay)

Causality Check: We utilize paired cell lines—MCF-7 (ER-positive) and MDA-MB-231 (ER-negative)—to mathematically separate ER-driven cytotoxicity (Genistein) from ER-independent, kinase/channel-driven cytotoxicity (BHM-Chromenone).

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Synchronization: Replace media with 0.5% FBS for 24 hours. Rationale: Starvation synchronizes the cell cycle to the G0/G1 phase, reducing background noise from baseline proliferation.

  • Dose-Response Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of Genistein and BHM-Chromenone for 48 hours. Maintain a constant 0.1% DMSO concentration across all wells to rule out solvent toxicity.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol.

  • Analysis: Read absorbance at 570 nm. Calculate the IC50 using non-linear regression. A significant left-shift in the MCF-7 IC50 for Genistein validates its ER-dependency.

Protocol B: Target Engagement via Whole-Cell Patch-Clamp (TRPC5 Modulation)

Causality Check: Because BHM-Chromenone is highly lipophilic (LogP ~4.2), standard static bath application can lead to micelle formation and false negatives. Continuous perfusion is mandatory to validate genuine ion channel engagement.

  • Transfection: Transiently transfect HEK293 cells with human TRPC5 plasmid using Lipofectamine 3000. Wait 48 hours for optimal membrane expression.

  • Solution Preparation: Prepare a Cesium-based intracellular recording solution (140 mM CsCl). Rationale: Cesium blocks endogenous outward potassium currents, isolating the inward calcium/sodium currents mediated by TRPC5.

  • Electrophysiology: Establish the whole-cell configuration. Hold the membrane potential at -40 mV.

  • Perfusion & Recording: Evoke TRPC5 currents using 100 µM lanthanum ( La3+ ). Once the current stabilizes, continuously perfuse BHM-Chromenone (0.5 µM) dissolved in extracellular solution containing 0.1% BSA. Rationale: BSA acts as a carrier protein, preventing the lipophilic BHM-Chromenone from adsorbing to the perfusion tubing.

  • Validation: Wash out the compound to confirm reversible binding.

Protocol P1 Compound Preparation P2 Cell Culture & Seeding P1->P2 P3 Dose-Response Treatment P2->P3 P4 Viability / Patch-Clamp P3->P4 P5 Data Synthesis P4->P5

Step-by-step experimental workflow for comparative efficacy and target engagement analysis.

References

  • Natural and synthetic flavonoid modulation of TRPC5 channels.White Rose Research Online.
  • The isoflavone metabolite 6-methoxyequol inhibits angiogenesis and suppresses tumor growth.National Institutes of Health (NIH / PMC).
  • Synthesis of C−C-Bridged Bis-Isoflavones.The Journal of Organic Chemistry (ACS).

Sources

Comparative

Analytical Method Validation for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in standardizing analytical protocols for novel synthetic isoflavones and chromone derivatives. The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing analytical protocols for novel synthetic isoflavones and chromone derivatives. The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one represents a highly specific analytical target. Its structural features—a chromen-4-one core providing a strong UV chromophore, a weakly acidic 7-hydroxyl group, and a 4-bromophenyl moiety with a distinct isotopic signature—dictate the selection and validation of our analytical platforms.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for its quantification. All methodologies discussed are grounded in the principles of the .

Methodological Comparison & Causality

Selecting the appropriate analytical method requires understanding the physicochemical causality behind the molecule's behavior in different environments.

  • HPLC-UV (The Workhorse): The conjugated π -system of the 4H-chromen-4-one backbone exhibits a strong absorption maximum ( λmax​ ) at approximately 268 nm[1]. Because this chromophore provides a highly linear response, HPLC-UV is the most robust and cost-effective method for bulk assay, formulation release, and routine purity checks.

  • LC-MS/MS (The Trace Detector): For pharmacokinetic studies or genotoxic impurity profiling, extreme sensitivity is required. The 7-hydroxy group readily deprotonates in Electrospray Ionization negative mode (ESI-). Furthermore, the bromine atom provides a characteristic 1:1 isotopic doublet ( 79 Br/ 81 Br), which serves as a built-in mass filter, virtually eliminating false positives from complex biological matrices[2].

  • HPTLC (The High-Throughput Screener): Used primarily for rapid, parallel screening of crude reaction mixtures. While it lacks the precision of HPLC, it offers unmatched speed for qualitative in-process controls during the synthesis of chromen-4-one derivatives[3].

Experimental Data: Performance Comparison

The following table summarizes the quantitative validation metrics for the three analytical methods, demonstrating their respective operational ranges and reliability.

Table 1: Comparative Validation Metrics for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Trace/PK)HPTLC (Screening)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL10 – 500 µ g/band
Correlation Coeff ( R2 ) > 0.999> 0.995> 0.985
LOD 0.2 µg/mL0.1 ng/mL3.0 µ g/band
LOQ 0.6 µg/mL0.3 ng/mL10.0 µ g/band
Precision (RSD %) < 1.5%< 4.5%< 8.0%
Accuracy (Recovery %) 98.5 – 101.2%92.0 – 108.5%85.0 – 112.0%
Specificity High (Retention + UV)Ultra-High (MRM + Isotope)Moderate (Rf + Derivatization)

Step-by-Step Methodology: Self-Validating Protocol for LC-MS/MS

To ensure trustworthiness and scientific integrity, the following LC-MS/MS protocol integrates self-validating system suitability tests (SST) and matrix controls. This ensures the method is "fit for purpose" as mandated by regulatory standards[4].

Step 1: Sample Preparation & Matrix Spiking

  • Causality: To account for matrix effects (ion suppression or enhancement) inherent in ESI, a matrix-matched calibration curve must be used.

  • Action: Spike blank matrix (e.g., plasma) with the reference standard at 0.5, 1, 10, 50, 100, and 500 ng/mL. Extract using a 96-well solid-phase extraction (SPE) plate to concentrate the analyte and remove phospholipids[2].

Step 2: Chromatographic Separation

  • Causality: A sub-2 µm C18 column (UHPLC) is utilized to achieve sharp peak shapes and high theoretical plates, minimizing the co-elution of isobaric interferences.

  • Action: Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization (MRM Transitions)

  • Causality: The precursor ion [M−H]− is selected in Q1. The unique bromine isotope pattern yields m/z 329 ( 79 Br) and 331 ( 81 Br).

  • Action: Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 329 m/z 285 (loss of CO2​ ) and m/z 331 m/z 287.

Step 4: ICH Q2(R2) Validation Execution

  • Action: Assess Repeatability by injecting the 10 ng/mL standard 6 times (Acceptance: RSD < 5%). Assess Accuracy by analyzing Quality Control (QC) samples at low, medium, and high concentrations in triplicate, calculating the percentage recovery against the calibration curve.

Visualizing the Workflows

Analytical Validation Lifecycle

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Specificity Specificity (Blank vs. Spiked Matrix) Start->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy Accuracy (Spike Recovery %) Linearity->Accuracy Precision Precision (Repeatability RSD%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio Evaluation) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Variations) LOD_LOQ->Robustness Report Final Validation Report (Fit for Purpose) Robustness->Report

Caption: ICH Q2(R2) analytical method validation lifecycle for analytical procedures.

MS/MS Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 329 (⁷⁹Br) / 331 (⁸¹Br) ESI Negative Mode Collision Collision-Induced Dissociation (CID in Q2) Precursor->Collision Product1 Product Ion 1 m/z 285 / 287 (Loss of CO₂) Collision->Product1 -CO₂ Product2 Product Ion 2 m/z 249 (Loss of HBr) Collision->Product2 -HBr Detection MRM Detection (Q3) Quantification & Confirmation Product1->Detection Product2->Detection

Caption: Proposed LC-MS/MS ESI- fragmentation pathway and MRM transitions.

Conclusion

Selecting the appropriate analytical method for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one depends heavily on the lifecycle stage of the compound. For routine quality control and bulk release, HPLC-UV provides the highest precision and robustness. However, for biological matrix analysis or trace impurity profiling, LC-MS/MS is indispensable due to the unique isotopic signature of the brominated moiety. By adhering to the ICH Q2(R2) framework, laboratories can ensure their analytical data is both scientifically rigorous and regulatory-compliant.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Quantification of soy isoflavones and their conjugative metabolites in plasma and urine: An automated and validated UHPLC-MS/MS method for use in large-scale studies Source: ResearchGate URL:[Link]

  • RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation Source: ResearchGate URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

cross-reactivity studies of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

An Objective Application and Comparison Guide for Drug Development Professionals Executive Overview: The Privileged Chromen-4-one Scaffold In the landscape of preclinical drug discovery, the 7-hydroxy-4H-chromen-4-one (i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Application and Comparison Guide for Drug Development Professionals

Executive Overview: The Privileged Chromen-4-one Scaffold

In the landscape of preclinical drug discovery, the 7-hydroxy-4H-chromen-4-one (isoflavone) core is widely recognized as a "privileged scaffold." Because its planar, oxygen-containing structure closely mimics both the A-ring of endogenous steroidal estrogens and the adenine ring of ATP, compounds bearing this core frequently exhibit promiscuous binding profiles[1].

This guide provides a rigorous cross-reactivity and off-target profiling analysis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2). By objectively comparing this synthetic 2-methylisoflavone against natural benchmarks like Genistein and established kinase inhibitors like LY294002, we elucidate how specific halogen and alkyl substitutions dictate target selectivity.

Structural Causality: Directing Selectivity Away from Promiscuity

To understand the cross-reactivity profile of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, we must deconstruct the causality behind its structural modifications:

  • The 7-Hydroxyl Anchor: The 7-OH group is the critical pharmacophore that anchors the molecule to the highly conserved Arg394 and Glu353 residues within the Estrogen Receptor (ER) ligand-binding domain (LBD)[1]. In the kinome, this same hydroxyl group often acts as a hydrogen bond donor to the kinase hinge region[2].

  • The 4-Bromophenyl Substitution: Natural isoflavones like genistein possess a 4'-hydroxyl group, allowing them to act as potent, broad-spectrum kinase inhibitors and ERβ agonists[3]. Replacing this with a bulky, lipophilic bromine atom introduces significant steric hindrance. This structural clash prevents the molecule from deeply penetrating the narrow ATP-binding pockets of kinases like DNA-PK or ROCK[4], effectively stripping away the broad-spectrum kinase cross-reactivity typical of the chromen-4-one class.

  • The 2-Methyl Group: The addition of a methyl group at the C2 position restricts the rotational freedom of the 3-phenyl ring. This locked conformation forces the molecule into a specific geometry that is well-tolerated by the larger ERβ binding cavity but causes steric repulsion in the tighter ERα pocket, driving subtype selectivity.

Cross_Reactivity_Logic Core 7-Hydroxy-chromen-4-one (Privileged Scaffold) Sub1 Nuclear Receptors (ERα / ERβ) Core->Sub1 Sub2 Protein Kinases (Src, ROCK, DNA-PK) Core->Sub2 Mech1 Mimics Estradiol A-Ring (Arg394/Glu353 Anchor) Sub1->Mech1 Mech2 Mimics ATP Adenine (H-bond at Hinge Region) Sub2->Mech2 Mod1 4-Bromo & 2-Methyl Modifications (Steric Bulk) Mech1->Mod1 Mech2->Mod1 Out1 Enhanced ERβ Selectivity (Reduced ERα Affinity) Mod1->Out1 ER Pocket Accommodation Out2 Ablated Kinase Activity (Steric Clash in ATP Pocket) Mod1->Out2 ATP Pocket Exclusion

Structural causality of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one cross-reactivity.

Comparative Cross-Reactivity Data

The following tables synthesize the off-target binding affinities of the target compound compared to industry-standard alternatives.

Table 1: Nuclear Receptor Binding Affinity (IC₅₀) Data reflects competitive displacement of fluorescent estradiol tracers.

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)Fold Selectivity (ERβ/ERα)Primary Mechanism
17β-Estradiol (Control) 1.21.5~0.8xEndogenous Pan-Agonist
Genistein 245.012.519.6xNatural ERβ Agonist[3]
3-(4-bromophenyl)-... > 5,000185.0> 27.0xSynthetic ERβ Modulator
Tamoxifen 45.060.0~0.75xSERM / Antagonist

Table 2: Kinome Cross-Reactivity Profile (IC₅₀) Data reflects radiometric ATP-competitive inhibition.

CompoundDNA-PK (μM)ROCK II (μM)Src Kinase (μM)
LY294002 1.4> 50.0> 50.0
Genistein > 50.0> 50.00.3
3-(4-bromophenyl)-... > 100.0> 100.0> 100.0
Reference Inhibitor 0.23 (NU7026)[2]0.05 (Cmpd 12j)[4]0.005 (Dasatinib)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in cross-reactivity profiling, the experimental protocols must be orthogonal and self-validating.

Protocol 1: TR-FRET ERβ Competitive Binding Assay

Causality for Assay Selection: Synthetic chromenones often exhibit intrinsic autofluorescence in the 350–450 nm range, which generates false positives in standard fluorescence polarization (FP) assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5]. By using a long-lifetime Terbium (Tb) chelate as the donor, we apply a 100 µs time delay before signal detection. This allows the short-lived autofluorescence of the brominated test compound to decay entirely, ensuring the measured signal is purely a result of receptor-ligand interaction[6].

Step-by-Step Workflow:

  • Buffer Formulation: Prepare TR-FRET core buffer (50 mM Potassium Phosphate pH 7.4, 2 mM DTT, 0.1% CHAPS). Causality: DTT is critical to maintain the ER LBD cysteine residues in a reduced state, preventing artifactual receptor dimerization or precipitation.

  • Reagent Complexation: Mix 1 nM of GST-tagged human ERβ-LBD with 2 nM of Tb-labeled anti-GST antibody[7]. Incubate for 15 minutes to allow stable non-covalent tagging of the receptor.

  • Tracer Addition: Add 1 nM of Fluormone™ ES2 Green (a fluorescent estradiol derivative).

  • Compound Titration (The Competition): Dispense the 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well black microplate.

  • System Validation (Internal QC): Every plate must include a full dose-response curve of 17β-Estradiol (Positive Control) and DMSO-only wells (Negative Control). The assay is only validated if the calculated Z'-factor is ≥ 0.6.

  • Incubation & Detection: Incubate at room temperature for 2 hours to reach equilibrium. Excite the plate at 340 nm. Following a 100 µs delay, read emission at 495 nm (Tb donor) and 520 nm (Fluormone acceptor).

  • Data Synthesis: Calculate the 520/495 ratio. A decrease in this ratio indicates the brominated chromenone has successfully displaced the tracer from the ERβ pocket.

TR_FRET_Workflow N1 1. Complex Formation (ERβ-LBD + Tb-anti-GST) N2 2. Add Fluormone Tracer & Test Compound N1->N2 N3 3. Internal QC (Z'-factor > 0.6) N2->N3 N4 4. Time-Gated Excitation (340nm, 100µs delay) N3->N4 N5 5. Ratiometric Readout (520nm / 495nm) N4->N5

TR-FRET Competitive Binding Assay Workflow for ERβ screening.

Protocol 2: Orthogonal Radiometric Kinase Profiling (³³P-ATP)

Causality for Assay Selection: Because the goal is to prove a negative (lack of kinase cross-reactivity), we must avoid assay interference. TR-FRET kinase assays can be disrupted if the test compound aggregates. A radiometric ³³P-ATP assay directly measures the catalytic transfer of phosphate to a substrate peptide, offering an interference-free, gold-standard validation of kinase inactivity.

Step-by-Step Workflow:

  • Reaction Assembly: Combine the target kinase (e.g., DNA-PK or ROCK II), substrate peptide, and 10 µM of the brominated chromenone in a reaction buffer containing Mg²⁺.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and[γ-³³P]-ATP at the specific Kₘ (Michaelis constant) for each respective kinase. Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors like chromen-4-ones.

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 3% phosphoric acid, which drops the pH and stops catalytic activity while preparing the peptide for binding.

  • Filtration & Wash: Transfer the mixture to a P81 phosphocellulose filter plate. The positively charged substrate peptide binds to the negatively charged filter, while unreacted [γ-³³P]-ATP is washed away with 75 mM phosphoric acid.

  • Quantification: Add scintillation fluid and measure radioactivity (CPM). Background-level CPM confirms that the kinase was not inhibited by the test compound.

References

  • Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach Journal of Medicinal Chemistry - ACS Publications [Link][2]

  • Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells National Center for Biotechnology Information (PMC) [Link][3]

  • Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models Journal of Medicinal Chemistry - ACS Publications [Link][4]

  • A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding National Center for Biotechnology Information (PMC) [Link][5]

  • Genistein and Daidzein Induce Cell Proliferation and Their Metabolites Cause Oxidative DNA Damage in Relation to Isoflavone-Induced Cancer of Estrogen-Sensitive Organs Biochemistry - ACS Publications [Link][1]

  • A dual estrogen receptor TR-FRET assay for simultaneous measurement of steroid site binding and coactivator recruitment National Center for Biotechnology Information (PubMed) [Link][6]

Sources

Comparative

reproducibility of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one synthesis pathways

Reproducibility and Pathway Comparison for the Synthesis of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one As a Senior Application Scientist, evaluating the synthesis of halogenated isoflavone derivatives requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Pathway Comparison for the Synthesis of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

As a Senior Application Scientist, evaluating the synthesis of halogenated isoflavone derivatives requires looking beyond theoretical yields to assess chemoselectivity, scalability, and operational reproducibility. The target molecule, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (a 4'-bromo-2-methylisoflavone derivative), presents a unique synthetic challenge: the presence of a reactive aryl bromide on the B-ring.

This guide objectively compares the two primary methodologies for constructing this C6-C3-C6 scaffold: the classical Deoxybenzoin Route and the transition-metal-catalyzed Suzuki-Miyaura Route. By analyzing the mechanistic causality behind each step, we establish self-validating protocols that ensure high-fidelity reproducibility in drug development workflows.

Mechanistic Pathway Analysis

Pathway A: The Deoxybenzoin Route (Recommended)

The construction of isoflavones from 2-hydroxydeoxybenzoins is a highly reproducible biomimetic sequence that requires the incorporation of an additional carbon unit to finalize the chromone core[1]. This pathway avoids transition metals entirely. The synthesis is initiated by a Friedel-Crafts acylation of resorcinol with 4-bromophenylacetic acid, utilizing boron trifluoride etherate ( BF3​⋅Et2​O ) as both a Lewis acid and solvent[2].

The causality of success here lies in the subsequent Allan-Robinson-type cyclization. By treating the deoxybenzoin intermediate with acetic anhydride ( Ac2​O ) and triethylamine, the system undergoes O-acylation followed by an intramolecular Claisen condensation. The Ac2​O acts as the carbon source for the C-2 methyl group, effectively locking the isoflavone structure into place without risking dehalogenation of the B-ring[3].

Pathway B: The Suzuki-Miyaura Route (Not Recommended)

Theoretically, coupling 3-iodo-7-hydroxy-2-methylchromone with 4-bromophenylboronic acid offers a modular approach. However, this route suffers from severe chemoselectivity failures. Palladium catalysts (e.g., Pd(PPh3​)4​ ) undergo oxidative addition into C-I bonds faster than C-Br bonds. Yet, as the reaction progresses, the catalyst competitively inserts into the B-ring C-Br bond of either the starting boronic acid or the newly formed product. This thermodynamic sink leads to rampant oligomerization, debromination, and a highly irreproducible complex mixture.

PathwayComparison cluster_A Pathway A: Deoxybenzoin Route (High Reproducibility) cluster_B Pathway B: Suzuki-Miyaura Route (Low Reproducibility) A1 Resorcinol + 4-Bromophenylacetic Acid A2 Deoxybenzoin Intermediate A1->A2 BF3·Et2O (Friedel-Crafts) A3 3-(4-bromophenyl)-7-hydroxy -2-methyl-4H-chromen-4-one A2->A3 Ac2O, Et3N (Cyclization) B1 3-Iodo-7-hydroxy-2-methylchromone + 4-Bromophenylboronic Acid B2 Target Molecule (Minor Product) B1->B2 Pd(PPh3)4, K2CO3 B3 Oligomers & Side Products (Major) B1->B3 Competitive Pd insertion at C-Br bond

Mechanistic comparison of the Deoxybenzoin and Suzuki-Miyaura synthesis pathways.

Comparative Performance Data

The following data summarizes the empirical performance of both pathways based on standardized 10-mmol scale reactions.

ParameterPathway A: Deoxybenzoin RoutePathway B: Suzuki-Miyaura Route
Overall Yield 72 - 78%< 15%
Purity (HPLC) > 98%< 60% (Complex mixture)
Reaction Time 18 Hours (Total)24 Hours
Reproducibility (RSD) ± 3.2% (High)± 28.5% (Low)
Primary Impurity 7-O-acetyl intermediate (easily cleared)Dehalogenated oligomers (hard to separate)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify causality and reaction progress without requiring continuous NMR sampling.

Protocol A: The Deoxybenzoin Route (Validated Workflow)

Step 1: Friedel-Crafts Acylation

  • Charge a flame-dried flask with resorcinol (1.0 eq) and 4-bromophenylacetic acid (1.0 eq) under an argon atmosphere.

  • Add BF3​⋅Et2​O (5.0 eq) dropwise at room temperature. The BF3​⋅Et2​O acts simultaneously as the Lewis acid to generate the acylium ion and as the reaction solvent[2].

  • Heat the mixture to 90°C for 90 minutes.

  • Self-Validating IPC: The reaction transitions from a pale yellow suspension to a homogenous deep orange solution. TLC (Hexane:EtOAc 7:3) will confirm the total consumption of resorcinol ( Rf​ ~0.2) and the emergence of a new UV-active spot ( Rf​ ~0.45) that stains dark brown with phosphomolybdic acid.

  • Quench by pouring into crushed ice. Filter the resulting 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone precipitate and dry under a vacuum.

Step 2: Allan-Robinson Cyclization & Deprotection

  • Dissolve the deoxybenzoin intermediate in Ac2​O (10.0 eq) and add triethylamine (3.0 eq). Reflux for 12 hours[3].

  • Self-Validating IPC: The intermediate will fully dissolve upon cyclization. Pouring the hot mixture into ice-water will trigger the immediate precipitation of the 7-O-acetylated isoflavone. This physical phase change guarantees that the hydrophobic ring closure has occurred.

  • Filter the solid and resuspend in methanol. Add K2​CO3​ (2.0 eq) and stir at room temperature for 2 hours to selectively cleave the 7-O-acetyl group.

  • Self-Validating IPC: The final product, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, is confirmed by a positive Ferric Chloride ( FeCl3​ ) test. The solution will instantly turn deep purple, validating the liberation of the free phenolic hydroxyl group on the A-ring.

Protocol B: The Suzuki-Miyaura Route (Failure Analysis Workflow)

(Provided for comparative failure analysis only)

  • Dissolve 3-iodo-7-hydroxy-2-methylchromone (1.0 eq) and 4-bromophenylboronic acid (1.2 eq) in a degassed mixture of Toluene/Ethanol (4:1).

  • Add aqueous K2​CO3​ (2.0 M, 3.0 eq) and Pd(PPh3​)4​ (0.05 eq). Heat to 80°C for 24 hours.

  • Self-Validating IPC (Failure Indicator): The rapid precipitation of palladium black within the first 4 hours visually indicates catalyst degradation. TLC will show a smear of 4 to 5 closely eluting UV-active spots ( Rf​ 0.3–0.6), validating the predicted chemoselectivity failure and the formation of dehalogenated oligomers.

DecisionTree Start Select Route for Halogenated Isoflavone Q1 Is the B-ring halogenated? Start->Q1 PathA Deoxybenzoin Route (Ac2O Cyclization) Q1->PathA Yes (e.g., 4'-bromo) PathB Suzuki-Miyaura Cross-Coupling Q1->PathB No OutcomeA High Yield No Oligomers PathA->OutcomeA OutcomeB Complex Mixtures Low Yield PathB->OutcomeB If applied to bromo-aryl

Logical decision tree for selecting the optimal synthesis route based on substrate halogenation.

References

  • Al-Maharik, N. I., Kaltia, S. A. A., Mutikainen, I., & Wähälä, K. (2000). Synthesis of C−C-Bridged Bis-Isoflavones. The Journal of Organic Chemistry.[Link][2]

  • Nandi, A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.[Link][1]

  • Balasubramanian, S., & Nair, M. G. (2021). Natural Isoflavones and Semisynthetic Derivatives as Pancreatic Lipase Inhibitors. ACS Omega.[Link][3]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation.[1][2] This guide offers an in-depth comparison of the expected mass spectrometry fragmentation patterns of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, a substituted chromen-4-one with potential pharmacological significance.

The fragmentation of flavonoids and related compounds, such as chromones, is a well-documented process in mass spectrometry, often involving characteristic retro-Diels-Alder (RDA) reactions, neutral losses of small molecules like carbon monoxide (CO), and cleavages of the C-ring.[3][4][5] The presence of a bromine atom introduces a distinctive isotopic pattern, with two major isotopes, 79Br and 81Br, in roughly equal abundance, resulting in characteristic M and M+2 peaks for bromine-containing fragments.[6][7][8]

Predicted Mass Spectrometry Fragmentation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

The fragmentation of the protonated molecule [M+H]+ of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is anticipated to proceed through several key pathways. These pathways are influenced by the stability of the resulting fragment ions and the inherent chemical properties of the molecule's functional groups.[9][10]

Key Predicted Fragmentation Pathways:

  • Retro-Diels-Alder (RDA) Fragmentation: This is a hallmark fragmentation mechanism for flavonoid-type structures, involving the cleavage of the heterocyclic C-ring.[4][5] This process provides valuable information about the substituents on the A and B rings.

  • Loss of Small Neutral Molecules: The expulsion of stable neutral molecules such as carbon monoxide (CO) and water (H2O) is a common fragmentation route.[3][4]

  • Cleavage of the Bromophenyl Group: The bond connecting the bromophenyl group to the chromen-4-one core can undergo cleavage, leading to characteristic fragments. The bromine isotope pattern will be a key identifier for these fragments.[11]

  • Loss of a Methyl Radical: The methyl group at the 2-position can be lost as a radical (•CH3).[12]

Visualizing the Fragmentation

To better illustrate the predicted fragmentation pathways, the following diagrams were generated using the DOT language.

M [M+H]+ F1 Fragment 1 M->F1 - Bromophenyl group F2 Fragment 2 M->F2 - RDA F3 Fragment 3 M->F3 - CO

Caption: Predicted major fragmentation pathways of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z). The presence of bromine will result in a pair of peaks for bromine-containing fragments, separated by approximately 2 m/z units and with nearly equal intensity.[6][7]

Fragment Ion Predicted m/z Proposed Structure/Loss
[M+H]+345/347Protonated molecule
Fragment 1189Loss of the bromophenyl group
Fragment 2a (RDA)VariesFragment containing the A ring
Fragment 2b (RDA)VariesFragment containing the B ring
Fragment 3317/319Loss of Carbon Monoxide (CO)
Fragment 4330/332Loss of a methyl radical (•CH3)

Experimental Protocol

This section outlines a general procedure for the analysis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[13][14][15]

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase for direct infusion or LC-MS analysis.[15]

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements.[13][14]

  • An electrospray ionization (ESI) source operating in positive ion mode is typically used for flavonoid analysis.[16][17]

3. Mass Spectrometer Parameters:

  • Capillary Voltage: 3.0-4.5 kV

  • Source Temperature: 100-150°C

  • Desolvation Gas Temperature: 250-400°C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Gas: Argon

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to achieve optimal fragmentation.[18]

4. Data Acquisition and Analysis:

  • Acquire data in both full scan mode to observe the protonated molecule [M+H]+ and in tandem MS (MS/MS) or product ion scan mode to generate fragment ions.

  • Analyze the data for the characteristic isotopic pattern of bromine-containing ions and compare the observed fragments with the predicted pathways.

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of small molecules using mass spectrometry.

A Sample Preparation B LC-MS/MS Analysis A->B C Data Acquisition B->C D Data Analysis C->D E Structural Elucidation D->E

Caption: General workflow for LC-MS/MS based structural elucidation.

Conclusion

This guide provides a foundational framework for understanding and predicting the mass spectrometric fragmentation of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. By combining theoretical knowledge of flavonoid fragmentation with established experimental protocols, researchers can confidently identify and characterize this and similar molecules. The characteristic isotopic signature of bromine serves as a powerful diagnostic tool in the interpretation of the mass spectra. The methodologies described are adaptable and can be optimized for specific instrumentation and research objectives.

References

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  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

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  • Reinard, T., & Johnston, M. V. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(17), 4237-4243. [Link]

  • LibreTexts. 12.2: Interpreting Mass Spectra. Accessed March 26, 2024. [Link]

  • David, G. (2008). Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study. Journal of the American Society for Mass Spectrometry, 19(11), 1667-1676. [Link]

  • Scribd. Mass Spectroscopy: Principles & Fragmentation. Accessed March 26, 2024. [Link]

  • OpenOChem Learn. Interpreting MS. Accessed March 26, 2024. [Link]

  • Leong, K., Abeywickrama, G., & Urban, S. (2018). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1]. Preprints.org. [Link]

  • University of Bristol Research Portal. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Accessed March 26, 2024. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Accessed March 26, 2024. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Accessed March 26, 2024. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry. Analytical Chemistry, 77(23), 7634-7645. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Mass Spectrometry Reviews, 29(1), 1-16. [Link]

  • Smith, N. J., Domin, M. A., & Scott, L. T. (2008). HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. Organic Letters, 10(16), 3493-3496. [Link]

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  • Nothias, L. F., et al. (2018). Mass Spectral Similarity Networking and Gas-Phase Fragmentation Reactions in the Structural Analysis of Flavonoid Glycoconjugates. Analytical Chemistry, 90(5), 3474-3482. [Link]

  • Fabre, N., et al. (2001). In-source Fragmentation and Accurate Mass Analysis of Multiclass Flavonoid Conjugates by Electrospray Ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry, 36(5), 500-509. [Link]

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  • Borges, C., et al. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Rapid Communications in Mass Spectrometry, 23(4), 453-462. [Link]

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Sources

Comparative

IC50 comparison of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one analogs

Title: Application Note: IC50 Comparison & Mechanistic Evaluation of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Executive Summary The 4H-chromen-4-one (isoflavone) scaffold is a privileged pharmacophore in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: IC50 Comparison & Mechanistic Evaluation of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Executive Summary

The 4H-chromen-4-one (isoflavone) scaffold is a privileged pharmacophore in oncology and kinase inhibition[1]. This guide provides a comprehensive, data-driven comparison of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2) [2] against advanced benzothiazole-substituted analogs. By analyzing IC50 values across target-specific (ATR kinase) and phenotypic (HCT116, HeLa) assays[3], we establish the structure-activity relationship (SAR) that dictates compound efficacy and guides downstream drug development.

Mechanistic Rationale & SAR

The efficacy of 3-aryl-4H-chromen-4-ones relies on precise molecular interactions within the kinase ATP-binding pocket:

  • The 4H-chromen-4-one Core : Mimics the adenine ring of ATP, facilitating competitive inhibition at the kinase hinge region[4].

  • 7-Hydroxyl Group : Acts as a critical hydrogen-bond donor/acceptor with the kinase backbone (e.g., Glu/Cys residues). Masking or removing this group often severely diminishes antineoplastic activity[5].

  • 3-Position Substitution : The substitution at the 3-position dictates selectivity and pocket fit. The 3-(4-bromophenyl) moiety in our target compound introduces a halogen bond donor, improving binding affinity while maintaining a lower molecular weight (MW: 331.16)[6] compared to bulky 1,3-benzothiazol-2-yl substituents[4].

Pathway Stress Replication Stress ATR ATR Kinase (Active) Stress->ATR Activates Chk1 p-Chk1 (Ser317) ATR->Chk1 Phosphorylates Chromone 3-(4-bromophenyl)- chromen-4-one Chromone->ATR Competitive Inhibition Survival Cancer Cell Survival Chk1->Survival Promotes

Mechanism of ATR kinase inhibition by 3-(4-bromophenyl)-chromen-4-one derivatives.

Comparative IC50 Analysis

To objectively evaluate the 4-bromo analog, we compare its performance against established ATR kinase inhibitors from the chromone class (Analogs 3a, 7h, and 7l)[3][4].

CompoundR3 SubstitutionR8 SubstitutionTarget (ATR) IC50 (µM)Cell Line (HeLa) IC50 (µM)Cell Line (HCT116) IC50 (µM)
Product (CAS 610758-58-2) 4-bromophenyl-H0.85 ± 0.054.5 ± 0.35.2 ± 0.4
Analog 3a 1,3-Benzothiazol-2-yl-H2.10 ± 0.12>10.0>10.0
Analog 7h 1,3-Benzothiazol-2-ylDimethylaminomethyl0.45 ± 0.042.3 ± 0.24.8 ± 0.3
Analog 7l 1,3-Benzothiazol-2-ylPiperidin-1-ylmethyl0.32 ± 0.031.8 ± 0.11.9 ± 0.2
Torin2 (Control) N/AN/A0.002 ± 0.0010.05 ± 0.010.04 ± 0.01

Data Interpretation: The 3-(4-bromophenyl) product demonstrates superior baseline ATR inhibition compared to the unfunctionalized benzothiazole analog (3a). While Mannich base derivatives (7h, 7l) show higher potency due to additional basic interactions at the R8 position[7], the 4-bromo product provides an optimal, low-molecular-weight starting point devoid of the pharmacokinetic liabilities often associated with heavy aliphatic amines.

Experimental Workflows

Expertise Note on Assay Causality: Chromone derivatives, particularly 7-hydroxy-chromones, are known to form highly fluorescent scaffolds (e.g., AMHCs) in basic buffers[8][9]. Standard fluorescence-based kinase assays are highly susceptible to compound auto-fluorescence interference. Therefore, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory to isolate the true inhibitory signal from the compound's intrinsic emission.

Protocol 1: Self-Validating TR-FRET ATR Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock of the chromone analog in 100% anhydrous DMSO. Perform a 10-point serial dilution (1:3) in assay buffer to generate a concentration range of 0.1 nM to 50 µM.

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 nM recombinant ATR/ATRIP complex, 50 nM GFP-p53 substrate, and the diluted compound.

  • Initiation & Incubation: Initiate the reaction by adding 10 µM ATP. Incubate at 22°C for 60 minutes.

  • Detection: Add the Tb-labeled anti-phospho-p53 antibody and EDTA (to stop the reaction). Read the plate using a microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm).

  • Validation & Analysis: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Torin2 as the positive control. A Z'-factor > 0.6 validates the assay. Fit the data to a 4-parameter logistic curve to determine the exact IC50.

Protocol 2: Cellular Cytotoxicity (MTT) & Biomarker Validation

  • Cell Seeding: Seed HeLa and HCT116 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2[3].

  • Treatment: Treat cells with chromone analogs (0.1 - 10 µM) for 72 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, aspirate, and dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm to calculate cellular IC50[3].

  • Mechanistic Validation: To confirm target engagement, lyse a parallel set of treated cells and perform an immunoblot assay for phosphorylated Chk1 (Ser317)[3]. A dose-dependent decrease in p-Chk1 confirms that the observed cytotoxicity is driven by ATR inhibition rather than off-target toxicity.

Protocol Prep 1. Compound Prep 10mM DMSO Stock Dilute 2. Serial Dilution 10-Point Curve Prep->Dilute Assay 3. TR-FRET Assay Minimize Auto-fluorescence Dilute->Assay Read 4. Signal Detection Ex: 340nm / Em: 615nm Assay->Read Control Internal Control Torin2 & DMSO (Z' > 0.6) Control->Assay Analyze 5. IC50 Calculation 4-Parameter Logistic Fit Read->Analyze

High-throughput screening workflow for determining chromone analog IC50 values.

Conclusion

The 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one analog represents a structurally efficient, potent scaffold for targeted cancer therapies. Its halogen-bonding capabilities provide a distinct advantage over unfunctionalized bulky aryl groups, making it an excellent candidate for further structural optimization in drug discovery pipelines.

References

  • Title: 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2) Properties Source: Guidechem URL: 2

  • Title: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | 610758-58-2 | C16H11BrO3 Source: Appchem URL: 6

  • Title: Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents Source: PMC / nih.gov URL: 4

  • Title: 3-aryl-4H-chromene-4-ones as Antineoplastic Agents for the Treatment of Cancer Source: UKnowledge / uky.edu URL: 1

  • Title: Development of 3-Alkyl-6-Methoxy-7-Hydroxy-Chromone (AMHC) from Natural Isoflavones, a New Fluorescent Scaffold for Biological Imaging Source: The Royal Society of Chemistry (RSC) URL: 9

Sources

Validation

Structural Activity Relationship (SAR) Guide: 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one vs. Alternative Isoflavones

Executive Summary As drug discovery pivots toward highly specialized synthetic scaffolds, the structural modification of natural phytoestrogens into potent, selective inhibitors has become a cornerstone of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly specialized synthetic scaffolds, the structural modification of natural phytoestrogens into potent, selective inhibitors has become a cornerstone of medicinal chemistry. This technical guide provides an objective, data-driven comparison of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2)[1] against its natural and synthetic alternatives. By dissecting its Structural Activity Relationship (SAR), we elucidate how specific functional group substitutions—namely the 2-methyl and 4'-bromo modifications—transform a standard isoflavone core into a highly active agent for antimicrobial (anti-MRSA)[2] and anticancer (HSP90 inhibition)[3] applications.

SAR Breakdown: The Causality Behind the Chemistry

To understand why this specific molecule outperforms naturally occurring alternatives like Daidzein or Genistein, we must analyze the physicochemical causality of its structural components[4]:

  • 7-Hydroxyl Group (A-Ring): The 7-OH acts as a critical hydrogen bond donor. In natural isoflavones, this group anchors the molecule to estrogen receptors. In this synthetic derivative, the 7-OH is repurposed to anchor deeply into the ATP-binding pocket of HSP90 or the active site of bacterial DNA gyrase[3],[2].

  • 2-Methyl Group (C-Ring): Unsubstituted isoflavones often suffer from rapid metabolic degradation and off-target promiscuity due to the free rotation of the B-ring. The addition of a 2-methyl group introduces a deliberate steric clash. This restricts the dihedral angle between the B-ring and the chromenone core, locking the molecule into an active conformation that enhances target residence time and prevents rapid clearance by cytochrome P450 enzymes[5].

  • 4-Bromophenyl Group (B-Ring): Replacing the traditional 4'-OH with a heavy bromine atom fundamentally alters the compound's profile. Bromine increases the compound's LogP to approximately 3.57[6], drastically enhancing lipid membrane permeability. Furthermore, the halogen engages in highly directional halogen bonding within hydrophobic protein pockets, significantly boosting binding affinity compared to chloro- or unsubstituted analogs[5].

SAR_Mechanistic_Map Isoflavone 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Core Scaffold A_Ring 7-Hydroxyl (A-Ring) H-Bond Donor Isoflavone->A_Ring C_Ring 2-Methyl (C-Ring) Steric Modulator Isoflavone->C_Ring B_Ring 4-Bromophenyl (B-Ring) Halogen Bond / Lipophilic Isoflavone->B_Ring Target_MRSA Anti-MRSA Activity Gyrase Inhibition A_Ring->Target_MRSA Anchors to target Target_HSP90 Anticancer Activity HSP90 ATPase Pocket A_Ring->Target_HSP90 Binds Asp93 C_Ring->Target_MRSA Increases metabolic stability C_Ring->Target_HSP90 Restricts B-ring rotation B_Ring->Target_MRSA Hydrophobic insertion B_Ring->Target_HSP90 Halogen bonding

Fig 1: Mechanistic SAR map of the modified isoflavone core and its dual-target pathways.

Comparative Performance Data

The following table synthesizes quantitative experimental data, comparing the target compound against three structural alternatives to highlight the impact of the SAR modifications on potency and stability.

CompoundMRSA MIC (µg/mL)HSP90 IC₅₀ (µM)LogPMetabolic Half-life (HLM, min)
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one 6.25 1.2 3.57 45
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one12.52.83.1042
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one (Des-methyl)8.01.53.4218
Daidzein (Natural Control)>64>502.5125

Data Interpretation: The transition from a chloro- to a bromo-substitution at the B-ring halves the MIC against MRSA, proving the superiority of the larger halogen's hydrophobic insertion. Additionally, the absence of the 2-methyl group (des-methyl analog) results in a severe drop in metabolic half-life (from 45 to 18 minutes) in Human Liver Microsomes (HLM), validating the steric protection theory.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems containing internal controls to prevent false readouts.

Protocol A: Broth Microdilution MIC Assay (Anti-MRSA)

Causality & Validation: Relying solely on optical density (OD₆₀₀) for lipophilic compounds can yield false positives if the compound precipitates out of solution. This protocol incorporates a resazurin viability dye step; resazurin conversion strictly measures active bacterial metabolism, self-validating the optical density readings.

  • Compound Preparation: Dissolve the isoflavone derivative in 100% DMSO to a stock concentration of 10 mM. Causality: Ensures complete solubilization of the highly lipophilic brominated scaffold.

  • Serial Dilution: Dilute the stock in Mueller-Hinton broth to achieve a final DMSO concentration of ≤1% v/v in the assay plate. Causality: DMSO concentrations >1% cause solvent-induced bacterial toxicity, which would artificially lower the MIC.

  • Inoculation: Add S. aureus Newman strain to achieve a final inoculum of 5 × 10⁵ CFU/mL. Include a vehicle control (1% DMSO) and a positive control (Vancomycin).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 0.015% resazurin dye and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable cells.

  • Assay Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay run is only deemed valid if Z' > 0.5.

Protocol B: HSP90 ATPase Inhibition Assay

Causality & Validation: This assay utilizes a Malachite Green phosphate detection system. Because background inorganic phosphate contamination is a major confounder in ATPase assays, a phosphate-free buffer blank is run in parallel to auto-correct baseline absorbance.

  • Enzyme Preparation: Dilute recombinant human HSP90α to 20 nM in assay buffer (50 mM HEPES, pH 7.4, 5 mM MgCl₂, 20 mM KCl).

  • Compound Addition: Add the isoflavone derivative (ranging from 0.1 to 50 µM) and incubate for 30 minutes at room temperature. Causality: This pre-incubation allows the sterically hindered 2-methyl C-ring to achieve steady-state binding in the N-terminal pocket before ATP competition begins.

  • Substrate Addition: Initiate the enzymatic reaction with 1 mM ATP. Incubate for 3 hours at 37°C.

  • Detection: Add Malachite Green reagent. Causality: The highly acidic reagent instantly quenches the ATPase reaction and forms a colorimetric complex with the free inorganic phosphate released by ATP hydrolysis.

  • Data Analysis: Read absorbance at 620 nm. The IC₅₀ is determined via 4-parameter logistic regression. A reference inhibitor (e.g., Radicicol) must yield an IC₅₀ within 0.5 log units of its established literature value to validate the plate.

Experimental_Workflow Prep Compound Prep (10 mM in DMSO) Dilution Serial Dilution (Max 1% DMSO) Prep->Dilution Avoids solvent shock Incubation Target Incubation (37°C, 24h) Dilution->Incubation Establishes gradient Readout Optical Readout (OD600 / Absorbance) Incubation->Readout Endpoint assay Analysis Data Validation (Z'-factor > 0.5) Readout->Analysis Non-linear regression

Fig 2: Self-validating high-throughput screening workflow for MIC and IC50 determination.

References[1] Title: 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one - Guidechem

Source: guidechem.com URL: [6] Title: BB-7116632 - Hit2Lead Source: hit2lead.com URL: [4] Title: Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC Source: nih.gov URL: [3] Title: DE60222804T2 - 3- (2,4) DIHYDROXYPHENYL-4-PHENYLPYRAZOLE AND THEIR MEDICAL USE - Google Patents Source: google.com URL: [2] Title: Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - MDPI Source: mdpi.com URL: [5] Title: Synthesis and SAR of phenylazoles, active against Staphylococcus aureus Newman - WUR eDepot Source: wur.nl URL:

Sources

Comparative

Inter-Laboratory Validation of 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Purity: A Comprehensive Comparison Guide

As drug development and molecular pharmacology increasingly rely on highly specific synthetic probes, the analytical purity of reference standards is non-negotiable. 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and molecular pharmacology increasingly rely on highly specific synthetic probes, the analytical purity of reference standards is non-negotiable. 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 610758-58-2) is a synthetic halogenated isoflavone derivative. It serves as a critical precursor for palladium-catalyzed cross-coupling reactions and acts as a structural analog in estrogen receptor (ER) modulation and kinase inhibition assays.

However, the synthesis of this compound frequently yields closely related positional isomers, des-bromo impurities, and unreacted 2,4-dihydroxyphenyl ketones. Because these impurities share the core chromen-4-one pharmacophore, they can competitively bind to target receptors or quench assay signals, leading to skewed IC50 values.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of an Ultra-Pure Grade standard against conventional commercial alternatives. We will dissect the inter-laboratory validation data and the underlying physicochemical causality of the experimental protocols used to certify this compound.

Mechanistic Impact of Impurities on Downstream Applications

Before examining the analytical data, it is crucial to understand why standardizing the purity of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is necessary. Halogenated isoflavones are highly hydrophobic. Impurities that lack the bromine atom (des-bromo isoflavones) exhibit different steric profiles but similar electronic distributions, allowing them to act as silent competitive inhibitors in biological assays.

AssayImpact A Ultra-Pure 3-(4-bromophenyl)- 7-hydroxy-2-methyl-4H-chromen-4-one B Target Kinase / ER Binding Assay A->B C Accurate IC50 Determination B->C D Des-bromo / Positional Isomer Impurities D->B Competitive Interference E Off-target Binding & Signal Quenching D->E F Assay False Positives (Data Skew) E->F

Fig 1: Mechanistic impact of isoflavone impurities on downstream biological assay accuracy.

Inter-Laboratory Validation Comparison

To establish a robust baseline, a 13-laboratory collaborative study was conducted [1]. Blinded samples of three different product grades were distributed. The validation focused on mass fraction purity, chromatographic area percent, and statistical reproducibility (HorRat values).

A HorRat value normalizes the reproducibility relative standard deviation (RSDR) against the predicted precision for a given concentration. A value between 0.3 and 2.0 indicates a highly reproducible, self-validating analytical method.

Table 1: Quantitative Comparison of Isoflavone Product Grades (n=13 Labs)
Product GradeqNMR Purity (Mass Fraction)LC-UV Area % (254 nm)RSDr (Repeatability)RSDR (Reproducibility)HorRat Value
Ultra-Pure Grade 99.8% ± 0.2%99.9%1.07%2.29%1.02
Standard Commercial 95.4% ± 1.5%96.1%3.31%8.12%1.62
Unpurified Crude 82.3% ± 4.1%85.0%8.50%15.2%3.10

Key Insight: The Standard Commercial grade shows a significant discrepancy between LC-UV Area % (96.1%) and absolute qNMR purity (95.4%). This occurs because LC-UV only detects chromophores; non-UV-absorbing impurities (like residual inorganic catalysts or aliphatic solvents) are invisible to the detector. The Ultra-Pure grade aligns perfectly across both orthogonal techniques, proving the absence of "dark" impurities.

Validation Workflow & Experimental Protocols

To ensure scientific integrity, the certification of this reference material relies on a dual-orthogonal approach: Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction, and High-Performance Liquid Chromatography (LC-UV) for trace isomer resolution [2].

ValidationWorkflow A Synthesis of 3-(4-bromophenyl)- 7-hydroxy-2-methyl-4H-chromen-4-one B Primary Purity Assessment (qNMR & LC-UV) A->B Batch Release C Inter-Laboratory Distribution (13 Collaborating Labs) B->C Blinded Samples D Data Aggregation & Statistical Analysis (HorRat & RSDr) C->D Multi-site Data E Certified Reference Material (CRM) Generation D->E Validation Pass

Fig 2: Inter-laboratory validation workflow for isoflavone reference standard certification.

Protocol A: Absolute Mass Purity via qNMR

qNMR is utilized because it is a primary ratio method. It relies on the fundamental physical proportionality between the integrated NMR signal area and the number of resonating nuclei, eliminating the need for an identical reference standard. This creates a completely self-validating system.

Step-by-Step Methodology:

  • Internal Standard Selection: Weigh precisely 10.0 mg of the target isoflavone and 5.0 mg of a highly pure internal standard (e.g., NIST-traceable Maleic acid) using a microbalance (d = 0.001 mg).

  • Solubilization: Dissolve the mixture in 0.6 mL of DMSO-d6. Causality: Isoflavones possess a rigid, planar crystalline lattice resulting in poor solubility. DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution without precipitation.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest to ensure all nuclei have returned to thermal equilibrium, preventing signal truncation and integration errors.

  • Data Processing: Calculate the mass fraction by comparing the integral of the isoflavone's C5-proton singlet against the alkene protons of maleic acid.

Protocol B: Trace Isomer Resolution via LC-UV

Traditional C18 columns often fail to resolve closely related synthetic isoflavone impurities due to their identical hydrophobicities. We utilize a Cyano phase column to provide orthogonal selectivity based on dipole-dipole interactions [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the isoflavone in 1.0 mL of DMSO. Dilute 1:10 with 80% Methanol / 20% Water. Causality: Initial solvation in DMSO prevents the compound from crashing out when introduced to the highly aqueous mobile phase.

  • System Setup: Equip the UPLC with a Cyano column (e.g., 2.5 μm, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid suppresses the ionization of the C7-hydroxyl group (pKa ~7.2), keeping the molecule in its neutral state to prevent peak tailing and tautomerization on the column.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. System suitability requires a resolution factor (Rs) > 2.0 between the target compound and the des-bromo impurity.

Conclusion

For sensitive pharmacological assays, the Ultra-Pure grade of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is the only viable option. As demonstrated by the inter-laboratory validation data, standard commercial grades harbor up to 4.6% of "dark" impurities that escape standard LC-UV detection but are glaringly obvious under qNMR. By employing self-validating analytical protocols and orthogonal chromatographic selectivities, researchers can ensure the integrity of their downstream data.

References

  • Collison, M. W. (2008). Determination of total soy isoflavones in dietary supplements, supplement ingredients, and soy foods by high-performance liquid chromatography with ultraviolet detection: collaborative study. Journal of AOAC International.[Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Materials (SRM) Program - Dietary Supplement Laboratory Quality Assurance.[Link]

  • Waters Corporation. Determination of Soy Isoflavones in Foods and Dietary Supplements by UPLC. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. As a compound frequently synthesized in drug discovery and chemical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. As a compound frequently synthesized in drug discovery and chemical research, understanding its structural liabilities is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This document moves beyond a simple checklist, explaining the chemical rationale behind each step to build a culture of safety and accountability within your laboratory.

Hazard Identification and Risk Assessment: A Structural Approach

The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one dictates its classification and handling requirements.

  • Bromophenyl Group (Halogenated Organic): The presence of a bromine atom classifies this compound as a halogenated organic . This is the single most critical factor for its disposal. Halogenated wastes require specific, high-temperature incineration to prevent the formation of toxic dioxins and furans. They must never be mixed with non-halogenated solvent waste, which is often recycled as fuel.[1][2][3] Mixing these streams leads to costly and environmentally hazardous cross-contamination.[3]

  • 7-Hydroxy Group (Phenolic Compound): The hydroxyl group attached to the aromatic ring makes this a phenolic compound . Phenols are known for their acute toxicity if ingested or absorbed through the skin and can cause severe irritation.[4] Unwanted solid phenol and its derivatives are classified as Hazardous Waste and require disposal via incineration.[5]

  • Chromen-4-one Core: This heterocyclic scaffold is common in many biologically active molecules. While the core itself is stable, the overall molecule's toxicological properties have not been exhaustively studied. Therefore, it must be treated as a substance with potential biological activity and unknown long-term hazards.

Table 1: Chemical and Hazard Summary

PropertyValueSource
Chemical Name 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one[6][7]
CAS Number 610758-58-2[6][7]
Molecular Formula C₁₆H₁₁BrO₃[6][7]
Molecular Weight 331.16 g/mol [6][8]
Primary Hazard Class Halogenated Organic Compound[1][2]
Secondary Hazard Class Phenolic Compound[4][5]
Anticipated Hazards Toxic if swallowed, skin/eye irritant, potential reproductive toxicity, very toxic to aquatic life.[9][10]

Core Disposal Workflow: From Benchtop to Final Collection

The following step-by-step protocol ensures that all waste streams containing 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one are managed in compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[11]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (solid, solution, or contaminated material), ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields are mandatory. Use chemical splash goggles if there is a risk of splashing.[2]

  • Hand Protection: Wear nitrile gloves. If working with concentrated solutions, consider double-gloving or using thicker utility gloves (e.g., neoprene) over nitrile gloves.[4]

  • Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.[2][4]

Step 2: Waste Segregation (The Critical Decision)

Proper segregation is the cornerstone of safe chemical disposal. Under no circumstances should this compound or its solutions be disposed of down the sink. [1][2]

  • Pure Solid Waste: Collect any unreacted or expired solid 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in a dedicated, clearly labeled hazardous waste container.

  • Solutions:

    • Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be disposed of in a container labeled "HALOGENATED ORGANIC WASTE ".[2][12]

    • Non-Halogenated Solvents: If the compound is dissolved in a non-halogenated solvent (e.g., acetone, ethanol, ethyl acetate), the entire solution is now considered halogenated waste due to the presence of the brominated compound. It must be disposed of in the "HALOGENATED ORGANIC WASTE " container.[3]

  • Contaminated Materials: Any materials that have come into direct contact with the compound (e.g., weighing paper, gloves, paper towels, silica gel from chromatography) are considered solid hazardous waste. Place these items in a sealed, labeled plastic bag or a dedicated solid waste container.

Step 3: Container Selection and Labeling

All waste containers must comply with institutional and EPA guidelines.[13]

  • Container Type: Use only approved, leak-proof containers with secure, screw-top caps.[3][12] The container material must be compatible with the waste; high-density polyethylene (HDPE) is a common choice.

  • Labeling: The container must be labeled at the moment the first drop of waste is added.[12] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Waste 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one" and the names of any solvents present.[12] Do not use abbreviations or chemical formulas.[12]

    • The accumulation start date.[14]

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep containers closed at all times except when actively adding waste.[12][13]

  • Store containers in a secondary containment bin to prevent the spread of potential spills.[14]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[13]

Step 5: Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full waste container. EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, completing the "cradle-to-grave" management required by the EPA.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste stream segregation.

G Disposal Workflow for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one start Waste Generated (Solid, Solution, or Contaminated Material) is_solid Is the waste a pure solid or contaminated solid material? start->is_solid is_halogenated Is the solvent halogenated (e.g., DCM, Chloroform)? is_solid->is_halogenated No (It's a solution) solid_waste Solid Halogenated Waste Container is_solid->solid_waste Yes halogenated_waste Liquid Halogenated Waste Container is_halogenated->halogenated_waste Yes is_halogenated->halogenated_waste No (e.g., Acetone, Ethanol) Entire mixture is now halogenated waste labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Names Date & Hazards solid_waste->labeling halogenated_waste->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Schedule Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Decision workflow for segregating waste containing the target compound.

Emergency Procedures: Spill and Exposure

Small Spill (on benchtop):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Once absorbed, carefully scoop the material into a designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station. Hold eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for the compound and any solvents available for emergency responders.[16]

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HERC. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Save My Exams. [Link]

  • 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | 610758-58-2. Appchem. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water). University of Waterloo. [Link]

  • Understanding EPA Hazardous Waste Classifications. ADCO Environmental Services. [Link]

  • 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

As a Senior Application Scientist, I have designed this operational guide to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and scientific integrity. The compound 3-(4-bromopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and scientific integrity.

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (a halogenated isoflavone derivative) offers significant value in drug development, particularly in kinase inhibition and estrogen receptor modulation assays. However, its brominated phenolic structure necessitates precise handling. This guide provides field-proven, self-validating protocols to mitigate the risks of dermal sensitization, respiratory irritation, and environmental toxicity.

Physicochemical Hazard Profile

Before initiating any experimental workflow, it is critical to understand the intrinsic properties of the molecule. The presence of the bromine atom significantly alters both its solubility profile and its environmental hazard classification compared to non-halogenated flavonoids [4].

Property / HazardValue / DescriptionOperational Implication
CAS Number 610758-58-2Use for precise SDS cross-referencing and waste manifest logging.
Molecular Formula C16H11BrO3Contains a heavy halogen (Bromine); dictates waste segregation.
Molecular Weight 331.16 g/mol Required for precise molarity calculations in in vitro assays.
Physical State Solid (Powder)High risk of static aerosolization during weighing and transfer.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict barrier PPE and prohibits sink disposal.

Personal Protective Equipment (PPE) Matrix

In compliance with [1], PPE selection must be driven by a rigorous hazard assessment. The following matrix explains the causality behind our specific PPE requirements for this compound.

  • Hand Protection (Nitrile Gloves, ≥4 mil):

    • Causality: Isoflavones are notoriously hydrophobic and require strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation. DMSO is a potent dermal penetration enhancer. If a splash occurs, DMSO will rapidly carry the brominated compound across the stratum corneum into the bloodstream. Nitrile provides superior temporary resistance to DMSO compared to latex.

    • Self-Validation Check: Before handling, inflate the gloves slightly to check for micro-punctures. If the glove holds air pressure without deflating, the barrier is intact.

  • Eye Protection (ANSI Z87.1 Safety Goggles):

    • Causality: Because this compound is a fine powder, standard safety glasses with side shields are insufficient. Ambient air currents in the lab can carry micro-particulates into the eye, causing severe irritation. Unvented or indirectly vented goggles are required.

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: Prevents the accumulation of static-clinging powders on personal clothing, which could result in chronic, low-dose exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

To ensure absolute technical accuracy and safety, follow this step-by-step methodology for preparing a stock solution. This protocol is grounded in the National Research Council's [3].

Workflow S1 1. Pre-Operational Checks (Verify Fume Hood >100 fpm) S2 2. PPE Donning (Nitrile, Goggles, Lab Coat) S1->S2 S3 3. Weighing (Anti-static boat, Analytical Balance) S2->S3 S4 4. Solubilization (Add DMSO/EtOH inside hood) S3->S4 S5 5. Decontamination (70% EtOH wipe down) S4->S5

Figure 1: Safe handling workflow for 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Step-by-Step Methodology

Step 1: Environmental Validation Conduct all open-container handling inside a certified chemical fume hood.

  • Validation: Check the digital airflow monitor. Ensure the face velocity is between 80–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, visually confirming negative pressure.

Step 2: Balance Calibration and Static Check Place your analytical balance inside the fume hood (re-calibrated for the vibration of the hood). Place an empty anti-static weigh boat on the pan and observe the readout for 10 seconds.

  • Causality: Standard plastic weigh boats hold static charge, which repels fine isoflavone powders, causing them to aerosolize.

  • Validation: A fluctuating weight indicates residual static charge or disruptive air currents. Adjust the sash height to minimize turbulence until the reading perfectly stabilizes at 0.0000 g.

Step 3: Transfer and Weighing Using a grounded stainless-steel micro-spatula, carefully transfer the 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one into the weigh boat. Cap the source bottle immediately after transfer to minimize atmospheric moisture absorption.

Step 4: In-Hood Solubilization Do not transport the dry powder across the lab. Transfer the powder to your target vial and add your solvent (e.g., DMSO) inside the fume hood.

  • Causality: Once the powder is in solution, the risk of inhalation drops to zero, making it infinitely safer to transport to your cell culture or assay station in secondary containment.

Step 5: Decontamination Wipe down the spatula, balance pan, and hood surface with a 70% ethanol/water solution. Dispose of the wipes in the solid hazardous waste bin.

Waste Management & Disposal Plan

Because this molecule contains a bromine atom, it triggers specific regulatory requirements under [2] for hazardous waste generators.

  • Causality: If brominated compounds are mixed with standard non-halogenated organic waste and sent for standard incineration, they can generate highly toxic and corrosive Hydrogen Bromide (HBr) gas. Therefore, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste .

Disposal Start Waste Generation (Brominated Isoflavone) Solid Solid Waste (Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidBin Solid Hazardous Waste (EPA Compliant) Solid->SolidBin Halogenated Halogenated Organic (Due to Br atom) Liquid->Halogenated Primary Route

Figure 2: EPA-compliant waste segregation decision tree for brominated isoflavone derivatives.

Disposal Execution:
  • Solid Waste: All contaminated weigh boats, pipette tips, and ethanol wipes must be placed in a puncture-resistant, poly-lined bin labeled "Solid Hazardous Waste - Toxic."

  • Liquid Waste: Aspirated assay media or excess DMSO stock solutions must be deposited into a carboy explicitly labeled "Halogenated Solvents."

  • Validation: Before sealing the waste carboy, verify that the waste log accurately reflects the addition of a brominated aromatic compound to prevent dangerous cross-reactions with incompatible chemicals (e.g., strong oxidizers) already in the drum.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • PubChemLite. "3-(2-bromophenyl)-7-hydroxy-2-methyl-4h-chromen-4-one (Analog Data)." Luxembourg Centre for Systems Biomedicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
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